Dipotassium hexadecyl phosphate
Description
Structure
2D Structure
Properties
CAS No. |
84861-79-0 |
|---|---|
Molecular Formula |
C16H33KO4P- |
Molecular Weight |
359.5 g/mol |
IUPAC Name |
dipotassium;hexadecyl phosphate |
InChI |
InChI=1S/C16H35O4P.2K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19;;/h2-16H2,1H3,(H2,17,18,19);;/q;2*+1/p-2 |
InChI Key |
RMGVATURDVPNOZ-UHFFFAOYSA-L |
SMILES |
CCCCCCCCCCCCCCCCOP(=O)([O-])[O-].[K+].[K+] |
Canonical SMILES |
CCCCCCCCCCCCCCCCOP(=O)([O-])[O-].[K+] |
Pictograms |
Corrosive |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and Purification of Dipotassium Hexadecyl Phosphate for Research Applications: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and purification of dipotassium hexadecyl phosphate, a long-chain alkyl phosphate of interest in various research and development applications, including its use as a surfactant, emulsifier, and in the formulation of delivery systems. This document outlines the common synthetic routes, detailed purification protocols, and key characterization parameters.
Overview and Chemical Properties
This compound (also known as potassium cetyl phosphate) is the dipotassium salt of the phosphate ester of hexadecanol. Its amphiphilic nature, with a long hydrophobic alkyl chain and a hydrophilic phosphate headgroup, imparts surface-active properties that are valuable in numerous scientific contexts.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₁₆H₃₃K₂O₄P |
| Molecular Weight | 398.60 g/mol |
| CAS Number | 19045-75-1 |
| Appearance | Typically a white powder |
| Solubility | Soluble in water and ethanol |
Synthesis of this compound
The synthesis of this compound is generally a two-step process:
-
Phosphorylation of Hexadecanol: A long-chain alcohol, 1-hexadecanol (cetyl alcohol), is reacted with a phosphorylating agent to form hexadecyl phosphate.
-
Neutralization: The resulting phosphate ester is then neutralized with a potassium base to yield the dipotassium salt.
Several phosphorylating agents can be employed, with the choice influencing the reaction conditions and the profile of the resulting product mixture (i.e., the ratio of monoalkyl to dialkyl phosphates).
Common Phosphorylation Reagents
-
Phosphorus Pentoxide (P₄O₁₀): A strong dehydrating agent that readily reacts with alcohols. This is a common method in industrial preparations.
-
Phosphorus Oxychloride (POCl₃): A reactive phosphorylating agent that often requires careful control of reaction conditions to avoid the formation of undesired byproducts.
-
Polyphosphoric Acid (PPA): A viscous liquid that serves as both a reagent and a solvent, facilitating the reaction with the alcohol.
Generalized Experimental Protocol: Phosphorylation using Polyphosphoric Acid
This protocol describes a common laboratory-scale synthesis of hexadecyl phosphate, which is the precursor to the final product.
Materials:
-
1-Hexadecanol (Cetyl alcohol)
-
Polyphosphoric acid (PPA)
-
Anhydrous organic solvent (e.g., toluene, xylene)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 1-hexadecanol in an appropriate volume of anhydrous organic solvent.
-
Heat the mixture to a specified temperature (typically between 70-90°C) with continuous stirring.
-
Slowly add polyphosphoric acid to the reaction mixture. The molar ratio of 1-hexadecanol to PPA will influence the final product composition.
-
Maintain the reaction at the elevated temperature for a period of 2 to 6 hours, monitoring the progress by techniques such as thin-layer chromatography (TLC).
-
After the reaction is deemed complete, cool the mixture to room temperature.
-
Slowly add deionized water to hydrolyze any remaining polyphosphoric acid and to precipitate the crude hexadecyl phosphate.
-
The crude product can then be isolated by filtration.
Generalized Experimental Protocol: Neutralization
Materials:
-
Crude hexadecyl phosphate
-
Potassium hydroxide (KOH) solution (e.g., 1 M in deionized water)
-
Ethanol or other suitable solvent
Procedure:
-
Suspend the crude hexadecyl phosphate in a suitable solvent, such as ethanol.
-
While stirring, slowly add a stoichiometric amount of potassium hydroxide solution to neutralize the phosphate ester. The pH of the solution should be monitored and adjusted to a neutral or slightly basic range (pH 7-8).
-
The resulting this compound may precipitate out of the solution or can be obtained by removal of the solvent under reduced pressure.
Purification of this compound
Purification is a critical step to remove unreacted starting materials, byproducts such as di-hexadecyl phosphate, and inorganic phosphates.
Recrystallization
Recrystallization is a common method for purifying solid organic compounds.
Procedure:
-
Dissolve the crude this compound in a minimum amount of a suitable hot solvent. A mixture of ethanol and water is often effective.
-
Once dissolved, allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.
-
Collect the purified crystals by filtration.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the crystals under vacuum.
Washing Procedures
For less pure samples, a series of washing steps may be necessary prior to recrystallization.
Procedure:
-
Wash the crude product with a dilute acidic solution (e.g., 0.1 M HCl) to remove any basic impurities.
-
Follow with several washes with deionized water to remove the acid and any water-soluble impurities.
-
Each wash should be followed by a separation step, such as filtration or decantation.
Characterization
The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.
Table 2: Analytical Characterization Data
| Technique | Expected Results |
| Appearance | White to off-white crystalline powder |
| Melting Point | A sharp melting point is indicative of high purity. |
| FTIR Spectroscopy | Characteristic peaks for P-O, C-H, and O-H bonds. |
| NMR Spectroscopy (¹H, ¹³C, ³¹P) | Spectra consistent with the structure of this compound. The ³¹P NMR should show a characteristic chemical shift for the phosphate group. |
| Purity (e.g., by HPLC) | Determination of the percentage of the desired monoalkyl phosphate and detection of impurities like the dialkyl phosphate and residual alcohol. |
Experimental Workflow and Logic
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Safety Considerations
-
Phosphorylating agents such as phosphorus pentoxide and phosphorus oxychloride are corrosive and react violently with water. Handle them with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Potassium hydroxide is a strong base and is corrosive. Avoid contact with skin and eyes.
-
Organic solvents used in the synthesis and purification may be flammable. Work in a well-ventilated area away from ignition sources.
This guide provides a comprehensive overview for the synthesis and purification of this compound for research purposes. The specific reaction conditions and purification methods may require optimization depending on the desired purity and scale of the synthesis.
A Technical Guide to the Critical Micelle Concentration of Dipotassium Hexadecyl Phosphate in Aqueous Solution
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the critical micelle concentration (CMC) of dipotassium hexadecyl phosphate in aqueous solutions. Due to a lack of specific experimental data for this compound in publicly available literature, this guide presents data for structurally related alkyl phosphate surfactants to provide a strong predictive framework. Furthermore, it details the established experimental protocols for determining the CMC, enabling researchers to perform their own precise measurements.
Introduction to Critical Micelle Concentration
The critical micelle concentration (CMC) is a fundamental parameter of a surfactant, representing the concentration at which individual surfactant molecules (monomers) in a solution begin to aggregate and form micelles. Below the CMC, the surfactant primarily exists as monomers, and the surface tension of the solution decreases with increasing surfactant concentration. Above the CMC, the monomer concentration remains relatively constant, and additional surfactant molecules form micelles, leading to significant changes in the physical and chemical properties of the solution, such as conductivity, surface tension, and the ability to solubilize hydrophobic substances.
This compound is an anionic surfactant with a 16-carbon alkyl chain, a phosphate headgroup, and two potassium counter-ions. Its amphiphilic nature—a long hydrophobic tail and a hydrophilic head—drives its self-assembly in aqueous environments, a critical behavior for applications in drug delivery, emulsification, and formulation science.
Quantitative Data for Alkyl Phosphate Surfactants
While specific CMC values for this compound are not readily found in the literature, the behavior of homologous series of alkyl phosphates provides a clear indication of the expected CMC. The CMC is highly dependent on the length of the alkyl chain; as the chain length increases, the hydrophobicity of the surfactant increases, leading to a lower CMC.
The following table summarizes CMC data for related alkyl phosphate surfactants to illustrate this trend.
| Surfactant | Alkyl Chain Length | Experimental Method | Temperature (°C) | CMC (mM) |
| Monosodium Dodecyl Phosphate | 12 | Surface Tension | 25 | ~1.0 |
| Monosodium Tetradecyl Phosphate | 14 | Surface Tension | 25 | ~0.25 |
| This compound | 16 | (Estimated) | 25 | ~0.06 |
Note: The CMC values for monosodium dodecyl and tetradecyl phosphate are representative values from the literature for similar single-chain ionic surfactants. The CMC for this compound is an estimate based on the established trend of a roughly four-fold decrease in CMC for every two-carbon addition to the alkyl chain.
Experimental Protocols for CMC Determination
Several methods are commonly employed to determine the CMC of ionic surfactants like this compound. The most prevalent are surface tension, conductivity, and fluorescence spectroscopy.
Surface Tension Method
This is considered a primary and highly sensitive method for CMC determination.
Principle: The surface tension of a surfactant solution decreases as the concentration of the surfactant increases. This is because the surfactant monomers preferentially adsorb at the air-water interface. Once the interface is saturated, the monomers begin to form micelles in the bulk solution, and the surface tension remains relatively constant with further increases in concentration. The CMC is the point at which the break in the surface tension versus log concentration plot occurs.
Detailed Methodology:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in deionized water (e.g., 10 mM).
-
Serial Dilutions: Prepare a series of dilutions from the stock solution, covering a concentration range both well below and above the expected CMC (e.g., from 0.001 mM to 5 mM).
-
Instrumentation: Use a tensiometer (e.g., a Du Noüy ring or Wilhelmy plate tensiometer) to measure the surface tension of each solution.
-
Measurement:
-
Calibrate the tensiometer with deionized water.
-
For each concentration, pour the solution into a clean, temperature-controlled vessel.
-
Allow the solution to equilibrate for a few minutes.
-
Measure the surface tension. It is crucial to clean the ring or plate thoroughly between measurements, especially for cationic surfactants, though good practice for all types.
-
-
Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The plot will show two linear regions. The CMC is determined from the intersection of the two lines.
Conductivity Method
This method is well-suited for ionic surfactants.
Principle: The equivalent conductivity of an ionic surfactant solution changes with concentration. Below the CMC, the surfactant exists as individual ions (the alkyl phosphate anion and potassium cations), and the conductivity increases linearly with concentration. Above the CMC, the formation of micelles leads to a decrease in the slope of the conductivity versus concentration plot. This is because the large, slow-moving micelles, with their associated counter-ions, are less efficient charge carriers than the free monomers.
Detailed Methodology:
-
Preparation of Solutions: As with the surface tension method, prepare a series of solutions of this compound of varying concentrations.
-
Instrumentation: Use a calibrated conductivity meter with a temperature-controlled cell.
-
Measurement:
-
Measure the conductivity of the deionized water used for the dilutions.
-
Measure the conductivity of each prepared surfactant solution, ensuring the temperature is constant.
-
-
Data Analysis: Plot the specific conductivity versus the surfactant concentration. The plot will exhibit two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.
Fluorescence Spectroscopy Method
This is a highly sensitive method that utilizes a fluorescent probe.
Principle: A hydrophobic fluorescent probe (e.g., pyrene) has low fluorescence intensity in a polar aqueous environment. When micelles form, the hydrophobic probe partitions into the hydrophobic core of the micelles. This change in the microenvironment of the probe leads to a significant change in its fluorescence properties, such as an increase in fluorescence intensity or a shift in the emission spectrum.
Detailed Methodology:
-
Probe Preparation: Prepare a stock solution of the fluorescent probe (e.g., pyrene in a suitable solvent like acetone or methanol) at a very low concentration to avoid self-quenching.
-
Sample Preparation: Prepare a series of this compound solutions. To each solution, add a small, constant amount of the pyrene stock solution, ensuring the final probe concentration is very low (e.g., 1 µM).
-
Instrumentation: Use a spectrofluorometer.
-
Measurement:
-
Excite the pyrene at a specific wavelength (e.g., 334 nm).
-
Record the emission spectrum (e.g., from 350 nm to 500 nm).
-
-
Data Analysis: A common method is to monitor the ratio of the intensity of the first and third vibronic peaks (I1/I3) of the pyrene emission spectrum. In a polar environment, this ratio is high, and in the nonpolar micellar core, it is low. Plot the I1/I3 ratio as a function of the surfactant concentration. The CMC is determined from the inflection point of the resulting sigmoidal curve.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for CMC determination.
Caption: Workflow for CMC determination using the surface tension method.
Caption: Workflow for CMC determination using the conductivity method.
Conclusion
Understanding the critical micelle concentration of this compound is essential for its effective application in research and drug development. While direct experimental data is sparse, the principles of surfactant self-assembly and data from related compounds provide a strong basis for estimating its CMC to be in the low micromolar range. The detailed experimental protocols provided herein for surface tension, conductivity, and fluorescence spectroscopy offer robust methods for the precise determination of this crucial parameter. Accurate measurement of the CMC will enable researchers to harness the full potential of this compound in their formulations and studies.
Thermal Analysis of Dipotassium Hexadecyl Phosphate: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal analysis of dipotassium hexadecyl phosphate using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). This compound, a long-chain alkyl phosphate salt, finds applications in various fields, including as a surfactant in cosmetics and pharmaceutical formulations. Understanding its thermal properties is crucial for determining its stability, purity, and compatibility with other materials during manufacturing, storage, and application.
Introduction to Thermal Analysis Techniques
Thermal analysis comprises a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program. For the characterization of this compound, DSC and TGA are particularly valuable.
-
Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect physical transitions such as melting, crystallization, and solid-state transitions, providing information on transition temperatures and enthalpies.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability and composition of materials by observing mass loss associated with decomposition, dehydration, or oxidation.
Experimental Protocols
Detailed and consistent experimental protocols are essential for obtaining reproducible and comparable thermal analysis data. The following methodologies are based on standard practices for the analysis of powdered surfactants and related organophosphate compounds.[1][2]
2.1. Sample Preparation
-
Ensure the this compound sample is in a fine, homogenous powder form. If necessary, gently grind the sample using an agate mortar and pestle.
-
Dry the sample under vacuum at room temperature for 24 hours to remove any residual moisture that could interfere with the thermal analysis.
-
Accurately weigh 3-5 mg of the prepared sample into a standard aluminum DSC pan or a ceramic TGA crucible.
2.2. Differential Scanning Calorimetry (DSC) Protocol
-
Instrument: A calibrated differential scanning calorimeter.
-
Crucible: Standard aluminum pan with a pierced lid.
-
Sample Size: 3-5 mg.
-
Reference: An empty, sealed aluminum pan.
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min to provide an inert atmosphere.
-
Temperature Program:
-
Equilibrate at 25 °C.
-
Ramp up to 300 °C at a heating rate of 10 °C/min.
-
Cool down to 25 °C at a rate of 10 °C/min.
-
-
Data Analysis: Determine the onset temperature, peak temperature, and enthalpy of any observed thermal events.
2.3. Thermogravimetric Analysis (TGA) Protocol
-
Instrument: A calibrated thermogravimetric analyzer.
-
Crucible: Alumina or platinum crucible.
-
Sample Size: 3-5 mg.
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min to provide an inert atmosphere.
-
Temperature Program:
-
Equilibrate at 25 °C.
-
Ramp up to 600 °C at a heating rate of 10 °C/min.
-
-
Data Analysis: Analyze the TGA curve for the onset of decomposition and the percentage of mass loss at different temperature ranges.
Expected Thermal Behavior and Data Presentation
Based on the thermal analysis of similar long-chain alkyl phosphates and their alkali metal salts, the following thermal behavior for this compound is anticipated.[1][3] The quantitative data presented in the tables below is illustrative and intended to provide a realistic expectation for researchers.
3.1. DSC Analysis
The DSC thermogram of this compound is expected to show endothermic peaks corresponding to phase transitions and melting.
Table 1: Illustrative DSC Data for this compound
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) | Interpretation |
| Phase Transition | ~85 | ~90 | ~25 | Solid-solid phase transition (e.g., from a crystalline to a liquid crystalline phase). |
| Melting | ~180 | ~185 | ~120 | Melting of the crystalline structure. |
3.2. TGA Analysis
The TGA curve will indicate the thermal stability of the compound and its decomposition profile. The decomposition of long-chain alkyl phosphate salts often involves the cleavage of the alkyl chain.[1][3] For this compound, the primary decomposition products are likely to be related to the hexadecyl group. The thermal stability of alkali metal salts generally increases with the atomic number of the cation, suggesting that the potassium salt would be reasonably stable.
Table 2: Illustrative TGA Data for this compound
| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Interpretation |
| Initial Decomposition | 250 - 350 | ~55% | Loss of the hexadecyl chain. |
| Final Decomposition | 350 - 500 | ~15% | Further decomposition of the phosphate residue. |
| Residual Mass at 600 °C | ~30% | Inorganic phosphate residue. |
Experimental Workflow and Data Interpretation
The following diagram illustrates the logical workflow for the thermal analysis of this compound, from sample handling to final data interpretation.
Interpretation of Results:
-
The DSC data provides insights into the physical state of the material at different temperatures, which is critical for formulation development and processing. The presence of sharp melting peaks is indicative of a crystalline material.
-
The TGA data is crucial for assessing the thermal stability of this compound. The onset of decomposition indicates the maximum temperature to which the material can be exposed without significant degradation. This is vital for determining appropriate drying temperatures and shelf-life conditions.
Conclusion
The thermal analysis of this compound by DSC and TGA provides essential information for its characterization. Although specific literature data is scarce, by drawing parallels with similar long-chain alkyl phosphates, a reliable understanding of its thermal properties can be inferred. The DSC is expected to reveal phase transitions and melting behavior, while TGA will define its thermal stability and decomposition pathway. The experimental protocols and illustrative data presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals working with this and related compounds. It is recommended that the illustrative data be confirmed with experimental measurements for specific applications.
References
Spectroscopic Characterization of Dipotassium Hexadecyl Phosphate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic characterization of dipotassium hexadecyl phosphate using Fourier-Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy. While specific experimental spectra for this compound are not widely published, this document synthesizes expected spectroscopic data based on the analysis of analogous long-chain alkyl phosphate salts. The information herein serves as a robust reference for the identification and characterization of this substance in research and development settings, particularly in the formulation of drug delivery systems.
Introduction
This compound is an anionic surfactant of interest in the pharmaceutical sciences for its role as an emulsifier, stabilizer, and component of lipid-based drug delivery systems. Its amphiphilic nature, with a long C16 alkyl tail and a polar dipotassium phosphate headgroup, allows for the formation of micelles and liposomes, which can encapsulate and enhance the solubility and bioavailability of therapeutic agents. Accurate spectroscopic characterization is crucial for confirming the identity, purity, and stability of this excipient in pharmaceutical formulations.
Predicted Spectroscopic Data
The following tables summarize the expected quantitative data from FTIR and NMR spectroscopy for this compound. These values are derived from established spectroscopic principles and data from closely related compounds.
2.1. Predicted Fourier-Transform Infrared (FTIR) Spectroscopy Data
The FTIR spectrum of this compound is dominated by the vibrational modes of its long alkyl chain and the phosphate headgroup.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Alkyl Chain (C-H) | Symmetric & Asymmetric Stretching | 2850 - 2960 | Strong |
| Alkyl Chain (CH₂) | Scissoring | ~1470 | Medium |
| Alkyl Chain (CH₃) | Asymmetric Bending | ~1460 | Medium |
| Alkyl Chain (CH₃) | Symmetric Bending (Umbrella) | ~1380 | Medium-Weak |
| Phosphate (P=O) | Stretching (in phosphate salts) | 1050 - 1150 | Strong, Broad |
| Phosphate (P-O) | Stretching | 950 - 1050 | Strong |
| C-O (in P-O-C) | Stretching | 990 - 1050 | Strong |
| O-P-O | Bending | 400 - 640 | Medium-Weak |
2.2. Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy provides detailed information about the chemical environment of the hydrogen, carbon, and phosphorus nuclei within the molecule.
¹H NMR (Proton NMR)
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Terminal CH₃ | ~0.88 | Triplet | ~7 |
| Bulk (CH₂)n | ~1.25 | Broad Multiplet | - |
| β-CH₂ (to phosphate) | ~1.60 | Quintet | ~7 |
| α-CH₂ (to phosphate) | ~3.8 - 4.0 | Quartet | ~7 |
¹³C NMR (Carbon-13 NMR)
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Terminal CH₃ | ~14 |
| Bulk (CH₂)n | 22 - 32 |
| β-CH₂ (to phosphate) | ~30 |
| α-CH₂ (to phosphate) | 65 - 70 |
³¹P NMR (Phosphorus-31 NMR)
| Phosphorus Environment | Expected Chemical Shift (δ, ppm) |
| Dialkyl Phosphate Salt | 0 - 5 |
Experimental Protocols
The following are detailed methodologies for acquiring FTIR and NMR spectra of this compound.
3.1. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation : A Fourier-Transform Infrared spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is recommended for solid samples.
-
Sample Preparation : A small amount of the dry, powdered this compound is placed directly onto the ATR crystal. Ensure uniform pressure is applied to achieve good contact between the sample and the crystal.
-
Data Acquisition :
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 32 or 64) to achieve an adequate signal-to-noise ratio.
-
The spectrum should be recorded in absorbance mode.
-
-
Data Processing : The final spectrum is obtained by ratioing the sample spectrum against the background spectrum. Baseline correction and smoothing may be applied if necessary.
3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is required. Probes should be capable of detecting ¹H, ¹³C, and ³¹P nuclei.
-
Sample Preparation :
-
Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent. Deuterated water (D₂O) or deuterated methanol (CD₃OD) are appropriate choices due to the polar nature of the headgroup.
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition :
-
Acquire a standard one-dimensional proton spectrum.
-
Use a sufficient number of scans to obtain good signal-to-noise.
-
The chemical shifts should be referenced to an internal standard (e.g., TMS at 0 ppm, although for D₂O, a residual solvent peak or an external standard may be used).
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon environment.
-
A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.
-
Reference the spectrum to the deuterated solvent peak.
-
-
³¹P NMR Acquisition :
-
Acquire a proton-decoupled ³¹P spectrum.
-
Use an external standard of 85% phosphoric acid (H₃PO₄) set to 0 ppm for chemical shift referencing.
-
³¹P NMR is typically a sensitive nucleus, so fewer scans are generally needed compared to ¹³C NMR.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.
Caption: Workflow for Spectroscopic Characterization.
Conclusion
The combination of FTIR and multinuclear NMR spectroscopy provides a comprehensive toolkit for the structural elucidation and quality control of this compound. While this guide presents predicted data, the outlined experimental protocols offer a clear path for obtaining empirical spectra. Such characterization is fundamental for ensuring the consistency and performance of this key excipient in the development of advanced pharmaceutical products. Researchers are encouraged to use the data and methods presented here as a baseline for their analytical work.
An In-depth Technical Guide to the Surface Tension and Interfacial Properties of Dipotassium Hexadecyl Phosphate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles governing the surface and interfacial properties of dipotassium hexadecyl phosphate. Due to the limited availability of specific quantitative data for this exact compound in publicly accessible literature, this guide leverages data from closely related alkyl phosphate surfactants to illustrate key concepts and experimental methodologies. This approach provides a robust framework for understanding and predicting the behavior of this compound in various applications, including drug formulation and delivery.
Introduction to Alkyl Phosphate Surfactants
This compound belongs to the class of anionic surfactants known as alkyl phosphates. These molecules consist of a long hydrophobic alkyl chain (hexadecyl, C16) and a hydrophilic phosphate headgroup. The presence of two potassium counter-ions indicates that it is a disalt of the phosphoric acid ester. The amphiphilic nature of these molecules drives them to interfaces, such as the air-water interface, where they orient themselves to minimize the unfavorable interaction between the hydrophobic tail and the aqueous environment. This orientation leads to a reduction in the surface tension of the solution.
Alkyl phosphates, including mono- and di-salts, are valued for their emulsifying, stabilizing, and wetting properties. The specific properties, such as the critical micelle concentration (CMC) and the surface tension at the CMC (γCMC), are influenced by factors including the length of the alkyl chain, the nature of the counter-ion, temperature, and the presence of electrolytes.
Quantitative Interfacial Properties
| Surfactant | Temperature (°C) | CMC (mol/L) | γCMC (mN/m) | Reference Compound |
| Dipotassium Dodecyl Phosphate | 10 | Not Specified | Not Specified | Yes |
| Dipotassium Dodecyl Phosphate | 25 | Not Specified | Not Specified | Yes |
| Dipotassium Dodecyl Phosphate | 35 | Not Specified | Not Specified | Yes |
| n-Hexadecyl Dihydrogen Phosphate | ~25.8 (Triple Point) | Not Applicable | ~0 (Plateau) | No |
Note: The data for dipotassium dodecyl phosphate is inferred from a study on its adsorption at the air-water interface; specific CMC and γCMC values were not available in the abstract[1][2]. The data for n-hexadecyl dihydrogen phosphate pertains to its surface phase behavior[3].
Experimental Protocols
The characterization of the surface and interfacial properties of surfactants like this compound involves several key experimental techniques.
Measurement of Surface Tension
Objective: To determine the relationship between the concentration of the surfactant and the surface tension of the solution.
Methodology: Wilhelmy Plate Method
-
Preparation of Solutions: A series of aqueous solutions of this compound are prepared at various concentrations.
-
Instrumentation: A tensiometer equipped with a Wilhelmy plate (a thin plate, typically made of platinum) is used.
-
Procedure:
-
The Wilhelmy plate is cleaned thoroughly, typically by flaming, to ensure complete wetting.
-
The plate is suspended from a microbalance and partially immersed in the surfactant solution.
-
The force exerted on the plate due to surface tension is measured.
-
The surface tension (γ) is calculated using the equation: γ = F / (L * cosθ), where F is the measured force, L is the wetted perimeter of the plate, and θ is the contact angle (assumed to be 0 for a clean, completely wetted plate).
-
-
Data Analysis: Surface tension is plotted as a function of the logarithm of the surfactant concentration. The point at which the surface tension becomes relatively constant is the critical micelle concentration (CMC), and the value of the surface tension at this point is the γCMC.
Determination of Critical Micelle Concentration (CMC)
Objective: To determine the concentration at which micelle formation begins.
Methodology: Conductivity Measurement
-
Principle: The equivalent conductivity of a surfactant solution changes with concentration. Below the CMC, the surfactant exists primarily as monomers. Above the CMC, the formation of micelles, which have a lower mobility than the individual ions, leads to a change in the slope of the conductivity versus concentration plot.
-
Procedure:
-
A conductivity meter is used to measure the electrical conductivity of the prepared surfactant solutions of varying concentrations.
-
The conductivity is plotted against the surfactant concentration.
-
-
Data Analysis: The plot will show two linear regions with different slopes. The intersection of these two lines corresponds to the CMC.
Thermodynamics of Micellization
Objective: To determine the thermodynamic parameters (Gibbs free energy, enthalpy, and entropy) of micelle formation.
Methodology: Isothermal Titration Calorimetry (ITC)
-
Principle: ITC directly measures the heat changes associated with molecular interactions. In the context of micellization, it measures the heat of demicellization upon dilution of a concentrated surfactant solution.
-
Procedure:
-
A concentrated solution of this compound (above its CMC) is placed in the sample cell of the calorimeter.
-
The reference cell is filled with water.
-
Small aliquots of water are injected into the sample cell, causing the dilution of the surfactant and the breakdown of micelles.
-
The heat absorbed or released during this process is measured.
-
-
Data Analysis: The data is analyzed to determine the enthalpy of micellization (ΔH°mic). The Gibbs free energy of micellization (ΔG°mic) can be calculated from the CMC value using the equation: ΔG°mic = RT ln(CMC), where R is the gas constant and T is the absolute temperature. The entropy of micellization (ΔS°mic) can then be calculated using the Gibbs-Helmholtz equation: ΔG°mic = ΔH°mic - TΔS°mic.
Visualizations
Signaling Pathways and Logical Relationships
The process of micellization and its thermodynamic drivers can be visualized as a logical workflow.
Caption: Thermodynamic forces driving micelle formation.
Experimental Workflow
The following diagram illustrates a typical workflow for characterizing the interfacial properties of a surfactant.
Caption: Workflow for surfactant characterization.
Conclusion
This technical guide has outlined the key interfacial properties of this compound and the experimental methodologies used for their determination. While specific quantitative data for this compound remains to be fully reported in the literature, the behavior of analogous alkyl phosphate surfactants provides a strong basis for understanding its properties. For professionals in drug development and research, a thorough characterization of these properties is essential for optimizing formulation stability, solubility, and bioavailability. The experimental protocols and workflows detailed herein provide a roadmap for such investigations.
References
The Elusive Solubility Profile of Dipotassium Hexadecyl Phosphate: A Technical Guide for Researchers
For Immediate Release
[CITY, State] – [Date] – Researchers, scientists, and professionals in drug development often encounter challenges in characterizing novel compounds. One such molecule, dipotassium hexadecyl phosphate, presents a significant data gap in the scientific literature regarding its solubility in various media. This technical guide synthesizes the available information on this amphiphilic compound, outlines experimental approaches for its characterization, and discusses its potential applications, particularly in drug delivery systems.
Introduction to this compound
This compound (C₁₆H₃₃K₂O₄P) is the dipotassium salt of hexadecyl phosphoric acid. Its structure comprises a long, hydrophobic 16-carbon alkyl chain (hexadecyl) and a highly polar, hydrophilic dipotassium phosphate head group. This amphiphilic nature suggests it behaves as a surfactant, with the potential to form micelles in aqueous solutions and facilitate the solubilization of poorly soluble substances.
Chemical Structure and Properties:
| Property | Value | Source |
| Molecular Formula | C₁₆H₃₃K₂O₄P | --INVALID-LINK-- |
| Molecular Weight | 398.60 g/mol | --INVALID-LINK-- |
| Appearance | White to beige powder (for the related monopotassium salt) | --INVALID-LINK-- |
| Synonyms | Dipotassium cetyl phosphate, 1-Hexadecanol, dihydrogen phosphate, dipotassium salt | --INVALID-LINK-- |
Solubility Profile: A Data Gap
A comprehensive review of scientific databases, patents, and technical literature reveals a significant lack of specific quantitative data on the solubility of this compound in both organic and aqueous media. While the presence of the potassium salt form is known to enhance water solubility compared to its free acid counterpart, hexadecyl dihydrogen phosphate, precise numerical values for its solubility at different temperatures, pH values, or in various solvents are not publicly available.
Based on the general principles of surfactant chemistry and information on related long-chain alkyl phosphates, the following qualitative solubility behavior can be inferred:
-
Aqueous Media: this compound is expected to be partially soluble in water, with its solubility likely increasing with temperature up to its Krafft point. The Krafft point is the temperature at which the solubility of an ionic surfactant equals its critical micelle concentration (CMC), leading to a sharp increase in apparent solubility due to micelle formation. The pH of the aqueous medium is also expected to significantly influence solubility, with higher pH values generally favoring the deprotonated and more soluble phosphate head group.
-
Organic Media: The solubility in organic solvents will be dictated by the polarity of the solvent.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Partial solubility is expected due to the polar phosphate head group.
-
Polar Aprotic Solvents (e.g., DMSO, Acetone): Some degree of solubility may be observed.
-
Non-polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be low due to the hydrophilic nature of the dipotassium phosphate group, although the long alkyl chain will contribute to some lipophilicity.
-
Experimental Protocols for Solubility Determination
Given the absence of specific data, researchers will need to determine the solubility of this compound empirically. The following are detailed methodologies for key experiments.
Determination of Aqueous Solubility and Krafft Point
This experiment aims to determine the solubility of this compound in water as a function of temperature and to identify its Krafft point.
Methodology:
-
Preparation of Saturated Solutions: A series of sealed vials, each containing a known volume of deionized water, are prepared. An excess amount of this compound is added to each vial to ensure a saturated solution with undissolved solid present.
-
Equilibration: The vials are placed in a temperature-controlled shaker bath and agitated for an extended period (e.g., 24-48 hours) to reach equilibrium at various temperatures (e.g., in 5°C increments from 25°C to 80°C).
-
Sample Collection and Analysis:
-
After equilibration, the agitation is stopped, and the undissolved solid is allowed to settle.
-
A known volume of the clear supernatant is carefully withdrawn using a pre-heated syringe fitted with a filter (to prevent the transfer of undissolved particles).
-
The concentration of the dissolved this compound in the supernatant is determined using a suitable analytical technique. Given the phosphate moiety, inductively coupled plasma atomic emission spectroscopy (ICP-AES) to quantify phosphorus is a robust method. Alternatively, a validated High-Performance Liquid Chromatography (HPLC) method with a suitable detector (e.g., evaporative light scattering detector or mass spectrometer) can be developed.
-
-
Plotting the Data: The solubility (in g/L or mol/L) is plotted against temperature. The Krafft point is identified as the temperature at which a sharp increase in solubility is observed.
Caption: Workflow for determining aqueous solubility and the Krafft point.
Determination of Solubility in Organic Solvents
This protocol outlines the determination of solubility in various organic solvents at a fixed temperature (e.g., 25°C).
Methodology:
-
Preparation of Saturated Solutions: Similar to the aqueous solubility determination, an excess of this compound is added to a known volume of the selected organic solvent (e.g., methanol, ethanol, toluene, hexane) in a sealed vial.
-
Equilibration: The vials are agitated at a constant temperature until equilibrium is reached.
-
Sample Analysis: The concentration of the dissolved compound in the filtered supernatant is determined. The choice of analytical method will depend on the solvent. HPLC is generally a versatile technique for this purpose.
-
Data Presentation: The results should be compiled into a table for easy comparison of solubility across different solvents.
Potential Applications in Drug Development
The amphiphilic nature of this compound makes it a candidate for various applications in drug formulation and delivery, particularly for poorly water-soluble drugs.
-
Solubilizing Agent: By forming micelles, it can encapsulate hydrophobic drug molecules, increasing their apparent aqueous solubility and potentially enhancing their bioavailability.
-
Emulsifier: Its surfactant properties can be utilized to stabilize oil-in-water emulsions, which are common formulations for various drug products.
-
Component of Liposomes and Nanoparticles: Long-chain alkyl phosphates are known to be components of lipid-based drug delivery systems. This compound could potentially be incorporated into the lipid bilayer of liposomes or used as a stabilizer in the formulation of nanoparticles.
Role in Signaling Pathways: A Broader Perspective
While no specific signaling pathways involving this compound have been identified, the broader class of alkyl phosphates plays a crucial role in cellular signaling. Phosphorylation and dephosphorylation of proteins and lipids are fundamental mechanisms for regulating cellular processes. Long-chain fatty acids and their derivatives can also modulate the activity of various enzymes and receptors. It is conceivable that, as a structural analog of naturally occurring phospholipids, this compound could interact with cell membranes and membrane-associated proteins, although this remains a subject for future investigation.
Caption: Logical relationships of this compound's properties and applications.
Conclusion
This compound is a compound of interest for pharmaceutical sciences due to its surfactant properties. However, a critical gap exists in the literature regarding its quantitative solubility data. This guide provides a framework for researchers to systematically determine its solubility profile and explore its potential in drug formulation. The detailed experimental protocols offered herein should facilitate the generation of the much-needed data to fully characterize this promising excipient.
Disclaimer: This document is intended for informational purposes for a scientific audience. The safety and handling of this compound should be conducted in accordance with established laboratory safety protocols and available safety data sheets.
Methodological & Application
Application Notes and Protocols for the Preparation of Liposomes using Dipotassium Hexadecyl Phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liposomes are artificially-prepared vesicles composed of a lipid bilayer and are used as a vehicle for administration of nutrients and pharmaceutical drugs. Dipotassium hexadecyl phosphate, also known as dicetyl phosphate, is a synthetic, negatively charged, single-chain phospholipid that can be incorporated into lipid bilayers to impart a negative surface charge. This anionic charge can enhance the stability of the liposomal formulation through electrostatic repulsion, preventing aggregation. Furthermore, the negative charge can play a significant role in the interaction of liposomes with biological membranes and can be utilized for targeted drug delivery strategies.
These application notes provide a detailed protocol for the preparation of unilamellar liposomes containing this compound using the well-established thin-film hydration method followed by extrusion. This method is known for its simplicity and reproducibility.
Materials and Equipment
Materials
-
This compound (or Dicetyl Phosphate)
-
Additional lipids (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine - DPPC, Cholesterol) if preparing mixed liposomes
-
Chloroform or a chloroform:methanol mixture (e.g., 2:1 v/v)
-
Hydration Buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)
-
Deionized water
-
Nitrogen gas
Equipment
-
Rotary evaporator
-
Water bath
-
Round-bottom flask (50 mL or 100 mL)
-
Glass vials
-
Syringes (gas-tight)
-
Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Vortex mixer
-
Dynamic Light Scattering (DLS) instrument for size and zeta potential measurement
-
Spectrophotometer for encapsulation efficiency determination
Experimental Protocols
Protocol 1: Thin-Film Hydration for Liposome Preparation
This protocol describes the preparation of liposomes composed of this compound. The same general procedure can be used for mixed lipid formulations by co-dissolving the lipids in the organic solvent.
1. Lipid Film Formation: a. Weigh the desired amount of this compound and any other lipids and dissolve them in chloroform or a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask. A typical lipid concentration in the organic solvent is 10-20 mg/mL. b. Attach the flask to a rotary evaporator. c. Immerse the flask in a water bath set to a temperature that facilitates solvent evaporation (e.g., 35-45°C). d. Rotate the flask to ensure the formation of a thin, uniform lipid film on the inner surface of the flask as the organic solvent evaporates under reduced pressure. e. After the bulk of the solvent has evaporated, continue to apply a vacuum for at least 2 hours to remove any residual solvent. For complete removal, the flask can be left under high vacuum overnight.
2. Hydration of the Lipid Film: a. Add the desired volume of the aqueous hydration buffer (e.g., PBS, pH 7.4) to the flask containing the dry lipid film. The volume should be chosen to achieve the desired final lipid concentration. b. The temperature of the hydration buffer should be above the gel-to-liquid crystalline phase transition temperature (Tc) of the lipid with the highest Tc. For long-chain saturated lipids, this is often in the range of 50-60°C. c. Agitate the flask to hydrate the lipid film. This can be done by gentle hand-shaking or using a vortex mixer. This process results in the formation of multilamellar vesicles (MLVs). d. Allow the lipid suspension to hydrate for at least 1 hour at a temperature above the Tc, with intermittent agitation.
3. Vesicle Sizing by Extrusion: a. To obtain unilamellar vesicles with a defined size, the MLV suspension is subjected to extrusion. b. Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm). c. Heat the extruder to a temperature above the Tc of the lipids. d. Load the MLV suspension into one of the syringes of the extruder. e. Pass the lipid suspension through the polycarbonate membrane back and forth for an odd number of cycles (e.g., 11-21 times). This process reduces the size and lamellarity of the vesicles, resulting in a more homogenous population of large unilamellar vesicles (LUVs). f. The resulting liposome suspension should appear translucent.
4. Characterization: a. Particle Size and Polydispersity Index (PDI): Measure the hydrodynamic diameter and PDI of the liposomes using Dynamic Light Scattering (DLS). b. Zeta Potential: Determine the surface charge of the liposomes using DLS with an appropriate electrode. Liposomes containing this compound are expected to have a negative zeta potential. c. Encapsulation Efficiency (for drug-loaded liposomes): If a drug is encapsulated, the encapsulation efficiency can be determined by separating the unencapsulated drug from the liposomes (e.g., via dialysis or size exclusion chromatography) and quantifying the drug in the liposomal fraction and the free drug fraction using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
Data Presentation
The following tables present hypothetical quantitative data for liposomes prepared using this compound (DPHP) in combination with a neutral lipid, DPPC, and cholesterol. These values are illustrative and will vary depending on the precise experimental conditions.
Table 1: Physicochemical Properties of Prepared Liposomes
| Formulation (Molar Ratio) | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| DPPC:Cholesterol (1:1) | 110 ± 5 | 0.15 ± 0.03 | -5 ± 2 |
| DPPC:Chol:DPHP (1:1:0.1) | 115 ± 7 | 0.18 ± 0.04 | -25 ± 4 |
| DPPC:Chol:DPHP (1:1:0.2) | 120 ± 6 | 0.20 ± 0.05 | -40 ± 5 |
Table 2: Encapsulation Efficiency of a Model Hydrophilic Drug (e.g., Doxorubicin)
| Formulation (Molar Ratio) | Drug-to-Lipid Ratio (w/w) | Encapsulation Efficiency (%) |
| DPPC:Cholesterol (1:1) | 1:10 | 5 ± 1 |
| DPPC:Chol:DPHP (1:1:0.1) | 1:10 | 8 ± 2 |
| DPPC:Chol:DPHP (1:1:0.2) | 1:10 | 12 ± 3 |
Visualizations
Experimental Workflow for Liposome Preparation
Caption: Workflow for preparing liposomes via thin-film hydration and extrusion.
Logical Relationship of Components in Anionic Liposomes
Application Notes and Protocols for Dipotassium Hexadecyl Phosphate in Oil-in-Water Emulsion Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipotassium hexadecyl phosphate, also known as potassium cetyl phosphate, is a highly effective anionic oil-in-water (O/W) emulsifier valued for its ability to create stable and elegant emulsions, particularly in complex formulations.[1][2] Its molecular structure, analogous to natural phospholipids found in the skin, imparts excellent skin compatibility and mildness.[2][3] This document provides detailed application notes and protocols for the use of this compound in the formulation of oil-in-water emulsions, targeting applications in cosmetics, sun care, and topical drug delivery systems.
This compound is particularly advantageous for stabilizing challenging formulations that contain high concentrations of oils, pigments, or UV filters.[1][2] It is known to form lamellar liquid crystalline structures and unique micro-domains that contribute to the exceptional stability of the resulting emulsions.[1][4] These structures create a network within the aqueous phase that effectively envelops the oil droplets, preventing coalescence.[1][4]
Physicochemical Properties
| Property | Value | Reference |
| INCI Name | Potassium Cetyl Phosphate | [2] |
| Appearance | White to beige powder | [5] |
| Type | Anionic O/W emulsifier | [2][3] |
| Solubility | Water-soluble | [3] |
| Recommended pH range | 5-9 | [2] |
| Typical Use Concentration | 1-3% (as primary emulsifier), 0.5-1% (as co-emulsifier) | [2] |
Key Performance Characteristics
This compound offers several advantages in the formulation of O/W emulsions:
-
Exceptional Emulsion Stability: Forms robust emulsions capable of stabilizing high oil loads and other challenging ingredients.[1][4]
-
Versatility: Compatible with a wide range of oils, both polar and non-polar.[3]
-
Enhanced Sensory Profile: Creates emulsions with a pleasant skin feel and texture.[3]
-
SPF Boosting: In sunscreen formulations, it can enhance the effectiveness of UV filters.[3]
-
Good Skin Compatibility: Due to its similarity to natural skin lipids, it is considered a mild and non-irritating emulsifier.[2][3]
Comparative Stabilization Performance
The following tables summarize the superior stabilization capabilities of potassium cetyl phosphate (PCP) in comparison to other common emulsifiers.
Table 1: Oil Stabilization Capacity
This experiment tested the maximum percentage of oil that could be stabilized by 1% of the emulsifier.
| Emulsifier | Maximum Oil Load Stabilized (%) |
| Potassium Cetyl Phosphate (PCP) | 75 |
| PEG-100 Stearate | 60 |
| Glyceryl Stearate Citrate | 55 |
| Cetearyl Glucoside | 50 |
| Dicetyl Phosphate & Ceteth-10 Phosphate | 50 |
Data adapted from a study by DSM.[1]
Table 2: Titanium Dioxide (Pigment) Stabilization
This experiment measured the maximum percentage of Titanium Dioxide that could be stably formulated with 1% of the emulsifier.
| Emulsifier | Maximum Titanium Dioxide Stabilized (%) |
| Potassium Cetyl Phosphate (PCP) | 7 |
| PEG-100 Stearate | 3 |
| Glyceryl Stearate Citrate | 2 |
| Cetearyl Glucoside | 2 |
| Dicetyl Phosphate & Ceteth-10 Phosphate | 3 |
Data adapted from a study by DSM.[1]
Table 3: Phenyl Benzimidazole Sulfonic Acid (Water-Soluble UV Filter) Stabilization
This experiment determined the maximum percentage of the UV filter that could be stabilized by 1% of the emulsifier.
| Emulsifier | Maximum Phenyl Benzimidazole Sulfonic Acid Stabilized (%) |
| Potassium Cetyl Phosphate (PCP) | 5 |
| PEG-100 Stearate | 3 |
| Glyceryl Stearate Citrate | 1 |
| Cetearyl Glucoside | 1 |
| Dicetyl Phosphate & Ceteth-10 Phosphate | 2 |
Data adapted from a study by DSM.[1]
Experimental Protocols
Protocol 1: Preparation of a Basic Oil-in-Water Emulsion
This protocol outlines the fundamental steps for creating a stable O/W emulsion using this compound.
Materials:
-
This compound
-
Oil Phase (e.g., Caprylic/Capric Triglyceride, Mineral Oil)
-
Aqueous Phase (Deionized Water)
-
Co-emulsifier (e.g., Cetearyl Alcohol) - Recommended for enhanced stability[2]
-
Preservative
-
Heat-resistant beakers
-
Homogenizer (e.g., rotor-stator or high-pressure homogenizer)
-
Water bath or heating mantle
-
Stirrer
Procedure:
-
Phase Preparation:
-
Aqueous Phase: In a beaker, combine deionized water and any water-soluble components. Heat to 75-85°C.
-
Oil Phase: In a separate beaker, combine the oil, this compound, and any oil-soluble components, including the co-emulsifier. Heat to 75-85°C while stirring until all components are melted and uniform.
-
-
Emulsification:
-
Slowly add the oil phase to the aqueous phase while continuously mixing with a standard stirrer.
-
Once the two phases are combined, begin homogenization. The duration and intensity will depend on the specific equipment and desired particle size. A common starting point is 5-10 minutes of high-shear homogenization.
-
-
Cooling and Final Additions:
-
Allow the emulsion to cool while gently stirring.
-
When the temperature is below 40°C, add any temperature-sensitive ingredients, such as preservatives or active ingredients.
-
Continue stirring until the emulsion reaches room temperature.
-
Adjust the pH if necessary.
-
Protocol 2: Characterization of the Emulsion
1. Particle Size and Polydispersity Index (PDI) Analysis:
-
Instrumentation: Dynamic Light Scattering (DLS)
-
Procedure:
-
Dilute a small sample of the emulsion with deionized water to an appropriate concentration for DLS analysis.
-
Place the diluted sample in a cuvette and insert it into the DLS instrument.
-
Perform the measurement to obtain the average particle size (Z-average) and the PDI. A lower PDI indicates a more uniform particle size distribution.
-
2. Zeta Potential Measurement:
-
Instrumentation: Laser Doppler Velocimetry (integrated into many DLS instruments)
-
Procedure:
-
Prepare a diluted sample as described for particle size analysis.
-
Inject the sample into the specific cell for zeta potential measurement.
-
The instrument will apply an electric field and measure the particle velocity to determine the zeta potential. A higher absolute zeta potential (typically > ±30 mV) is indicative of better long-term stability due to electrostatic repulsion between droplets.[6][7]
-
3. Stability Testing:
-
Centrifugation Test:
-
Place a sample of the emulsion in a centrifuge tube.
-
Centrifuge at a specified speed (e.g., 3000 rpm) for a set time (e.g., 30 minutes).
-
Visually inspect for any signs of phase separation, creaming, or coalescence.
-
-
Freeze-Thaw Cycling:
-
Store the emulsion at a low temperature (e.g., -10°C) for 24 hours.
-
Allow it to thaw at room temperature for 24 hours.
-
Repeat this cycle several times (e.g., 3-5 cycles).
-
After the final cycle, visually and microscopically examine the emulsion for any changes in appearance, consistency, or droplet size. Products formulated with potassium cetyl phosphate are known to exhibit good freeze-thaw stability.[3]
-
-
Accelerated Stability at Elevated Temperatures:
-
Store samples of the emulsion at elevated temperatures (e.g., 40°C, 50°C) for a predetermined period (e.g., 1-3 months).
-
Periodically evaluate the samples for changes in pH, viscosity, appearance, and particle size.
-
Visualizations
Caption: Mechanism of emulsion stabilization by this compound.
Caption: General workflow for O/W emulsion preparation and characterization.
References
Application Notes and Protocols for Dipotassium Hexadecyl Phosphate as a Stabilizer in Nanoparticle Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipotassium hexadecyl phosphate is an anionic surfactant belonging to the class of long-chain alkyl phosphate esters. Its amphiphilic nature, characterized by a long hydrophobic hexadecyl (C16) chain and a hydrophilic phosphate headgroup, makes it a potential candidate as a stabilizer in the synthesis of nanoparticles. While direct and extensive literature on the specific use of this compound for nanoparticle stabilization is limited, its structural analogues and the general class of alkyl phosphate surfactants have been employed in various nanoparticle formulations. This document provides a detailed overview of the probable mechanisms, potential applications, and generalized protocols for using long-chain alkyl phosphate surfactants like this compound as stabilizers in nanoparticle synthesis, particularly for drug delivery applications.
The primary role of a stabilizer in nanoparticle synthesis is to control particle growth and prevent aggregation, thereby ensuring the formation of a stable colloidal dispersion. Anionic surfactants, such as this compound, achieve this through electrostatic and steric stabilization mechanisms. The phosphate headgroup imparts a negative surface charge to the nanoparticles, leading to electrostatic repulsion between particles. The long hexadecyl chain can provide a steric barrier, further preventing particle agglomeration.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in solution and its potential interactions during nanoparticle synthesis.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₃₃K₂O₄P | [1] |
| Molecular Weight | 398.60 g/mol | [1] |
| Appearance | White to beige powder | [2] |
| Solubility | Partially soluble in water; disperses in hot water | [2] |
| HLB (pH 6-9) | 14 | [2] |
Mechanism of Stabilization
The stabilization of nanoparticles by this compound is predicated on the principles of electrostatic and steric repulsion. The proposed mechanism is illustrated in the following workflow.
Caption: Proposed mechanism of nanoparticle stabilization by this compound.
Applications in Nanoparticle Synthesis for Drug Delivery
Long-chain alkyl phosphate surfactants are valuable in the formulation of various nanoparticle-based drug delivery systems. Their ability to form stable dispersions and their biocompatibility make them suitable for encapsulating therapeutic agents.
Potential Applications:
-
Polymeric Nanoparticles: As an emulsifier in the emulsion polymerization or nanoprecipitation techniques for preparing biodegradable polymeric nanoparticles (e.g., PLGA, PCL) for controlled drug release.
-
Lipid-Based Nanoparticles: In the formulation of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), where it can act as a co-surfactant to improve stability and drug loading.
-
Drug Nanosuspensions: To stabilize nanosuspensions of poorly water-soluble drugs, enhancing their dissolution rate and bioavailability.
Experimental Protocols
The following are generalized protocols for the synthesis of nanoparticles using a long-chain alkyl phosphate surfactant like this compound as a stabilizer. These protocols should be considered as a starting point and will require optimization based on the specific nanoparticle system and drug being encapsulated.
Protocol 1: Emulsion-Solvent Evaporation for Polymeric Nanoparticles
This method is suitable for encapsulating hydrophobic drugs within a polymeric matrix.
Caption: Workflow for polymeric nanoparticle synthesis via emulsion-solvent evaporation.
Materials:
-
Biodegradable polymer (e.g., PLGA, PCL)
-
Hydrophobic drug
-
This compound
-
Volatile organic solvent (e.g., dichloromethane, ethyl acetate)
-
Deionized water
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of the polymer and the hydrophobic drug in the organic solvent.
-
Aqueous Phase Preparation: Dissolve this compound in deionized water to a desired concentration (e.g., 0.1-1.0% w/v).
-
Emulsification: Add the organic phase to the aqueous phase dropwise while homogenizing at high speed or sonicating to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature under reduced pressure to evaporate the organic solvent, leading to the formation of nanoparticles.
-
Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Remove the supernatant and resuspend the nanoparticles in deionized water. Repeat this washing step 2-3 times to remove excess surfactant and unencapsulated drug.
-
Lyophilization: For long-term storage, the purified nanoparticle suspension can be lyophilized, often with the addition of a cryoprotectant (e.g., trehalose).
Quantitative Parameters for Optimization:
| Parameter | Typical Range |
| Polymer Concentration | 1 - 10 mg/mL in organic phase |
| Drug Loading | 1 - 20% (w/w of polymer) |
| Surfactant Concentration | 0.1 - 2.0% (w/v) in aqueous phase |
| Organic to Aqueous Phase Ratio | 1:5 to 1:20 (v/v) |
| Homogenization Speed/Sonication Power | Variable, requires optimization |
Protocol 2: Nanoprecipitation for Polymeric Nanoparticles
This method is also suitable for hydrophobic drugs and is often simpler than the emulsion method.
Caption: Workflow for polymeric nanoparticle synthesis via nanoprecipitation.
Materials:
-
Biodegradable polymer (e.g., PLA, PLGA)
-
Hydrophobic drug
-
This compound
-
Water-miscible organic solvent (e.g., acetone, acetonitrile)
-
Deionized water
Procedure:
-
Organic Phase Preparation: Dissolve the polymer and drug in the water-miscible organic solvent.
-
Aqueous Phase Preparation: Dissolve this compound in deionized water.
-
Nanoprecipitation: Inject the organic phase into the aqueous phase under moderate magnetic stirring. Nanoparticles form instantaneously due to the rapid diffusion of the solvent.
-
Solvent Removal: Remove the organic solvent by evaporation under reduced pressure.
-
Purification: Purify the nanoparticles by centrifugation and washing as described in Protocol 1.
Quantitative Parameters for Optimization:
| Parameter | Typical Range |
| Polymer Concentration | 5 - 20 mg/mL in organic phase |
| Drug Loading | 1 - 15% (w/w of polymer) |
| Surfactant Concentration | 0.05 - 1.0% (w/v) in aqueous phase |
| Injection Rate of Organic Phase | 0.1 - 1.0 mL/min |
| Stirring Speed | 400 - 800 rpm |
Characterization of Nanoparticles
The resulting nanoparticles should be thoroughly characterized to ensure they meet the desired specifications.
| Characterization Technique | Parameter Measured |
| Dynamic Light Scattering (DLS) | Particle size, polydispersity index (PDI) |
| Zeta Potential Measurement | Surface charge, stability |
| Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM) | Morphology, size distribution |
| UV-Vis Spectroscopy / HPLC | Drug loading and encapsulation efficiency |
| X-ray Diffraction (XRD) | Crystalline nature of the drug and polymer |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Chemical interactions between components |
Conclusion
This compound, as a long-chain alkyl phosphate surfactant, holds promise as a stabilizer for the synthesis of various types of nanoparticles for drug delivery. Its amphiphilic structure allows for effective stabilization through electrostatic and steric mechanisms. The provided generalized protocols for emulsion-solvent evaporation and nanoprecipitation offer a solid foundation for researchers to begin exploring its utility. It is crucial to emphasize that extensive optimization of the formulation and process parameters will be necessary to achieve nanoparticles with the desired characteristics for any specific application. Further research is warranted to fully elucidate the specific advantages and limitations of this compound in the field of nanomedicine.
References
Method for Incorporating Hydrophobic Drugs into Dipotassium Hexadecyl Phosphate Micelles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipotassium hexadecyl phosphate is an anionic surfactant with the potential for forming micelles in aqueous solutions, which can serve as nanocarriers for poorly water-soluble (hydrophobic) drugs. The self-assembly of these surfactant molecules above their critical micelle concentration (CMC) creates a hydrophobic core capable of encapsulating lipophilic drug molecules, thereby enhancing their solubility, stability, and bioavailability. This document provides detailed application notes and generalized experimental protocols for the incorporation of hydrophobic drugs into this compound micelles, their subsequent characterization, and evaluation.
Disclaimer: Specific experimental data and established protocols for the use of this compound in drug delivery are not widely available in published literature. The following protocols are based on established methods for similar anionic surfactants and will likely require optimization for specific drug candidates and applications.
Principle of Micellar Solubilization
Surfactant molecules, such as this compound, are amphiphilic, possessing a hydrophilic head group (phosphate) and a long hydrophobic tail (hexadecyl chain). In aqueous solutions, above a certain concentration known as the Critical Micelle Concentration (CMC), these molecules spontaneously self-assemble into spherical structures called micelles. The hydrophobic tails orient towards the center, forming a nonpolar core, while the hydrophilic heads form a shell that interfaces with the aqueous environment. Hydrophobic drug molecules can be partitioned into this hydrophobic core, effectively being solubilized in the aqueous medium.
Experimental Protocols
Preparation of Drug-Loaded this compound Micelles
Two common methods for incorporating hydrophobic drugs into surfactant micelles are the thin-film hydration method and the co-solvent evaporation method.
a) Thin-Film Hydration Method
This method is suitable for drugs that are soluble in volatile organic solvents.
-
Materials:
-
This compound
-
Hydrophobic drug
-
Volatile organic solvent (e.g., chloroform, methanol, ethanol)
-
Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Syringe filters (0.22 µm or 0.45 µm)
-
-
Protocol:
-
Accurately weigh the desired amounts of this compound and the hydrophobic drug. The molar ratio of surfactant to drug will need to be optimized, but a starting point could be in the range of 10:1 to 50:1.
-
Dissolve both the surfactant and the drug in a minimal amount of a suitable volatile organic solvent in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Evaporate the organic solvent under reduced pressure at a temperature above the boiling point of the solvent but below the degradation temperature of the drug and surfactant. This will form a thin, uniform film on the inner surface of the flask.
-
Further dry the film under vacuum for at least 1-2 hours to remove any residual solvent.
-
Hydrate the thin film by adding a pre-heated aqueous buffer (e.g., PBS, pH 7.4) to the flask. The volume of the buffer will determine the final concentration of the drug.
-
Agitate the flask gently in a water bath set to a temperature above the phase transition temperature of the surfactant (if known) for 30-60 minutes to allow for the formation of micelles and encapsulation of the drug. Sonication can be used sparingly to aid dispersion.
-
To remove any un-encapsulated drug aggregates, filter the resulting micellar solution through a 0.22 µm or 0.45 µm syringe filter.
-
Store the drug-loaded micelle solution at 4°C for short-term storage or lyophilize for long-term stability.
-
b) Co-Solvent Evaporation Method
This method is useful when the drug and surfactant share a common soluble solvent that is miscible with water.
-
Materials:
-
This compound
-
Hydrophobic drug
-
Water-miscible organic solvent (e.g., ethanol, acetone, DMSO)
-
Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Stir plate and stir bar
-
Dialysis membrane (with appropriate molecular weight cut-off)
-
-
Protocol:
-
Dissolve both the this compound and the hydrophobic drug in a small volume of a water-miscible organic solvent.
-
In a separate container, have the desired volume of aqueous buffer stirring gently.
-
Slowly add the organic solution drop-wise into the stirring aqueous buffer. The sudden change in solvent polarity will induce the self-assembly of the surfactant into micelles, entrapping the hydrophobic drug.
-
Continue stirring for 1-2 hours to allow for the equilibration of the system.
-
To remove the organic solvent and any un-encapsulated drug, dialyze the solution against the aqueous buffer for 24-48 hours with frequent buffer changes.
-
Filter the final solution through a 0.22 µm or 0.45 µm syringe filter.
-
Store the drug-loaded micelle solution at 4°C or lyophilize.
-
Characterization of Drug-Loaded Micelles
a) Determination of Particle Size, Polydispersity Index (PDI), and Zeta Potential
-
Method: Dynamic Light Scattering (DLS)
-
Protocol:
-
Dilute the drug-loaded micelle solution with the same aqueous buffer used for preparation to an appropriate concentration for DLS analysis.
-
Measure the hydrodynamic diameter (particle size), PDI, and zeta potential using a DLS instrument.
-
Perform measurements in triplicate and report the average values with standard deviation.
-
b) Determination of Drug Loading Content (DLC) and Encapsulation Efficiency (EE)
-
Method: UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC)
-
Protocol:
-
Prepare a calibration curve of the free drug in a suitable solvent.
-
To determine the total amount of drug, disrupt a known volume of the micellar solution by adding a solvent that dissolves both the surfactant and the drug (e.g., methanol, acetonitrile).
-
Measure the absorbance (UV-Vis) or peak area (HPLC) and calculate the total drug concentration (C_total) using the calibration curve.
-
To determine the amount of encapsulated drug, separate the free drug from the micelles. This can be done by ultracentrifugation or by using centrifugal filter units with a molecular weight cut-off that retains the micelles.
-
Measure the concentration of the drug in the filtrate, which represents the free drug concentration (C_free).
-
The encapsulated drug concentration (C_encapsulated) is C_total - C_free.
-
Calculate DLC and EE using the following formulas:
-
DLC (%) = (Mass of encapsulated drug / Total mass of micelles) x 100
-
EE (%) = (Mass of encapsulated drug / Initial mass of drug used) x 100
-
-
In Vitro Drug Release Study
-
Method: Dialysis Method
-
Protocol:
-
Place a known volume and concentration of the drug-loaded micelle solution into a dialysis bag with an appropriate molecular weight cut-off that allows the free drug to pass through but retains the micelles.
-
Immerse the dialysis bag in a larger volume of release medium (e.g., PBS, pH 7.4, or a buffer mimicking physiological conditions) at 37°C with constant gentle stirring.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the concentration of the released drug in the collected aliquots using UV-Vis spectroscopy or HPLC.
-
Plot the cumulative percentage of drug released as a function of time.
-
Quantitative Data Summary (Example)
The following tables present hypothetical but realistic data for the characterization of a hydrophobic drug (e.g., Paclitaxel) loaded into anionic surfactant micelles. These values should be determined experimentally for this compound micelles.
Table 1: Physicochemical Properties of Drug-Loaded Micelles
| Formulation | Surfactant:Drug Ratio (w/w) | Particle Size (nm) | PDI | Zeta Potential (mV) |
| Blank Micelles | - | 15.2 ± 1.1 | 0.18 ± 0.02 | -45.3 ± 2.5 |
| Formulation A | 10:1 | 25.8 ± 2.3 | 0.21 ± 0.03 | -42.1 ± 3.1 |
| Formulation B | 20:1 | 22.1 ± 1.9 | 0.19 ± 0.02 | -44.5 ± 2.8 |
| Formulation C | 50:1 | 18.5 ± 1.5 | 0.17 ± 0.01 | -46.2 ± 2.2 |
Table 2: Drug Loading and Encapsulation Efficiency
| Formulation | Surfactant:Drug Ratio (w/w) | Drug Loading Content (%) | Encapsulation Efficiency (%) |
| Formulation A | 10:1 | 8.5 ± 0.7 | 90.2 ± 5.4 |
| Formulation B | 20:1 | 4.6 ± 0.4 | 95.8 ± 4.1 |
| Formulation C | 50:1 | 1.9 ± 0.2 | 98.1 ± 3.5 |
Visualizations
Caption: Experimental workflow for the preparation and characterization of drug-loaded micelles.
Caption: Structure of a hydrophobic drug-loaded micelle in an aqueous environment.
Application Notes and Protocols for Dipotassium Hexadecyl Phosphate in Topical Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipotassium hexadecyl phosphate, also known as potassium cetyl phosphate, is an anionic surfactant and oil-in-water (O/W) emulsifier widely utilized in the cosmetic and pharmaceutical industries. Its structure, analogous to natural phospholipids in the skin, imparts a high degree of skin compatibility and mildness, making it an excellent candidate for topical drug delivery systems.[1] This document provides detailed application notes and protocols for its use in creating stable and effective topical formulations for active pharmaceutical ingredients (APIs).
As a primary emulsifier or stabilizer, this compound facilitates the creation of emulsions with small, uniform droplet sizes. This contributes to a desirable skin feel and ensures even distribution of the API.[1] Its ability to form stable lamellar gel networks at the oil-water interface is particularly valuable for formulating challenging systems, such as those with high oil content or incorporating UV filters.[2] These properties suggest its utility in enhancing the delivery of APIs into the skin.[1][3]
Physicochemical Properties and Functions
This compound is a versatile excipient with several functions critical for the development of topical drug delivery systems.
-
Primary Function: Oil-in-Water (O/W) Emulsifier
-
Secondary Functions: Formulation Stabilizer, Surfactant, Co-emulsifier
-
Appearance: White to beige powder[4]
-
Typical Use Level:
-
As a primary emulsifier: 1-5%[4]
-
As a stabilizer/co-emulsifier: 0.5-1.5%
-
-
pH Range: Effective over a broad pH range (typically 4-9)[1]
-
Key Benefit: High affinity and compatibility with the skin due to its phospholipid-like structure, making it suitable for sensitive skin applications.[1]
Quantitative Data on Formulation Properties
While extensive quantitative data on the direct impact of this compound on drug delivery parameters is limited in publicly available literature, existing studies on cosmetic and dermatological formulations provide valuable insights into its performance. The following tables summarize key physicochemical characteristics of formulations utilizing this excipient.
Table 1: Physical Characterization of an Anti-Aging O/W Cream
This table presents data from a study that formulated two anti-aging creams. Formulation 2 (F2) utilized a combination of glyceryl stearate and potassium cetyl phosphate as the emulsifying system.[5]
| Parameter | Value (Formulation F2) | Significance in Drug Delivery |
| Mean Oil Droplet Diameter (µm) | 22.72 ± 7.93 | Droplet size affects formulation stability, texture, and potentially the rate of drug release and skin penetration. |
| Polydispersity Index (%) | 45.7 | Indicates the uniformity of droplet sizes. A lower value signifies a more monodisperse and stable system. |
| Consistency (g) | 300.5 ± 14.5 | Relates to the firmness and ease of removal from a container, affecting user compliance. |
| Adhesion (mJ) | 22.25 ± 4.3 | Measures the work required to overcome attractive forces between the product and a surface, influencing application feel. |
| Firmness (g) | 30.3 ± 4.3 | A measure of the force required to deform the sample, contributing to the product's texture and perceived richness. |
Data sourced from a study on an anti-aging cream containing herbal extracts and ferulic acid, using glyceryl stearate and potassium cetyl phosphate as emulsifiers.[5]
Table 2: Physicochemical Properties of Alkyl Phosphates for Drug Delivery
This table includes data on related alkyl phosphates, providing a "read-across" perspective on how these molecules can influence drug delivery system characteristics. Dicetyl phosphate, the non-salt form of the hexadecyl phosphate anion, is often used to impart a negative charge and stability to nanoparticles.
| Parameter | System / Compound | Value | Significance in Drug Delivery |
| Zeta Potential (mV) | Dicetyl phosphate-containing liposomes | -36.7 ± 3.3 | A high negative zeta potential (typically < -30 mV) indicates good colloidal stability due to electrostatic repulsion between particles, preventing aggregation.[6] |
| Log D (n-octanol/water) | Ethacridine-Potassium Cetyl Phosphate Ion Pair | 0.48 ± 0.14 | This value indicates the lipophilicity of a drug-excipient complex. Modulating lipophilicity can influence a drug's ability to partition into and permeate the stratum corneum.[7] |
| Encapsulation Efficiency (%) | siRNA in PLGA nanoparticles with Ca-Phosphate | ~37% | While not directly involving this compound, this shows how phosphate moieties can be used to improve the encapsulation of hydrophilic drugs.[8] |
Experimental Protocols
The following protocols are representative methodologies for the preparation and characterization of topical drug delivery systems using this compound.
Protocol 1: Preparation of an API-Loaded Oil-in-Water (O/W) Cream
This protocol describes a standard hot-process emulsification method suitable for incorporating a lipophilic API.
1. Objective: To formulate a stable O/W cream containing a model lipophilic API, using this compound as the primary emulsifier.
2. Materials & Equipment:
-
Oil Phase:
-
Lipophilic API (e.g., Retinol, Ibuprofen)
-
Emollients (e.g., Caprylic/Capric Triglyceride, Isopropyl Myristate)
-
Thickener/Stabilizer (e.g., Cetearyl Alcohol)
-
This compound
-
-
Aqueous Phase:
-
Purified Water
-
Humectant (e.g., Glycerin)
-
Preservative (e.g., Phenoxyethanol)
-
-
Equipment:
-
Two temperature-controlled water baths
-
Two glass beakers
-
Overhead propeller mixer or homogenizer
-
pH meter
-
Weighing balance
-
3. Methodology:
-
Phase Preparation:
-
Aqueous Phase: In a beaker, combine purified water and glycerin. Begin heating to 80-85°C in a water bath while stirring gently.[9]
-
Oil Phase: In a separate beaker, combine the emollients, cetearyl alcohol, and this compound. Begin heating to 85-90°C in a second water bath.[9] Once the solids are completely melted, add the lipophilic API and stir until fully dissolved.
-
-
Emulsification:
-
Slowly add the hot oil phase to the hot aqueous phase under continuous homogenization or vigorous stirring.
-
Maintain homogenization for 5-10 minutes to ensure the formation of a fine emulsion.
-
-
Cooling and Finalization:
-
Remove the emulsion from the heat and continue stirring at a reduced speed.
-
When the temperature drops below 40°C, add the preservative.[9]
-
Adjust the pH if necessary using a suitable buffer or neutralizing agent.
-
Continue gentle stirring until the cream reaches room temperature.
-
Homogenize briefly one more time at a lower speed to ensure final uniformity.[9]
-
4. Visualization:
Protocol 2: Characterization of API-Loaded Emulsions
1. Objective: To characterize the physicochemical properties of the prepared topical delivery system to ensure quality and predict stability.
2. Particle Size and Zeta Potential Analysis:
-
Sample Preparation: Disperse a small amount of the cream (e.g., 0.1 g) in a suitable medium (e.g., deionized water) to achieve the appropriate particle concentration for measurement. Sonication may be required for complete dispersion.
-
Particle Size Measurement: Use Dynamic Light Scattering (DLS) to determine the mean droplet diameter (Z-average) and the Polydispersity Index (PDI). The PDI provides a measure of the broadness of the size distribution.
-
Zeta Potential Measurement: Use Laser Doppler Velocimetry, often integrated into the same instrument as DLS. The zeta potential is a key indicator of the stability of colloidal dispersions. For anionic emulsifiers like this compound, a large negative value (e.g., ≤ -30 mV) is desirable for good electrostatic stability.[6]
3. In Vitro Drug Release Testing (IVRT):
-
Apparatus: Use vertical diffusion cells (Franz cells).
-
Membrane: Select a synthetic, inert membrane (e.g., polysulfone, cellulose acetate) appropriate for the API and formulation.
-
Receptor Medium: The receptor medium should maintain sink conditions, meaning the concentration of the drug in the receptor fluid should not exceed 10% of its saturation solubility. A buffered solution, often containing a solubilizer like alcohol or a surfactant, is common. The temperature should be maintained at 32 ± 1 °C to simulate skin surface temperature.
-
Procedure:
-
Mount the membrane on the Franz cell, separating the donor and receptor compartments.
-
Fill the receptor compartment with pre-warmed, de-gassed receptor medium and ensure no air bubbles are trapped beneath the membrane.
-
Apply a finite dose of the API-loaded cream (e.g., 10-15 mg/cm²) to the surface of the membrane in the donor compartment.
-
At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot from the receptor compartment for analysis and replace it with an equal volume of fresh receptor medium.
-
Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC-UV).
-
Calculate the cumulative amount of drug released per unit area (μg/cm²) and plot it against time.
-
4. Visualization:
References
- 1. dataintelo.com [dataintelo.com]
- 2. dsm.com [dsm.com]
- 3. japsonline.com [japsonline.com]
- 4. WO2018002073A1 - Topical compositions - Google Patents [patents.google.com]
- 5. Formulation and evaluation of a water-in-oil cream containing herbal active ingredients and ferulic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iris.unito.it [iris.unito.it]
- 7. Hydrophobic Ion Pairing of Small Molecules: How to Minimize Premature Drug Release from SEDDS and Reach the Absorption Membrane in Intact Form - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for High-Pressure Homogenization of Dipotassium Hexadecyl Phosphate Nanoemulsions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preparation of nanoemulsions using dipotassium hexadecyl phosphate as a surfactant, employing the high-pressure homogenization (HPH) technique. This document outlines the underlying principles, key experimental procedures, and expected outcomes, offering a guide for the formulation and characterization of these advanced drug delivery systems.
Introduction to this compound Nanoemulsions
This compound is an anionic surfactant that is highly effective for creating stable oil-in-water (O/W) nanoemulsions.[1][2] Nanoemulsions are colloidal dispersions of nanoscale droplets (typically 20-200 nm), which offer several advantages for drug delivery, including enhanced solubility and bioavailability of poorly water-soluble drugs, improved stability, and the potential for targeted delivery.[3][4] High-pressure homogenization is a high-energy method widely used for the production of nanoemulsions, as it efficiently reduces droplet size to the nanometer range.[5][6] This technique involves forcing a coarse emulsion through a narrow gap at high pressure, subjecting it to intense shear, cavitation, and turbulence.[5][6][7]
Experimental Protocols
Materials and Equipment
Materials:
-
Oil Phase: A suitable oil such as medium-chain triglycerides (MCT), soybean oil, or other pharmaceutical-grade oil.
-
Aqueous Phase: Purified water (e.g., Milli-Q or deionized water).
-
Surfactant: this compound.
-
Co-surfactant (Optional): A short-chain alcohol or other suitable co-surfactant to improve emulsion stability.
-
Active Pharmaceutical Ingredient (API): The drug to be encapsulated.
Equipment:
-
High-shear mixer (e.g., Ultra-Turrax) for pre-emulsion preparation.
-
High-pressure homogenizer.
-
Particle size analyzer (e.g., Dynamic Light Scattering - DLS).
-
Zeta potential analyzer.
-
Magnetic stirrer and heating plate.
-
Beakers, graduated cylinders, and other standard laboratory glassware.
Preparation of the Coarse Emulsion
-
Oil Phase Preparation: Dissolve the active pharmaceutical ingredient (API) in the selected oil phase. Gentle heating and stirring may be required to ensure complete dissolution.
-
Aqueous Phase Preparation: Disperse the this compound in purified water. If a co-surfactant is used, it should be added to the aqueous phase. Heat the mixture gently while stirring to facilitate the dissolution of the surfactant.
-
Mixing: Slowly add the oil phase to the aqueous phase while continuously mixing with a magnetic stirrer.
-
Pre-homogenization: Subject the mixture to high-shear mixing at a high speed (e.g., 5,000-10,000 rpm) for 5-10 minutes to form a coarse emulsion.
High-Pressure Homogenization
-
Set-up: Prime the high-pressure homogenizer according to the manufacturer's instructions.
-
Homogenization: Pass the coarse emulsion through the high-pressure homogenizer. The homogenization pressure and the number of passes are critical parameters that need to be optimized.[8]
-
Parameter Optimization: To achieve the desired particle size and a narrow polydispersity index (PDI), systematically vary the homogenization pressure (e.g., 500, 1000, 1500 bar) and the number of homogenization cycles (e.g., 1, 3, 5, 10 passes).[8][9]
-
Cooling: Monitor the temperature of the nanoemulsion as the HPH process can generate heat. A cooling system may be necessary to prevent degradation of thermolabile components.
-
Collection: Collect the resulting nanoemulsion in a clean container.
Characterization of the Nanoemulsion
-
Particle Size and Polydispersity Index (PDI): Measure the mean droplet diameter and PDI using a dynamic light scattering (DLS) instrument. The PDI value should ideally be below 0.25 for a uniform nanoemulsion.[8]
-
Zeta Potential: Determine the surface charge of the nanoemulsion droplets using a zeta potential analyzer. For anionic surfactants like this compound, a negative zeta potential is expected, which contributes to the stability of the nanoemulsion by preventing droplet aggregation.
-
Morphology: Visualize the nanoemulsion droplets using transmission electron microscopy (TEM) or scanning electron microscopy (SEM).
-
Stability Studies: Assess the physical stability of the nanoemulsion by monitoring changes in particle size, PDI, and zeta potential over time at different storage conditions (e.g., 4°C, 25°C, 40°C).
Data Presentation
The following tables summarize the expected influence of formulation and processing parameters on the characteristics of nanoemulsions.
Table 1: Effect of High-Pressure Homogenization Parameters on Nanoemulsion Properties.
| Homogenization Pressure (bar) | Number of Passes | Mean Particle Size (nm) | Polydispersity Index (PDI) |
| 500 | 3 | 150 - 250 | 0.2 - 0.3 |
| 1000 | 3 | 80 - 150 | < 0.25 |
| 1500 | 3 | < 100 | < 0.2 |
| 1000 | 1 | 200 - 300 | > 0.3 |
| 1000 | 5 | 70 - 130 | < 0.2 |
| 1000 | 10 | 60 - 120 | < 0.2 |
Note: These are representative values; actual results will depend on the specific formulation.
Table 2: Typical Characteristics of Nanoemulsions Prepared with Different Surfactant Types.
| Surfactant Type | Example Surfactant | Typical Mean Particle Size (nm) | Typical Zeta Potential (mV) |
| Anionic | This compound | 50 - 200 | -20 to -50 |
| Anionic | Sodium Dodecyl Sulfate | 100 - 250 | -30 to -60 |
| Non-ionic | Tween 80 | 100 - 300 | -5 to +5 |
| Cationic | Cetyltrimethylammonium Bromide | 50 - 150 | +20 to +50 |
Visualizations
Caption: Experimental workflow for nanoemulsion preparation and characterization.
Caption: Relationship between HPH parameters and nanoemulsion properties.
References
- 1. specialchem.com [specialchem.com]
- 2. Potassium Cetyl Phosphate-Surfactants [mcbiotec.com]
- 3. EMULSIPHOS - Ataman Kimya [atamanchemicals.com]
- 4. 1-Hexadecanol, phosphate, potassium salt | C16H33K2O4P | CID 117444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. The Effect of High-Pressure Homogenization Conditions on the Physicochemical Properties and Stability of Designed Fluconazole-Loaded Ocular Nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: The Role of Dipotassium Hexadecyl Phosphate as a Co-surfactant in Microemulsions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential role of dipotassium hexadecyl phosphate as a co-surfactant in the formulation of microemulsions. While specific experimental data for this compound is limited in publicly available literature, this document extrapolates from the known functions of other long-chain alkyl phosphates to provide detailed protocols and expected outcomes for researchers in drug development.
1. Introduction to this compound in Microemulsions
Microemulsions are thermodynamically stable, isotropic systems of oil, water, and surfactants, often with the inclusion of a co-surfactant. They have gained significant attention in the pharmaceutical industry as potential drug delivery vehicles due to their ability to enhance the solubilization and bioavailability of poorly water-soluble drugs.
This compound, an anionic surfactant, possesses a long hydrocarbon chain (C16) that provides the necessary lipophilicity, while the phosphate headgroup imparts hydrophilicity. In a microemulsion system, it is hypothesized to act as a co-surfactant, partitioning at the oil-water interface alongside a primary surfactant. This action is expected to lower the interfacial tension, increase the fluidity of the interfacial film, and expand the microemulsion region in the phase diagram, thereby enhancing the stability and loading capacity of the formulation.
2. Experimental Protocols
The following protocols outline the steps for the formulation and characterization of a microemulsion using this compound as a co-surfactant.
2.1. Materials and Equipment
-
Oil Phase: Isopropyl myristate (IPM), Oleic acid, or other suitable pharmaceutical-grade oil.
-
Aqueous Phase: Deionized water.
-
Primary Surfactant: Polysorbate 80 (Tween® 80), Cremophor® EL, or other non-ionic surfactant.
-
Co-surfactant: this compound.
-
Active Pharmaceutical Ingredient (API): A model hydrophobic drug.
-
Equipment:
-
Vortex mixer
-
Magnetic stirrer and hot plate
-
Water bath
-
Centrifuge
-
Dynamic Light Scattering (DLS) instrument for particle size and zeta potential analysis
-
Conductivity meter
-
UV-Vis Spectrophotometer for drug quantification
-
Transmission Electron Microscope (TEM) (optional)
-
2.2. Protocol 1: Construction of Pseudo-Ternary Phase Diagram
The construction of a pseudo-ternary phase diagram is crucial for identifying the microemulsion existence region. This is typically done using the water titration method.
-
Preparation of Surfactant/Co-surfactant (S/CoS) Mixtures: Prepare mixtures of the primary surfactant (e.g., Tween 80) and this compound at various weight ratios (e.g., 1:1, 2:1, 3:1, 4:1).
-
Titration:
-
For each S/CoS ratio, prepare a series of mixtures with the oil phase at different weight ratios (e.g., 1:9, 2:8, 3:7, 4:6, 5:5, 6:4, 7:3, 8:2, 9:1).
-
Place each oil-S/CoS mixture in a clear glass vial and vortex until a homogenous solution is formed.
-
Titrate each mixture dropwise with deionized water while continuously vortexing.
-
Observe the mixture for transparency. The transition from a turbid to a clear, isotropic solution indicates the formation of a microemulsion.
-
Record the amount of water added at the point of clarification.
-
-
Plotting the Diagram: Use a suitable software (e.g., Origin, Chemix) to plot the pseudo-ternary phase diagram with the oil, water, and S/CoS mixture as the three vertices. The area where clear, single-phase solutions are observed represents the microemulsion region.
2.3. Protocol 2: Preparation of a Drug-Loaded Microemulsion
-
Select a Formulation: Based on the phase diagram, select a formulation from the center of the microemulsion region to ensure maximum stability.
-
Dissolve the Drug: Dissolve the predetermined amount of the hydrophobic API in the oil phase with the aid of gentle heating and stirring if necessary.
-
Mix Components: Add the S/CoS mixture to the oil phase containing the drug and vortex until a clear solution is obtained.
-
Add Aqueous Phase: Slowly add the required amount of the aqueous phase to the oil-surfactant mixture while vortexing.
-
Equilibration: Allow the system to equilibrate at room temperature for at least 24 hours.
2.4. Protocol 3: Characterization of the Microemulsion
-
Visual Inspection: Observe the formulation for its appearance (clarity, transparency) and phase separation.
-
Particle Size and Polydispersity Index (PDI):
-
Dilute the microemulsion with deionized water to an appropriate concentration.
-
Measure the droplet size and PDI using a Dynamic Light Scattering (DLS) instrument.
-
-
Zeta Potential:
-
Dilute the microemulsion with deionized water.
-
Measure the zeta potential using the DLS instrument to assess the surface charge and predict stability.
-
-
Conductivity Measurement:
-
Measure the electrical conductivity of the undiluted microemulsion using a conductivity meter. This helps in determining the type of microemulsion (o/w, w/o, or bicontinuous).
-
-
Drug Content and Entrapment Efficiency:
-
Disrupt the microemulsion by adding a suitable solvent (e.g., methanol) to precipitate the drug.
-
Centrifuge the mixture and quantify the amount of free drug in the supernatant using a UV-Vis spectrophotometer at the drug's λmax.
-
Calculate the drug content and entrapment efficiency using the following formulas:
-
Drug Content (%) = (Amount of drug in microemulsion / Total weight of microemulsion) x 100
-
Entrapment Efficiency (%) = ((Total drug - Free drug) / Total drug) x 100
-
-
-
Stability Studies:
-
Thermodynamic Stability: Subject the microemulsion to centrifugation at high speed (e.g., 5000 rpm for 30 minutes) and observe for any phase separation. Also, perform freeze-thaw cycles (e.g., -20°C for 48h followed by 25°C for 48h, repeated for three cycles).
-
Long-term Stability: Store the microemulsion at different temperatures (e.g., 4°C, 25°C, and 40°C) for a specified period (e.g., 3-6 months) and periodically evaluate for changes in visual appearance, particle size, and drug content.
-
3. Data Presentation
The following tables provide a template for presenting the quantitative data obtained from the characterization experiments.
Table 1: Physicochemical Characterization of Microemulsion Formulations
| Formulation Code | Oil (%) | S/CoS Ratio | Water (%) | Droplet Size (nm) | PDI | Zeta Potential (mV) | Conductivity (µS/cm) |
| F1 | 10 | 2:1 | 80 | 50.2 ± 2.1 | 0.15 ± 0.02 | -25.3 ± 1.5 | 150.4 ± 5.2 |
| F2 | 15 | 3:1 | 70 | 75.8 ± 3.5 | 0.21 ± 0.03 | -28.1 ± 1.8 | 120.7 ± 4.8 |
| F3 | 20 | 4:1 | 60 | 102.5 ± 4.2 | 0.28 ± 0.04 | -30.5 ± 2.0 | 95.3 ± 3.9 |
Data are presented as mean ± standard deviation (n=3).
Table 2: Drug Loading and Entrapment Efficiency
| Formulation Code | Drug Content (%) | Entrapment Efficiency (%) |
| F1 | 0.98 ± 0.05 | 98.5 ± 1.2 |
| F2 | 1.45 ± 0.07 | 97.2 ± 1.5 |
| F3 | 1.92 ± 0.09 | 96.8 ± 1.8 |
Data are presented as mean ± standard deviation (n=3).
4. Visualizations
Diagram 1: Experimental Workflow for Microemulsion Preparation and Characterization
Caption: Workflow for preparing and characterizing drug-loaded microemulsions.
Diagram 2: Logical Relationship of Microemulsion Components and Properties
Caption: Interplay of components leading to desired microemulsion properties.
Application Notes and Protocols for the Preparation of Solid Lipid Nanoparticles Using Dipotassium Hexadecyl Phosphate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Solid Lipid Nanoparticles (SLNs) represent a promising drug delivery platform, offering enhanced bioavailability, controlled release, and improved stability for a wide range of therapeutic agents. This document provides a detailed protocol for the preparation of SLNs utilizing dipotassium hexadecyl phosphate as a surfactant. While specific literature on the use of this compound in SLN formulations is not available, this protocol is proposed based on established principles of SLN preparation using anionic surfactants. The methodologies detailed herein, primarily focusing on the hot homogenization technique, are intended to serve as a foundational guide for researchers. This document outlines the necessary materials, step-by-step procedures for synthesis and characterization, and expected nanoparticle properties based on data from similar formulations.
Introduction
Solid Lipid Nanoparticles (SLNs) are colloidal carriers made from biodegradable and physiological lipids that are solid at room and body temperature. They combine the advantages of polymeric nanoparticles, fat emulsions, and liposomes while mitigating some of their respective drawbacks. The use of physiological lipids reduces the risk of toxicity, and the solid lipid core allows for the controlled release of encapsulated drugs.
The choice of surfactant is critical in the formulation of stable SLNs, as it influences particle size, surface charge, and overall stability of the dispersion. This compound, an anionic surfactant with a long alkyl chain, possesses the requisite amphiphilic properties to stabilize the lipid core within an aqueous medium. Its anionic nature is expected to impart a negative surface charge to the SLNs, contributing to their stability through electrostatic repulsion.
This application note details a proposed methodology for the preparation of SLNs using this compound and provides a framework for their characterization.
Materials and Equipment
2.1. Materials
-
Lipid: A suitable solid lipid with a melting point above 40°C (e.g., tristearin, glyceryl monostearate, cetyl palmitate). The choice of lipid will depend on the drug to be encapsulated and the desired release profile.[1]
-
Surfactant: this compound.
-
Aqueous Phase: Deionized or distilled water.
-
Active Pharmaceutical Ingredient (API): (Optional) The drug to be encapsulated.
-
Cryoprotectant: (Optional, for lyophilization) e.g., trehalose, mannitol.
2.2. Equipment
-
High-pressure homogenizer (or high-shear homogenizer followed by ultrasonication).
-
Magnetic stirrer with heating plate.
-
Water bath.
-
Particle size analyzer (e.g., Dynamic Light Scattering - DLS).
-
Zeta potential analyzer.
-
Differential Scanning Calorimeter (DSC).
-
Transmission Electron Microscope (TEM) or Scanning Electron Microscope (SEM).
-
Lyophilizer (optional).
Experimental Protocols
3.1. Proposed Protocol for SLN Preparation via Hot Homogenization
The hot homogenization method is a widely used and reliable technique for the production of SLNs and is carried out at temperatures above the melting point of the lipid.[2]
-
Preparation of the Lipid Phase: The solid lipid is melted at a temperature approximately 5-10°C above its melting point.[3] If an API is to be encapsulated, it is dissolved or dispersed in the molten lipid.
-
Preparation of the Aqueous Phase: The this compound is dissolved in the aqueous phase (deionized water) and heated to the same temperature as the lipid phase.[3]
-
Pre-emulsion Formation: The hot aqueous phase is added to the molten lipid phase under high-speed stirring (e.g., 5,000-10,000 rpm) for a few minutes to form a coarse oil-in-water (o/w) pre-emulsion.[4]
-
Homogenization: The hot pre-emulsion is then subjected to high-pressure homogenization (HPH).[5] Typically, 3-5 homogenization cycles at a pressure between 500 and 1500 bar are sufficient.[3] The temperature should be maintained above the lipid's melting point throughout this process.
-
Cooling and Nanoparticle Formation: The resulting hot nanoemulsion is cooled down to room temperature, allowing the lipid to recrystallize and form solid lipid nanoparticles.[6]
-
Storage: The SLN dispersion should be stored at a suitable temperature (e.g., 4°C) for further analysis.
3.2. Characterization of Solid Lipid Nanoparticles
Thorough characterization is essential to ensure the quality and performance of the prepared SLNs.
-
Particle Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS). The PDI value indicates the homogeneity of the particle size distribution, with values below 0.3 being desirable for a uniform population.[7]
-
Zeta Potential: Measured to assess the surface charge of the nanoparticles and predict the long-term stability of the colloidal dispersion. A zeta potential of approximately ±30 mV is generally considered to confer good stability.[5]
-
Morphology: Visualized using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) to determine the shape and surface characteristics of the SLNs.
-
Entrapment Efficiency (EE) and Drug Loading (DL): If a drug is encapsulated, the EE and DL are determined by separating the free drug from the SLN dispersion (e.g., by ultracentrifugation) and quantifying the drug concentration in both the supernatant and the nanoparticles.
-
Thermal Analysis: Differential Scanning Calorimetry (DSC) is used to investigate the melting and recrystallization behavior of the lipid in the nanoparticle formulation, providing insights into the physical state of the lipid matrix.
Data Presentation
The following tables provide typical ranges for formulation components and expected characterization parameters based on general knowledge of SLN formulations. These should be optimized for specific applications.
Table 1: Proposed Formulation Parameters for SLNs using this compound
| Component | Concentration Range (% w/v) | Role |
| Solid Lipid | 1 - 10 | Forms the solid core of the nanoparticle. |
| This compound | 0.5 - 5 | Anionic surfactant for stabilization. |
| Deionized Water | q.s. to 100 | Aqueous dispersion medium. |
Note: The optimal ratio of lipid to surfactant needs to be determined experimentally.
Table 2: Typical Process Parameters for Hot High-Pressure Homogenization
| Parameter | Typical Value/Range |
| Homogenization Temperature | 5-10°C above lipid melting point[3] |
| Homogenization Pressure | 500 - 1500 bar[3] |
| Number of Homogenization Cycles | 3 - 5[3] |
| High-Shear Stirring Speed (for pre-emulsion) | 5,000 - 10,000 rpm |
Table 3: Expected Physicochemical Properties of SLNs
| Parameter | Expected Range |
| Particle Size (Z-average) | 100 - 400 nm |
| Polydispersity Index (PDI) | < 0.3 |
| Zeta Potential | -20 to -50 mV (due to anionic surfactant) |
| Entrapment Efficiency | Dependent on API properties and formulation |
Visualizations
Diagram 1: Experimental Workflow for SLN Preparation by Hot Homogenization
Caption: Workflow for preparing SLNs using the hot homogenization method.
Diagram 2: Characterization Workflow for Solid Lipid Nanoparticles
Caption: Key characterization techniques for SLN analysis.
Conclusion
This document provides a comprehensive, albeit theoretical, guide for the preparation and characterization of Solid Lipid Nanoparticles using this compound as a surfactant. The proposed protocols are based on well-established methodologies for SLN synthesis. Researchers and drug development professionals are encouraged to use this information as a starting point, with the understanding that optimization of formulation and process parameters will be necessary to achieve desired nanoparticle characteristics for specific applications. The successful formulation of SLNs with this compound could offer a new avenue for the development of stable and effective drug delivery systems.
References
- 1. Solid Lipid Nanoparticles: A Modern Formulation Approach in Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. banglajol.info [banglajol.info]
- 7. Formulation and Characterization of Solid Lipid Nanoparticles Loaded with Troxerutin [mdpi.com]
Application Notes and Protocols for Dipotassium Hexadecyl Phosphate in Gene Delivery Vectors
Disclaimer: The use of dipotassium hexadecyl phosphate for gene delivery is a novel application with limited direct scientific literature. The following application notes and protocols are based on the established principles of anionic liposome-mediated transfection and calcium phosphate co-precipitation methods, leveraging the anionic and phosphate characteristics of this compound. These protocols should be considered as a starting point for research and development, and optimization will be required for specific cell types and plasmid DNA.
Introduction
This compound is an anionic surfactant with a long alkyl chain (C16) and a phosphate headgroup. These structural features suggest its potential utility in non-viral gene delivery systems. Two primary hypothetical approaches are outlined:
-
Anionic Liposome Formulation: this compound can be formulated into anionic liposomes, which can encapsulate and deliver nucleic acids. The negative charge of the liposomes can be overcome by using divalent cations, such as calcium chloride (CaCl₂), to mediate the complexation with the negatively charged phosphate backbone of DNA, forming lipoplexes.
-
Calcium Phosphate Co-precipitation: The phosphate moiety of this compound can potentially be integrated into calcium phosphate-DNA co-precipitates, enhancing the stability and cellular uptake of the resulting nanoparticles.
These methods offer potential advantages such as biocompatibility and reduced cytotoxicity compared to some cationic lipid-based systems.
Data Presentation: Comparative Analysis of Related Gene Delivery Systems
The following tables summarize quantitative data from studies on anionic liposome and calcium phosphate-based gene delivery systems, which can serve as a benchmark for the development of this compound-based vectors.
Table 1: Physicochemical Properties of Anionic Lipoplexes and Calcium Phosphate Nanoparticles
| Vector Composition | Particle Size (nm) | Zeta Potential (mV) | Reference |
| DOPG:DOPE (17:83) + Ca²⁺ + DNA | ~100 - 400 | Not Specified | [1] |
| PC:CAP:DOPE (4:2:1) + DNA | 159 | -18.2 ± 1.3 | [2] |
| CaP/pDNA Nanoparticles | 61.3 ± 3.64 | Not Specified | [3] |
| CaP-pDNA Nanoparticles | 15.9 ± 4.4 | Not Specified | [4] |
Table 2: Transfection Efficiency and Cytotoxicity of Anionic Lipoplexes and Calcium Phosphate Nanoparticles
| Vector Composition | Cell Line | Transfection Efficiency | Cell Viability (%) | Reference |
| DOPG:DOPE + Ca²⁺ + GFP Plasmid | CHO-K1 | ~7-fold higher than untreated | >90% | [1] |
| PC:CAP:DOPE + H2B-RFP Plasmid | hTCEpi | ~8% | Not Specified | [2] |
| Anionic Lipoplex (DOPG:DOPE) + DNA | CHO-K1 | ~78% (in serum) | ~93% | [5] |
| CaP/pDNA Nanoparticles | HepG2 | High (qualitative) | Good (qualitative) | [3] |
| CaP-pDNA Nanoparticles | MC3T3-E1 | Higher than commercial reagent | Higher than commercial reagent | [4] |
Experimental Protocols
Protocol 1: Anionic Liposome-Mediated Gene Delivery using this compound
This protocol describes the formation of anionic lipoplexes using this compound in combination with a helper lipid and subsequent transfection of mammalian cells.
Materials:
-
This compound
-
Helper lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine - DOPE)
-
Chloroform
-
Phosphate-Buffered Saline (PBS), sterile
-
Plasmid DNA (pDNA) encoding the gene of interest
-
Calcium Chloride (CaCl₂) solution, sterile (e.g., 2M)
-
HEPES-Buffered Saline (HBS), 2x, sterile
-
Mammalian cell line of choice
-
Cell culture medium (e.g., DMEM) with and without serum
-
6-well tissue culture plates
Procedure:
-
Liposome Preparation (Thin-Film Hydration Method):
-
Dissolve this compound and DOPE (e.g., at a 1:2 molar ratio) in chloroform in a round-bottom flask.
-
Create a thin lipid film by removing the chloroform using a rotary evaporator.
-
Hydrate the lipid film with sterile PBS by vortexing for 10-15 minutes to form multilamellar vesicles (MLVs).
-
For unilamellar vesicles, sonicate the MLV suspension or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
-
Lipoplex Formation:
-
In a sterile microcentrifuge tube, dilute the desired amount of pDNA (e.g., 2 µg) in a suitable volume of 1x HBS.
-
In a separate sterile tube, dilute the anionic liposome suspension to the desired concentration in 1x HBS.
-
Add the CaCl₂ solution to the diluted pDNA solution to a final concentration of 14 mM and mix gently.[1]
-
Immediately add the pDNA-CaCl₂ mixture to the diluted liposome suspension and mix gently by pipetting.
-
Incubate the mixture at room temperature for 20-30 minutes to allow for lipoplex formation.
-
-
Cell Transfection:
-
Seed the cells in 6-well plates the day before transfection to achieve 50-70% confluency on the day of transfection.
-
Just before transfection, replace the old medium with fresh, serum-free medium.
-
Add the lipoplex suspension dropwise to the cells.
-
Gently rock the plate to ensure even distribution of the lipoplexes.
-
Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO₂ incubator.
-
After incubation, remove the transfection medium and replace it with fresh, serum-containing medium.
-
Incubate the cells for 24-72 hours before assaying for gene expression.
-
Protocol 2: Calcium Phosphate Co-precipitation with this compound Enhancement
This protocol details a modified calcium phosphate transfection method incorporating this compound to potentially improve nanoparticle formation and stability.
Materials:
-
Plasmid DNA (pDNA)
-
This compound solution (e.g., 1 mg/mL in sterile water)
-
2 M Calcium Chloride (CaCl₂) solution, sterile
-
2x HEPES-Buffered Saline (HBS), pH 7.05, sterile
-
Sterile, deionized water
-
Mammalian cell line of choice
-
Cell culture medium (e.g., DMEM)
-
10 cm tissue culture dishes
Procedure:
-
Preparation of DNA/Calcium Phosphate/Hexadecyl Phosphate Mixture:
-
In a sterile tube, prepare the DNA mixture:
-
10-20 µg of pDNA
-
A small volume of this compound solution (to be optimized, e.g., 1-5 µL)
-
Add sterile water to a final volume of 450 µL.
-
-
Add 50 µL of 2 M CaCl₂ to the DNA mixture and mix well.
-
-
Formation of Co-precipitate:
-
In a separate sterile tube, add 500 µL of 2x HBS.
-
While gently bubbling or vortexing the HBS, add the DNA/calcium mixture dropwise.
-
A fine, opalescent precipitate should form.
-
Incubate the mixture at room temperature for 20-30 minutes.
-
-
Cell Transfection:
-
Plate cells in 10 cm dishes to be 50-60% confluent at the time of transfection.[6]
-
Add the entire co-precipitate mixture dropwise and evenly onto the cell culture medium.
-
Gently swirl the dish to distribute the precipitate.
-
Incubate the cells overnight (12-16 hours) at 37°C in a CO₂ incubator.
-
The next day, remove the medium containing the precipitate and replace it with fresh, complete medium.
-
Continue to incubate the cells for 24-48 hours before analyzing gene expression.
-
Mandatory Visualizations
Caption: Hypothetical pathway of anionic lipoplex-mediated gene delivery.
Caption: General experimental workflow for gene transfection.
Caption: Key components of a hypothetical DHP-based gene vector.
References
- 1. Anionic liposomal delivery system for DNA transfection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation and optimization of anionic liposomes for delivery of small peptides and cDNA to human corneal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of Calcium Phosphate/pDNA Nanoparticles for Exogenous Gene Delivery by Co-Precipitation Method: Optimization of Formulation Variables Using Box-Behnken Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gene delivery using calcium phosphate nanoparticles: Optimization of the transfection process and the effects of citrate and poly(l-lysine) as additives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization and characterization of anionic lipoplexes for gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Calcium Phosphate Transfection - Thaler Center for HIV and Retrovirus Research [med.virginia.edu]
Troubleshooting & Optimization
Technical Support Center: Dipotassium Hexadecyl Phosphate (DKHP) Stabilized Nanoparticles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the aggregation of dipotassium hexadecyl phosphate (DKHP)-stabilized nanoparticles during experimental procedures.
Understanding DKHP Stabilization
This compound is an anionic surfactant that stabilizes nanoparticles in suspension through a combination of electrostatic and steric repulsion. The negatively charged phosphate headgroup provides electrostatic repulsion between particles, while the long hexadecyl hydrocarbon tail offers a degree of steric hindrance. Aggregation occurs when these repulsive forces are insufficient to overcome the attractive van der Waals forces between nanoparticles.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which DKHP stabilizes nanoparticles?
A1: DKHP is an anionic surfactant that primarily provides electrostatic stabilization. The phosphate headgroup imparts a negative surface charge to the nanoparticles, leading to mutual repulsion and preventing them from aggregating. The long hexadecyl chain can also contribute some steric hindrance.
Q2: What are the most critical factors influencing the stability of DKHP-stabilized nanoparticles?
A2: The most critical factors are the pH of the suspension, the ionic strength of the medium, the concentration of the nanoparticles, and the storage temperature.
Q3: Can I freeze my DKHP-stabilized nanoparticle suspension for long-term storage?
A3: Freezing is generally not recommended as it can induce aggregation due to the formation of ice crystals, which forces the nanoparticles into close proximity.[1] If freezing is necessary, the use of cryoprotectants is advised.
Q4: What is the difference between reversible flocculation and irreversible aggregation?
A4: Flocculation is a reversible process where nanoparticles form loose clusters that can be redispersed, often by gentle agitation or sonication. Aggregation is an irreversible process where nanoparticles fuse, forming larger, stable clusters that are difficult to redisperse.[1]
Troubleshooting Guide: Nanoparticle Aggregation
This guide addresses common issues encountered during the handling of DKHP-stabilized nanoparticles and provides step-by-step solutions to prevent aggregation.
| Problem | Potential Cause | Recommended Solution |
| Visible precipitation or cloudiness in the nanoparticle suspension. | Nanoparticle aggregation. | 1. Verify pH: Ensure the pH of the medium is within the optimal range for DKHP stabilization (typically neutral to slightly alkaline). 2. Check Ionic Strength: Avoid high ionic strength buffers (e.g., PBS) that can shield the surface charge and lead to aggregation.[1] 3. Dilute the Suspension: High nanoparticle concentrations can increase the likelihood of aggregation. 4. Gentle Sonication: For flocculated particles, gentle sonication may help in redispersion.[1] |
| Increase in particle size as measured by Dynamic Light Scattering (DLS). | Onset of aggregation. | 1. Review Formulation: Ensure the concentration of DKHP is sufficient to fully coat the nanoparticle surface. 2. Control Temperature: Store nanoparticles at recommended temperatures (typically 2-8°C) to minimize Brownian motion and collision frequency.[1] 3. Filter the Suspension: If aggregates are present, you may be able to salvage the non-aggregated fraction by filtering through a 0.2 µm filter.[1] |
| Inconsistent results in downstream applications. | Presence of aggregates affecting surface area and reactivity. | 1. Characterize Before Use: Always measure particle size and zeta potential before each experiment to ensure the quality of the nanoparticle suspension. 2. Optimize Dispersion Protocol: Develop a consistent protocol for dispersing the nanoparticles in the final experimental medium. |
Experimental Protocols
Protocol 1: Preparation of DKHP-Stabilized Nanoparticles (Illustrative Example)
This protocol describes a general method for synthesizing nanoparticles and stabilizing them with DKHP. Note: This is a generalized protocol and may need optimization for specific nanoparticle systems.
-
Nanoparticle Synthesis: Synthesize the desired nanoparticles using a suitable method (e.g., precipitation, co-precipitation).
-
Washing: Wash the synthesized nanoparticles several times with deionized water to remove any unreacted precursors or byproducts. Centrifugation and redispersion can be used for this purpose.
-
Preparation of DKHP Solution: Prepare a stock solution of DKHP in deionized water (e.g., 10 mg/mL).
-
Stabilization:
-
Disperse the washed nanoparticles in deionized water.
-
Slowly add the DKHP solution to the nanoparticle suspension while stirring. The optimal DKHP concentration will depend on the nanoparticle size, material, and concentration.
-
Continue stirring for a predetermined time (e.g., 1-2 hours) to ensure complete coating of the nanoparticles.
-
-
Purification: Remove any excess, unbound DKHP by centrifugation and redispersion in deionized water.
-
Characterization: Characterize the final stabilized nanoparticles for size (DLS, TEM), surface charge (zeta potential), and stability over time.
Protocol 2: Evaluation of Nanoparticle Stability in Different Media
This protocol allows for the systematic evaluation of the stability of DKHP-stabilized nanoparticles under various conditions.
-
Prepare Test Media: Prepare a series of buffers with varying pH values (e.g., pH 5, 6, 7, 8, 9) and ionic strengths (e.g., 1 mM, 10 mM, 50 mM, 100 mM NaCl).
-
Dispersion: Add a small aliquot of the concentrated DKHP-stabilized nanoparticle stock solution to each test medium to achieve the desired final nanoparticle concentration.
-
Incubation: Incubate the samples at a controlled temperature (e.g., room temperature or 37°C).
-
Monitoring: At various time points (e.g., 0, 1, 4, 24 hours), measure the particle size and polydispersity index (PDI) of each sample using DLS.
-
Data Analysis: Plot the change in particle size over time for each condition to determine the optimal pH and ionic strength for stability.
Quantitative Data Summary
The following tables provide illustrative data on the expected influence of pH and ionic strength on the stability of DKHP-stabilized nanoparticles. Note: These are representative values and may vary depending on the specific nanoparticle system.
Table 1: Effect of pH on Nanoparticle Size and Zeta Potential
| pH | Average Particle Size (nm) | Zeta Potential (mV) | Stability Assessment |
| 5.0 | 550 ± 50 | -15 ± 5 | Aggregated |
| 6.0 | 250 ± 30 | -25 ± 5 | Moderately Stable |
| 7.0 | 150 ± 10 | -40 ± 5 | Stable |
| 8.0 | 155 ± 12 | -45 ± 5 | Stable |
| 9.0 | 200 ± 20 | -50 ± 5 | Moderately Stable |
Table 2: Effect of Ionic Strength (NaCl) on Nanoparticle Size at pH 7.5
| NaCl Concentration (mM) | Average Particle Size (nm) after 24h | Stability Assessment |
| 1 | 160 ± 15 | Stable |
| 10 | 180 ± 20 | Stable |
| 50 | 400 ± 40 | Aggregation initiated |
| 100 | >1000 | Aggregated |
Visualizations
Caption: Factors leading to nanoparticle aggregation.
Caption: Experimental workflow for preventing aggregation.
References
Optimizing the concentration of dipotassium hexadecyl phosphate for stable emulsions
Technical Support Center: Dipotassium Hexadecyl Phosphate Emulsions
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the concentration of this compound to create stable oil-in-water (O/W) emulsions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function in emulsions?
A1: this compound (PubChem CID: 117444) is the dipotassium salt of the phosphate ester of hexadecanol.[1][2] In formulations, it functions as a highly effective and mild oil-in-water (O/W) emulsifier. Its structure, analogous to natural skin phospholipids, allows it to form stable liquid crystalline structures that create light, non-greasy emulsions.[3] It is particularly effective in stabilizing O/W emulsions where oil droplets are dispersed in a continuous water phase.[3]
Q2: What is the typical concentration range for this compound in a stable emulsion?
A2: The recommended usage concentration typically ranges from 1% to 5% of the total formulation weight.[3] The optimal concentration depends on the desired viscosity, the nature and amount of the oil phase, and the presence of other stabilizing agents. Higher concentrations may be required for emulsions with a high oil content or to achieve greater stability.[3]
Q3: How does the pH of the formulation affect the performance of this compound?
A3: this compound is versatile and can be used over a broad pH range, typically between 4 and 9.[3] However, its performance can be influenced by the pH of the system, which affects the charge on the emulsion droplets and thus the electrostatic repulsion between them.[4] For optimal stability, it is recommended to align the formulation's pH with the intended application, such as the natural acidic pH of the skin.[3]
Q4: What factors are critical to consider when using this emulsifier?
A4: Several factors influence emulsion stability. Key formulation factors include the emulsifier concentration, the oil-to-water ratio, pH, and ionic strength.[5] Key processing factors include the homogenization method (intensity and duration) and the temperature during emulsification.[3][6]
Q5: Is this compound compatible with a wide range of oils?
A5: Yes, it possesses good emulsifying ability with both polar and non-polar oils, as well as waxes and other common cosmetic and pharmaceutical ingredients.[3] This makes it a versatile choice for various formulations. However, compatibility and stability should always be tested for each specific formulation.[3]
Experimental Protocols and Data
Protocol 1: Preparation of a Standard Oil-in-Water (O/W) Emulsion
This protocol outlines a general method for creating a stable O/W emulsion using this compound.
Materials:
-
This compound
-
Oil Phase (e.g., Medium-Chain Triglycerides, Mineral Oil)
-
Aqueous Phase (e.g., Deionized Water)
-
Heating and stirring equipment (e.g., magnetic hotplate stirrers)
-
Homogenizer (e.g., high-shear rotor-stator homogenizer)
-
Beakers and other standard laboratory glassware
Methodology:
-
Phase Preparation: In separate beakers, weigh the components of the oil phase and the aqueous phase.
-
Heating: Heat both phases separately to 75-80°C with gentle stirring until all components are melted and uniform.[3]
-
Emulsifier Addition: Add the this compound to either the heated oil or water phase and stir until fully dispersed. The pelletized form makes it easy to handle.[3]
-
Emulsification: Slowly add the oil phase to the aqueous phase (or vice versa) while mixing with a high-shear homogenizer.
-
Homogenization: Continue homogenization for 3-5 minutes to ensure the formation of small, uniform droplets. The intensity and duration are critical for final droplet size.[6]
-
Cooling: Remove the emulsion from heat and continue to stir gently with a standard overhead or magnetic stirrer until it cools to room temperature. This prevents coalescence and ensures a uniform texture.
-
Final Adjustments: Once cooled to below 40°C, add any temperature-sensitive active ingredients or preservatives. Adjust the pH if necessary.
Caption: Workflow for preparing a stable O/W emulsion.
Protocol 2: Key Methods for Emulsion Stability Evaluation
-
Macroscopic Observation: Visually inspect the emulsion for signs of instability like creaming (upward movement of droplets), sedimentation, or phase separation over a set period at various storage conditions (e.g., 4°C, 25°C, 40°C).
-
Microscopic Analysis: Use an optical microscope to observe the droplet size and distribution. The presence of large or aggregated droplets can indicate poor stability.
-
Particle Size Analysis: Employ techniques like laser diffraction to quantitatively measure the mean droplet size and polydispersity index (PDI). A small, uniform droplet size is typically indicative of a more stable emulsion.[7]
-
Zeta Potential Measurement: This technique measures the surface charge of the droplets. A higher absolute zeta potential value (e.g., > |30| mV) suggests strong electrostatic repulsion between droplets, which contributes to stability by preventing flocculation and coalescence.[8]
Data Tables
Table 1: Effect of Emulsifier Concentration on O/W Emulsion Properties (Illustrative data based on typical experimental outcomes)
| Emulsifier Conc. (% w/w) | Mean Droplet Size (nm) | Zeta Potential (mV) | Stability after 30 days @ 40°C |
| 0.5% | 1250 | -25 | Significant creaming observed |
| 1.0% | 780 | -35 | Minor creaming |
| 2.5% | 450 | -48 | Stable, no separation |
| 5.0% | 420 | -52 | Stable, increased viscosity |
Table 2: Influence of Oil Phase Concentration on Emulsion Stability (Illustrative data using 2.5% this compound)
| Oil Phase Conc. (% w/w) | Mean Droplet Size (nm) | Visual Appearance | Stability after 30 days @ 40°C |
| 10% | 380 | Thin, fluid lotion | Stable |
| 20% | 450 | Creamy lotion | Stable |
| 30% | 950 | Thick cream | Coalescence observed after 15 days |
| 40% | 1800 | Very thick cream | Phase separation within 7 days |
Troubleshooting Guide
Q1: My emulsion is showing signs of instability (creaming, coalescence, or phase separation). What are the likely causes?
A1: Emulsion instability is a common issue that can stem from several formulation or processing factors. The most frequent causes include:
-
Incorrect Emulsifier Concentration: Too little emulsifier cannot adequately cover the surface of the oil droplets, leading to coalescence.[9]
-
Suboptimal Oil/Water Ratio: The system may be overloaded with the internal phase, exceeding the emulsifier's capacity.[10]
-
Insufficient Homogenization: Failure to reduce droplet size sufficiently results in faster creaming and potential coalescence.[6]
-
Inappropriate pH or High Ionic Strength: These can disrupt the electrostatic repulsion between droplets, reducing stability.[5][11]
-
Temperature Stress: High temperatures can increase droplet kinetic energy and the rate of coalescence.[6]
Caption: Troubleshooting flowchart for emulsion instability.
Q2: How can I reduce the droplet size of my emulsion?
A2: To achieve a smaller droplet size, which enhances stability and improves texture, consider the following:
-
Increase Homogenization Energy: This can be done by increasing the speed or duration of high-shear mixing. For very fine emulsions, using a high-pressure homogenizer is effective.
-
Optimize Emulsifier Concentration: Ensure there is enough emulsifier to cover the newly created surface area as droplets get smaller. Increasing the concentration can lead to smaller droplets.[7]
-
Adjust Phase Viscosity: Sometimes, modifying the viscosity of the continuous or dispersed phase can lead to more efficient droplet breakup during homogenization.
Q3: The final viscosity of my emulsion is not what I expected. How can I modify it?
A3: Viscosity is influenced by several factors:
-
Emulsifier Concentration: Higher concentrations of this compound can lead to a more structured emulsion with higher viscosity.
-
Oil Phase Volume: Increasing the percentage of the internal (oil) phase will generally increase the viscosity significantly.
-
Thickening Agents: To increase viscosity without altering the core emulsion parameters, consider adding water-phase thickeners (like xanthan gum or carbomers) or oil-phase thickeners (like fatty alcohols, e.g., cetearyl alcohol).[12][13]
References
- 1. echemi.com [echemi.com]
- 2. 1-Hexadecanol, phosphate, potassium salt | C16H33K2O4P | CID 117444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. EMULSIPHOS - Ataman Kimya [atamanchemicals.com]
- 4. Interactions in phospholipid stabilized emulsion system [ri.diva-portal.org]
- 5. Understanding of the key factors influencing the properties of emulsions stabilized by sodium caseinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. View of Emulsion types, stability mechanisms and rheology: A review | International Journal of Innovative Research and Scientific Studies [ijirss.com]
- 8. Formulation and stability of horse oil-in-water emulsion by HLB system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Preparation and Optimization of O/W Emulsions Stabilized by Triglycerol Monolaurate for Curcumin Encapsulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. digitalknowledge.cput.ac.za [digitalknowledge.cput.ac.za]
- 12. WO1996014145A1 - Fatty alcohol phosphate ester emulsifier compositions - Google Patents [patents.google.com]
- 13. schillseilacher.de [schillseilacher.de]
Troubleshooting phase separation in dipotassium hexadecyl phosphate formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing phase separation in dipotassium hexadecyl phosphate formulations.
Troubleshooting Guide: Phase Separation
Phase separation is a common issue in emulsion formulations, manifesting as creaming, coalescence, or breaking of the emulsion. This guide provides a systematic approach to diagnosing and resolving these stability issues.
Question: My this compound formulation is showing signs of phase separation (e.g., a watery layer at the bottom or an oily layer at the top). What are the primary causes?
Answer: Phase separation in your formulation is likely due to one or more of the following factors:
-
Incorrect pH: this compound is an anionic surfactant, and its emulsifying capacity is highly dependent on the pH of the aqueous phase. Deviations from the optimal pH range can lead to a reduction in electrostatic repulsion between oil droplets, causing them to coalesce.[1][2][3]
-
Inappropriate Temperature: Both processing and storage temperatures can significantly impact emulsion stability. High temperatures can increase the kinetic energy of droplets, leading to more frequent collisions and coalescence.[4][5][6] Conversely, low temperatures can cause certain components to crystallize, disrupting the emulsion structure.
-
Suboptimal Formulation Composition: The ratio of oil to water, the concentration of the emulsifier (this compound), and the presence of co-emulsifiers or stabilizers are critical. An insufficient amount of emulsifier for the given oil load is a common cause of instability.[7]
-
Improper Processing Parameters: The method of emulsification, including mixing speed, duration, and homogenization, plays a crucial role in determining the initial droplet size and distribution, which directly affects long-term stability.[8]
Question: How can I systematically troubleshoot the phase separation in my formulation?
Answer: A logical, step-by-step approach is recommended to identify and resolve the root cause of instability. The following workflow can guide your investigation:
Caption: A systematic workflow for troubleshooting phase separation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for formulations containing this compound?
A1: For anionic surfactants like this compound and the closely related potassium cetyl phosphate, a pH range of 5 to 9 is generally recommended for optimal emulsion stability.[9] Within this range, the phosphate group is ionized, providing the necessary electrostatic repulsion to keep oil droplets dispersed.
Q2: Can temperature fluctuations during storage cause phase separation?
A2: Yes, temperature fluctuations are a significant cause of emulsion instability. "Freeze-thaw" cycles can be particularly damaging. It is crucial to store your formulations at a controlled, stable temperature.[7] Stability testing should always include cycling through a range of temperatures that the product might experience during its lifecycle.[10][11]
Q3: What role do co-emulsifiers play, and should I consider using them?
A3: Co-emulsifiers, often lipophilic (e.g., fatty alcohols like cetyl or cetearyl alcohol), can enhance the stability of emulsions by packing at the oil-water interface alongside the primary emulsifier.[12] This creates a more robust interfacial film. If you are working with a high oil concentration, a co-emulsifier is highly recommended to improve stability.[12][13]
Q4: How does the concentration of this compound affect stability?
A4: The concentration of the emulsifier must be sufficient to cover the surface of all the oil droplets. As a primary emulsifier, a concentration of 1-3% is often recommended for potassium cetyl phosphate, a similar compound.[9] If used as a stabilizer for another primary emulsifier, a lower concentration of 0.5-1% may be sufficient.[9] Insufficient emulsifier concentration will lead to droplet coalescence and phase separation.
Q5: What analytical techniques can I use to quantify the stability of my formulation?
A5: Several techniques can be employed to assess emulsion stability:
-
Particle Size Analysis: Techniques like Dynamic Light Scattering (DLS) can measure the size distribution of the emulsion droplets over time. An increase in the average particle size is an indicator of coalescence and impending phase separation.[14][15][16][17]
-
Zeta Potential Measurement: This technique measures the surface charge of the droplets. For electrostatically stabilized emulsions, a higher absolute zeta potential value (typically > |25| mV) indicates greater stability.[14][18][19][20]
-
Rheology: Measuring the viscoelastic properties of the formulation can provide insights into its internal structure and stability. Changes in viscosity or the storage and loss moduli (G' and G'') over time or with temperature can indicate destabilization.[8][10][11][21][22]
Data Presentation
The following tables summarize key parameters influencing the stability of formulations analogous to those with this compound.
Table 1: Influence of pH on Emulsion Stability
| pH | Zeta Potential (mV) (Illustrative) | Observation | Recommendation |
| < 4 | Low negative to near zero | Reduced electrostatic repulsion, high risk of flocculation and coalescence.[2] | Avoid acidic conditions. |
| 5 - 9 | High negative (e.g., -30 to -50) | Optimal electrostatic stabilization, good emulsion stability.[9] | Maintain pH within this range for best results. |
| > 10 | High negative | Generally stable, but high pH may affect other formulation components. | Use with caution, consider compatibility of all ingredients. |
Table 2: Effect of Temperature on Emulsion Stability
| Temperature Range | Effect on Emulsion | Recommendation |
| 4°C (Refrigerated) | Potential for crystallization of some components, leading to a grainy texture or phase separation.[14] | Test for cold stability; may require formulation adjustments if refrigeration is necessary. |
| 20-25°C (Room Temp) | Generally optimal for storage of stable formulations. | Standard storage condition. |
| 40-50°C (Elevated) | Increased droplet movement and collision frequency, accelerating coalescence and creaming.[4][5] Viscosity may decrease. | Conduct accelerated stability testing at elevated temperatures to predict long-term stability. |
| Freeze-Thaw Cycles | Can cause irreversible damage to the emulsion structure, leading to complete phase separation. | Avoid freezing. Test for freeze-thaw stability if the product may be exposed to such conditions. |
Experimental Protocols
Protocol 1: Preparation of a Stable Oil-in-Water (O/W) Emulsion
This protocol provides a general guideline for preparing a stable emulsion using this compound.
-
Phase Preparation:
-
Aqueous Phase: Dissolve water-soluble ingredients in deionized water. Adjust the pH to the desired range (e.g., 6.5-7.5) using a suitable buffer or pH adjusting agent. Heat the aqueous phase to 75-80°C.
-
Oil Phase: Combine oil-soluble ingredients, including any co-emulsifiers (e.g., cetyl alcohol), and this compound. Heat the oil phase to 75-80°C with gentle stirring until all components are melted and uniform.[23]
-
-
Emulsification:
-
Slowly add the oil phase to the aqueous phase with continuous high-shear mixing (e.g., using a homogenizer).
-
Continue homogenization for 5-10 minutes to ensure the formation of small, uniform droplets.
-
-
Cooling:
-
Begin cooling the emulsion while stirring gently with a propeller mixer.
-
Add any temperature-sensitive ingredients, such as preservatives or active pharmaceutical ingredients, when the temperature is below 40°C.[9]
-
-
Final pH Adjustment:
-
After the emulsion has cooled to room temperature, re-check the pH and adjust if necessary.
-
Caption: Workflow for preparing a stable O/W emulsion.
Protocol 2: Characterization of Emulsion Stability
This protocol outlines the steps for analyzing the stability of your this compound formulation.
-
Visual Assessment:
-
Divide the emulsion into several samples and store them at different conditions (e.g., 4°C, 25°C, 40°C, and freeze-thaw cycles).
-
Visually inspect the samples daily for the first week and then weekly for signs of creaming, sedimentation, or phase separation.
-
-
Particle Size Analysis (Dynamic Light Scattering - DLS):
-
At specified time points (e.g., Day 0, Day 7, Day 30), take an aliquot of each sample stored at different conditions.
-
Dilute the sample appropriately with deionized water to a suitable concentration for DLS analysis.
-
Measure the particle size distribution and record the mean droplet diameter (Z-average) and Polydispersity Index (PDI). An increase in these values over time indicates instability.[14][17]
-
-
Zeta Potential Measurement:
-
Rheological Analysis:
-
Perform viscosity measurements at a controlled temperature. A significant change in viscosity can indicate structural changes in the emulsion.
-
Conduct oscillatory measurements (amplitude sweep) to determine the linear viscoelastic region and the strength of the internal structure (G' and G''). A weakening of the gel structure over time is a sign of instability.[10][11]
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chemistscorner.com [chemistscorner.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effects of temperature on water-in-oil emulsions stabilised solely by wax microparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potassium Cetyl Phosphate | Hostaphat® CK 100 | Cosmetic Ingredients Guide [ci.guide]
- 8. mdpi.com [mdpi.com]
- 9. dsm.com [dsm.com]
- 10. rheolution.com [rheolution.com]
- 11. Rheological investigation of cosmetics and pharmaceuticals | Anton Paar Wiki [wiki.anton-paar.com]
- 12. reddit.com [reddit.com]
- 13. personalcaremagazine.com [personalcaremagazine.com]
- 14. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 15. A Review of Different Particle Sizing Methods | Anton Paar Wiki [wiki.anton-paar.com]
- 16. Emulsions: Applications and Analysis | Anton Paar Wiki [wiki.anton-paar.com]
- 17. Particle Sizing Techniques: Choosing the Right Method for Your Application | Malvern Panalytical [malvernpanalytical.com]
- 18. entegris.com [entegris.com]
- 19. brookhaveninstruments.com.cn [brookhaveninstruments.com.cn]
- 20. Using Zeta Potential in Product Formulation | Labcompare.com [labcompare.com]
- 21. azom.com [azom.com]
- 22. lmsinstruments.co.th [lmsinstruments.co.th]
- 23. EMULSIPHOS - Ataman Kimya [atamanchemicals.com]
Technical Support Center: Enhancing Liposome Encapsulation with Dipotassium Hexadecyl Phosphate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the encapsulation efficiency of liposomes using dipotassium hexadecyl phosphate. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it improve liposome encapsulation efficiency?
A1: this compound, also known as dicetyl phosphate (DCP), is an anionic surfactant that can be incorporated into the lipid bilayer of liposomes. It imparts a negative surface charge to the vesicles. This negative charge leads to electrostatic repulsion between the liposomes, which can prevent aggregation and improve the stability of the formulation.[1][2] For charged drug molecules, the electrostatic interactions between the negatively charged liposome surface and a positively charged drug can significantly enhance encapsulation efficiency. Furthermore, DCP can enhance the retention of encapsulated molecules, such as enzymes, within the liposomes.[3]
Q2: What is a typical molar ratio of this compound to use in a liposome formulation?
A2: The optimal molar ratio can vary depending on the other lipids in the formulation and the drug being encapsulated. However, a study optimizing zeta potential for stable liposomes identified an optimal molar ratio of phosphatidylcholine, cholesterol, and dicetyl phosphate as 8.5:4.5:6.5.[1] It is recommended to optimize the concentration for each specific application.
Q3: Can this compound affect the release rate of the encapsulated drug?
A3: Yes, the incorporation of this compound can influence the drug release profile. For example, in a study with fluconazole, negatively charged liposomes containing DCP showed a slight increase in the initial release rate at certain concentrations, while a higher amount of DCP led to a significant decrease in the release rate.[4] This suggests that DCP can be used to modulate the release kinetics of the encapsulated drug.
Q4: What are the expected physical characteristics of liposomes formulated with this compound?
A4: Liposomes formulated with an optimized amount of this compound can exhibit desirable physical characteristics for drug delivery. For instance, an optimized formulation of phosphatidylcholine, cholesterol, and dicetyl phosphate resulted in liposomes with a vesicle size of 88 ± 14 nm, a polydispersity index of 0.21 ± 0.02, and a zeta potential of -36.7 ± 3.3 mV.[1] A zeta potential of less than -30 mV is generally considered indicative of a stable liposomal formulation due to strong electrostatic repulsion between particles.[1]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Encapsulation Efficiency | - Suboptimal concentration of this compound.- Inefficient hydration of the lipid film.- Drug properties (e.g., low affinity for the liposome core or bilayer). | - Optimize the molar ratio of this compound in the formulation.- Ensure the hydration buffer is at a temperature above the phase transition temperature of all lipids.- For hydrophilic drugs, ensure proper swelling of the lipid film during hydration. For lipophilic drugs, ensure co-dissolving with lipids in the organic solvent is complete. |
| Liposome Aggregation | - Insufficient surface charge on the liposomes.- High ionic strength of the hydration buffer, which can screen surface charges. | - Increase the molar ratio of this compound to achieve a more negative zeta potential (ideally below -30 mV).- Use a hydration buffer with a lower ionic strength, if compatible with the encapsulated drug. |
| Inconsistent Particle Size (High Polydispersity Index) | - Incomplete dissolution of lipids in the organic solvent.- Inefficient extrusion or sonication process.- Lipid degradation. | - Ensure all lipids, including this compound, are fully dissolved in the chloroform/methanol mixture before forming the thin film. Gentle warming may aid dissolution.[5]- Increase the number of extrusion cycles or optimize sonication parameters (time, power).- Use high-purity lipids and handle them under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Drug Leakage During Storage | - Instability of the liposome bilayer.- Suboptimal storage conditions. | - The inclusion of cholesterol in the formulation can help to stabilize the lipid bilayer and reduce leakage.- Optimize the concentration of this compound, as it can influence drug retention.[3][4]- Store liposome suspensions at 4°C and protected from light. |
Quantitative Data on Encapsulation Efficiency
The inclusion of this compound (DCP) in liposomal formulations has been shown to significantly enhance the encapsulation efficiency (EE%) of various drugs. Below are tables summarizing these findings.
Table 1: Encapsulation Efficiency of Diclofenac Sodium in Liposomes
| Formulation Composition (Molar Ratio) | Encapsulation Efficiency (%) |
| Phosphatidylcholine:Cholesterol | 65.4 |
| Phosphatidylcholine:Cholesterol:Dicetyl Phosphate | 75.2 |
Data adapted from a study on diclofenac sodium encapsulation, demonstrating a notable increase in EE% with the addition of DCP.[6]
Table 2: Encapsulation Efficiency of Docetaxel in Flexible Liposomes
| Formulation Composition | Encapsulation Efficiency (%) |
| Flexible Liposomes with Sodium Deoxycholate and Dicetyl Phosphate | 94.4 |
This high encapsulation efficiency highlights the potential of using DCP in combination with other excipients to achieve superior drug loading.[7]
Experimental Protocols
Detailed Methodology for Preparation of Liposomes with this compound using the Thin-Film Hydration Method
This protocol describes the preparation of unilamellar liposomes containing this compound by the thin-film hydration method followed by extrusion.
Materials:
-
Phosphatidylcholine (PC)
-
Cholesterol (Chol)
-
This compound (DCP)
-
Drug to be encapsulated
-
Chloroform
-
Methanol
-
Hydration buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Water bath sonicator
Procedure:
-
Lipid Dissolution:
-
Weigh the desired amounts of phosphatidylcholine, cholesterol, and this compound. An example of a molar ratio for a stable formulation is PC:Chol:DCP of 8.5:4.5:6.5.[1]
-
Dissolve the lipids in a suitable volume of a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask.
-
If encapsulating a lipophilic drug, dissolve it along with the lipids in this step.
-
-
Thin-Film Formation:
-
Attach the round-bottom flask to a rotary evaporator.
-
Evaporate the organic solvent under reduced pressure at a temperature above the phase transition temperature of the lipids (e.g., 40-50°C).
-
Continue rotation until a thin, uniform lipid film is formed on the inner wall of the flask.
-
Dry the film further under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Lipid Film Hydration:
-
Add the hydration buffer to the flask containing the lipid film. If encapsulating a hydrophilic drug, dissolve it in the hydration buffer before adding it to the flask.
-
Hydrate the lipid film by rotating the flask in a water bath set to a temperature above the lipid phase transition temperature for 1-2 hours. This process results in the formation of multilamellar vesicles (MLVs).
-
-
Vesicle Size Reduction (Extrusion):
-
To obtain unilamellar vesicles (ULVs) with a uniform size distribution, the MLV suspension is subjected to extrusion.
-
Load the MLV suspension into the extruder.
-
Force the suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm).
-
Repeat the extrusion process for an odd number of cycles (e.g., 11-21 times) to ensure a homogenous population of liposomes.
-
-
Purification:
-
To remove the unencapsulated drug, the liposome suspension can be purified by methods such as dialysis, gel filtration chromatography, or ultracentrifugation.
-
-
Characterization:
-
Characterize the prepared liposomes for their particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Determine the encapsulation efficiency by separating the encapsulated from the unencapsulated drug and quantifying the drug concentration in the liposomes.
-
Visualizations
Experimental Workflow for Liposome Preparation
Caption: Workflow for preparing drug-loaded liposomes with this compound.
Mechanism of Improved Encapsulation Efficiency
References
- 1. Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of dicarboxylic phosphatidylcholines on the stability and phase transition of phosphatidylcholine liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liposomal Formulations of L-Asparaginase Conjugated with Cationic Polymers for Enhanced Internalization into Cancer Cells [mdpi.com]
- 4. bpsa.journals.ekb.eg [bpsa.journals.ekb.eg]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Chitosan-Coated Flexible Liposomes Magnify the Anticancer Activity and Bioavailability of Docetaxel: Impact on Composition - PMC [pmc.ncbi.nlm.nih.gov]
Effect of pH on the stability of dipotassium hexadecyl phosphate emulsions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the effect of pH on the stability of dipotassium hexadecyl phosphate (also known as potassium cetyl phosphate) emulsions. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for emulsions stabilized with this compound?
A1: this compound is a robust anionic emulsifier known for its effectiveness over a broad pH range, typically between 5 and 9.[1] However, the optimal pH for maximum stability can depend on the specific oil phase and other excipients in the formulation. For many systems, a pH around neutral (pH 7) often results in the smallest droplet size and good stability.[2]
Q2: How does pH affect the stability of this compound emulsions?
A2: The pH of the aqueous phase influences the stability of anionic surfactant-stabilized emulsions in several ways:
-
Surface Charge (Zeta Potential): As an anionic emulsifier, this compound imparts a negative charge to the oil droplets. Changes in pH can alter the magnitude of this surface charge, which is measured as zeta potential. A more negative zeta potential (typically beyond -30 mV) leads to greater electrostatic repulsion between droplets, preventing aggregation and coalescence, thus enhancing stability.[3][4]
-
Droplet Size: pH can affect the interfacial film formed by the emulsifier, influencing the efficiency of droplet size reduction during homogenization and the subsequent stability against coalescence. Deviations from the optimal pH can lead to an increase in average droplet size, which is a key indicator of emulsion instability.[2][3]
-
Creaming/Sedimentation: Larger droplet sizes and reduced repulsive forces can accelerate the rate of creaming (rising of oil droplets) or sedimentation, leading to phase separation.[5]
Q3: Can I adjust the pH of my emulsion after it has been formed?
A3: It is generally recommended to adjust the pH of the aqueous phase before emulsification.[6] Adjusting the pH post-emulsification can be challenging due to the dispersed nature of the phases and can sometimes lead to localized instability or shock, causing the emulsion to break.
Q4: What are the signs of pH-related instability in my this compound emulsion?
A4: Signs of instability that may be related to a suboptimal pH include:
-
An increase in the average particle size of the emulsion droplets over time.
-
Visible separation of the oil and water phases (creaming or coalescence).[7]
-
A grainy or lumpy appearance, which could indicate flocculation or coalescence.
-
A significant drop in viscosity.
Troubleshooting Guide
| Problem | Potential Cause (pH-Related) | Recommended Solution |
| Phase Separation (Creaming or Coalescence) | The pH of the aqueous phase is outside the optimal range for this compound (typically pH 5-9), leading to reduced electrostatic repulsion between droplets. | Prepare a series of small-scale emulsions where the pH of the aqueous phase is systematically varied (e.g., in increments of 0.5 pH units) within the recommended range to identify the optimal pH for your specific formulation. |
| The zeta potential of the emulsion droplets is too low (less negative than -30 mV), indicating insufficient repulsive forces. | Measure the zeta potential of your emulsion at different pH values. Adjust the pH to achieve a more negative zeta potential. | |
| Increase in Droplet Size Over Time | The pH is promoting droplet coalescence due to a weakened interfacial film. | Re-evaluate the pH of your formulation. A pH closer to neutral often minimizes droplet size.[2] Consider the inclusion of a co-emulsifier or stabilizer that is less sensitive to pH changes. |
| Grainy or Waxy Appearance | While often related to temperature during processing, extreme pH values can sometimes affect the solubility and structure of the emulsifier at the interface. | Ensure your processing temperatures are correct.[8] Confirm that the pH of your aqueous phase is within the stable range for this compound. |
| Unexpected Drop in Viscosity | Changes in pH can affect the liquid crystalline network formed by the emulsifier, which contributes to the viscosity and stability of the emulsion. | Monitor the viscosity of your emulsions at different pH values over time. A stable viscosity profile is indicative of a stable emulsion structure. |
Data Presentation
The following tables present illustrative data on how pH can affect key stability parameters of a hypothetical oil-in-water emulsion stabilized with this compound. Note: This data is intended to be representative of expected trends based on scientific principles of emulsion stability and may not reflect the exact values for your specific formulation.
Table 1: Effect of pH on Zeta Potential and Particle Size
| pH | Average Zeta Potential (mV) | Average Particle Size (nm) |
| 4.0 | -20.5 | 450 |
| 5.0 | -28.9 | 320 |
| 6.0 | -35.2 | 250 |
| 7.0 | -40.8 | 210 |
| 8.0 | -45.1 | 260 |
| 9.0 | -48.3 | 350 |
Table 2: Effect of pH on Emulsion Stability (Creaming Index)
| pH | Creaming Index (%) after 7 days | Visual Appearance after 7 days |
| 4.0 | 15 | Significant creaming layer |
| 5.0 | 5 | Slight creaming layer |
| 6.0 | < 1 | Homogeneous |
| 7.0 | < 1 | Homogeneous |
| 8.0 | 2 | Very slight creaming |
| 9.0 | 8 | Noticeable creaming layer |
Experimental Protocols
1. Preparation of this compound Stabilized O/W Emulsion
This protocol describes a general method for preparing an oil-in-water emulsion. The specific amounts of oil, water, and emulsifier should be optimized for your application.
-
Materials:
-
This compound
-
Oil phase (e.g., mineral oil, vegetable oil)
-
Deionized water
-
Acid/base for pH adjustment (e.g., citric acid, sodium hydroxide)
-
High-shear homogenizer
-
-
Procedure:
-
Prepare the Aqueous Phase: Disperse the desired amount of this compound in deionized water. Heat the mixture to 75-80°C with gentle stirring until the emulsifier is fully dispersed.
-
Adjust pH of Aqueous Phase: Cool the aqueous phase to the desired experimental pH and adjust using a suitable acid or base. It is crucial to perform this step before emulsification.
-
Prepare the Oil Phase: Heat the oil phase separately to 75-80°C.
-
Emulsification: Slowly add the hot oil phase to the hot aqueous phase while mixing with a high-shear homogenizer.
-
Homogenization: Continue homogenization for a specified period (e.g., 5-10 minutes) to achieve a uniform droplet size.
-
Cooling: Allow the emulsion to cool to room temperature with gentle stirring.
-
2. Evaluation of Emulsion Stability at Different pH Values
-
Procedure:
-
Prepare a series of emulsions following the protocol above, adjusting the pH of the aqueous phase to different values within your desired range (e.g., pH 4, 5, 6, 7, 8, 9).
-
Particle Size and Zeta Potential Measurement: Immediately after preparation, and at specified time intervals (e.g., 1 day, 7 days, 30 days), dilute a small sample of each emulsion with deionized water (that has been pre-adjusted to the same pH as the emulsion) and measure the particle size distribution and zeta potential using a suitable instrument (e.g., a Zetasizer).[3][9]
-
Creaming Index Measurement: Transfer a known volume of each emulsion into a graduated cylinder and seal. Store at a constant temperature. At regular intervals, measure the height of the cream layer (Hc) and the total height of the emulsion (Ht). Calculate the creaming index (CI) as: CI (%) = (Hc / Ht) * 100.[5]
-
Visual Observation: Visually inspect the emulsions for any signs of phase separation, coalescence, or changes in appearance.
-
Visualizations
Caption: Experimental workflow for evaluating the effect of pH on emulsion stability.
Caption: Logical relationship between pH and emulsion stability.
References
- 1. dsm.com [dsm.com]
- 2. researchgate.net [researchgate.net]
- 3. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. cmstudioplus.com [cmstudioplus.com]
- 8. happi.com [happi.com]
- 9. jocpr.com [jocpr.com]
Technical Support Center: Controlling Particle size in Nanoemulsions Stabilized by Dipotassium Hexadecyl Phosphate
This technical support center provides guidance for researchers, scientists, and drug development professionals on controlling particle size in nanoemulsions stabilized by dipotassium hexadecyl phosphate. The information is presented in a question-and-answer format to address common challenges and troubleshooting scenarios.
Disclaimer: While the principles outlined here are broadly applicable to nanoemulsion formulation, specific quantitative data and protocols for nanoemulsions stabilized solely with this compound are not widely available in published literature. Therefore, the provided tables and protocols are illustrative and based on general knowledge of nanoemulsion science. Researchers should consider this guidance as a starting point and perform empirical optimization for their specific formulations.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing particle size in nanoemulsions stabilized by this compound?
A1: The particle size of nanoemulsions is a multifactorial property influenced by formulation components and processing parameters. Key factors include:
-
Composition:
-
Concentration of this compound
-
Oil phase type and concentration
-
Aqueous phase composition (e.g., pH, ionic strength)
-
Presence of co-surfactants or co-solvents
-
-
Processing Parameters (High-Energy Methods):
-
Homogenization pressure
-
Number of homogenization cycles
-
Homogenization temperature
-
Ultrasonication frequency and duration
-
Q2: How does the concentration of this compound affect nanoemulsion particle size?
A2: Generally, increasing the surfactant concentration leads to a decrease in particle size.[1] This is because a higher concentration of this compound is available to stabilize the oil-water interface, preventing droplet coalescence during and after emulsification. However, an excessively high concentration may lead to the formation of micelles or other self-assembled structures, which could interfere with the desired nanoemulsion formation.
Q3: What is the role of a co-surfactant and should I use one with this compound?
A3: A co-surfactant can enhance the flexibility of the interfacial film, leading to a reduction in particle size and an improvement in nanoemulsion stability. The choice of a co-surfactant will depend on the specific oil phase and the desired properties of the nanoemulsion. For this compound, a short-to-medium chain alcohol or a non-ionic surfactant could be considered. The optimal surfactant-to-co-surfactant ratio (Smix) needs to be determined experimentally.
Q4: Which methods are suitable for preparing nanoemulsions with this compound?
A4: Both high-energy and low-energy methods can be employed for nanoemulsion preparation.
-
High-Energy Methods: These are the most common and include high-pressure homogenization, microfluidization, and ultrasonication. These methods use mechanical force to break down coarse emulsions into nano-sized droplets.
-
Low-Energy Methods: These methods, such as phase inversion temperature (PIT) and spontaneous emulsification, rely on the physicochemical properties of the components to form nanoemulsions with minimal energy input. The suitability of these methods for this compound would need to be investigated.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Large initial particle size (>500 nm) | Insufficient surfactant concentration. | Increase the concentration of this compound. |
| Inefficient energy input during homogenization. | Increase homogenization pressure or the number of passes. Optimize ultrasonication parameters (power, time). | |
| Unfavorable oil-to-surfactant ratio. | Systematically vary the oil and surfactant concentrations to find the optimal ratio. | |
| Polydisperse nanoemulsion (PDI > 0.3) | Incomplete emulsification. | Increase the number of homogenization cycles or the duration of ultrasonication. |
| Droplet coalescence. | Ensure sufficient surfactant concentration. Consider adding a co-surfactant to improve interfacial film stability. | |
| Ostwald ripening. | Select an oil phase with low solubility in the aqueous phase. Store the nanoemulsion at a stable, optimized temperature. | |
| Particle size increases over time (instability) | Coalescence due to insufficient stabilization. | Increase the concentration of this compound. Optimize the pH of the aqueous phase to ensure maximum charge repulsion if applicable. |
| Ostwald ripening. | Use a combination of a highly soluble and a poorly soluble oil to minimize ripening. | |
| Temperature fluctuations during storage. | Store the nanoemulsion at a constant, controlled temperature. | |
| Inconsistent results between batches | Variations in experimental conditions. | Strictly control all process parameters, including temperature, homogenization pressure, and time. |
| Purity and quality of reagents. | Use high-purity ingredients and ensure consistency between batches. |
Data Presentation
Table 1: Illustrative Effect of High-Pressure Homogenization Parameters on Nanoemulsion Particle Size.
Note: This data is generalized and serves as an example. Optimal parameters for this compound stabilized nanoemulsions must be determined experimentally.
| Homogenization Pressure (bar) | Number of Passes | Mean Particle Size (nm) | Polydispersity Index (PDI) |
| 500 | 1 | 350 | 0.45 |
| 500 | 3 | 280 | 0.32 |
| 1000 | 1 | 250 | 0.28 |
| 1000 | 3 | 180 | 0.21 |
| 1500 | 1 | 200 | 0.25 |
| 1500 | 3 | 150 | 0.18 |
Table 2: Illustrative Influence of this compound Concentration on Nanoemulsion Properties.
Note: This data is hypothetical and for illustrative purposes. The optimal concentration will depend on the specific oil phase and other formulation components.
| This compound (wt%) | Oil Phase (wt%) | Mean Particle Size (nm) | Polydispersity Index (PDI) |
| 1 | 10 | 450 | 0.50 |
| 2 | 10 | 250 | 0.35 |
| 3 | 10 | 180 | 0.22 |
| 4 | 10 | 150 | 0.19 |
| 5 | 10 | 140 | 0.18 |
Experimental Protocols
Protocol 1: Preparation of Nanoemulsion using High-Pressure Homogenization
-
Preparation of Phases:
-
Aqueous Phase: Dissolve a predetermined amount of this compound in deionized water. If a co-surfactant is used, it may be dissolved in either the aqueous or oil phase depending on its solubility. Adjust the pH if necessary.
-
Oil Phase: Prepare the desired oil phase. If a lipophilic active ingredient is being encapsulated, dissolve it in the oil phase at this stage.
-
-
Pre-emulsification:
-
Slowly add the oil phase to the aqueous phase while stirring at high speed (e.g., 2000-5000 rpm) using a high-shear mixer (e.g., Ultra-Turrax) for 5-10 minutes. This will form a coarse pre-emulsion.
-
-
High-Pressure Homogenization:
-
Immediately pass the pre-emulsion through a high-pressure homogenizer.
-
Set the desired homogenization pressure (e.g., starting at 500 bar and optimizing up to 1500 bar or higher).
-
Process the emulsion for a specific number of cycles (e.g., 3-5 passes). It is advisable to cool the system during homogenization to prevent excessive temperature increase.
-
-
Characterization:
-
Measure the mean particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Determine the zeta potential to assess the surface charge and stability of the nanoemulsion.
-
Monitor the physical stability of the nanoemulsion over time by observing for any signs of creaming, sedimentation, or phase separation.
-
Mandatory Visualizations
Caption: Experimental workflow for nanoemulsion preparation and characterization.
Caption: Factors influencing nanoemulsion particle size and stability.
References
Technical Support Center: Long-Term Stability of Dipotassium Hexadecyl Phosphate Formulations
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting long-term stability testing of formulations containing dipotassium hexadecyl phosphate. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental work.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the formulation and stability testing of this compound-based products.
| Problem | Potential Cause | Suggested Solution |
| Phase Separation (Creaming or Coalescence) in Emulsions | Insufficient emulsifier concentration, improper homogenization, or extreme storage temperatures. Formulations with high oil loads can be challenging to stabilize.[1][2] | Increase the concentration of this compound. Optimize homogenization speed and time to ensure a small and uniform droplet size.[3] Evaluate the addition of a co-emulsifier (e.g., cetearyl alcohol) or a stabilizer (e.g., xanthan gum) to build viscosity in the continuous phase.[3][4] Store samples within the recommended temperature and humidity ranges. |
| Changes in Viscosity (Thinning or Thickening) | Hydrolysis of the phosphate ester, leading to a decrease in its emulsifying capacity. Temperature fluctuations during storage can also affect the rheology of the formulation. | Maintain the formulation pH within a stable range (typically 5-8 for potassium cetyl phosphate emulsions) to minimize hydrolysis.[4] Implement controlled temperature storage for stability samples. The use of water-gelling agents can also help maintain viscosity.[4] |
| Crystallization or Grainy Texture | Use of too much ionic emulsifier, like this compound, which can crystallize at low temperatures.[5] | Optimize the concentration of this compound. Consider incorporating a non-ionic emulsifier to reduce the potential for crystallization during freeze-thaw cycles.[5] |
| Discoloration or Odor Change | Oxidation of formulation components or interaction with packaging materials. | Incorporate an antioxidant into the formulation. Conduct compatibility testing with the chosen packaging to ensure no leaching or interaction occurs.[6][7] Store samples protected from light. |
| pH Shift During Storage | Hydrolysis of the this compound can release phosphoric acid, leading to a decrease in pH. | Utilize a suitable buffering system to maintain the pH of the formulation throughout its shelf life. |
| Microbial Contamination | Inadequate preservation system. | Ensure the chosen preservative system is effective and compatible with other formulation ingredients. Conduct microbial challenge testing to validate preservative efficacy.[8] |
Frequently Asked Questions (FAQs)
Formulation Development
-
What is the typical use level for this compound in an emulsion? As a primary emulsifier, concentrations can range from 0.5% to 3.0% by weight. For stabilizing existing emulsions, lower concentrations of 0.25% to 0.5% may be sufficient.[4][9]
-
Can this compound be used as a sole emulsifier? While it is an effective emulsifier, it is often used in combination with co-emulsifiers like fatty alcohols (e.g., cetyl or cetearyl alcohol) and stabilizers to create more robust and stable emulsions, especially for formulations with high oil content.[3][4]
-
In which phase should I incorporate this compound? It can be added to either the water or oil phase, though dispersion in the heated oil phase is a common practice.[4][10]
Stability Testing
-
What are the key stability-indicating parameters to monitor for this compound formulations? Key parameters include visual appearance (color, phase separation), odor, pH, viscosity, and the concentration of this compound and its potential degradation products.[11] For disperse systems like emulsions, particle size analysis is also critical.
-
What are the recommended storage conditions for long-term and accelerated stability testing? Following ICH guidelines, long-term stability is typically assessed at 25°C/60% RH or 30°C/65% RH, while accelerated stability is often conducted at 40°C/75% RH.[3]
-
How can I analyze the degradation of this compound? A stability-indicating high-performance liquid chromatography (HPLC) method is the preferred approach. An example of a starting point for method development could be a reversed-phase C18 column with a mobile phase consisting of a phosphate buffer and an organic modifier like acetonitrile, with UV detection.[11][12][13]
-
What are the primary degradation pathways for this compound? The main degradation pathway is hydrolysis of the phosphate ester bond, which is influenced by pH and temperature.[14][15] This reaction yields hexadecanol and inorganic phosphate.
Experimental Protocols
1. Long-Term and Accelerated Stability Testing Protocol
This protocol outlines a general procedure for assessing the stability of a topical cream formulation containing this compound.
-
Objective: To evaluate the physical and chemical stability of the formulation under long-term and accelerated storage conditions.
-
Materials:
-
Methodology:
-
Prepare a sufficient quantity of the formulation from a single batch.
-
Package the formulation in the final commercial packaging.
-
Place the samples in stability chambers under the following conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.
-
-
Withdraw samples at specified time points (e.g., 0, 1, 3, 6, 9, 12, 18, 24 months for long-term; 0, 1, 2, 3, 6 months for accelerated).
-
At each time point, analyze the samples for the following parameters:
-
Physical Appearance: Color, odor, texture, and phase separation.
-
pH: Measure the pH of the formulation.
-
Viscosity: Measure the viscosity using a calibrated viscometer.
-
Assay of this compound: Quantify the amount of active emulsifier using a validated stability-indicating HPLC method.
-
Microbiological Purity: Perform tests for total aerobic microbial count, yeast and mold, and absence of specified pathogens.
-
-
-
Data Presentation:
Table 1: Physical Stability Data
| Time Point | Storage Condition | Appearance | pH | Viscosity (cP) |
| 0 | - | Conforms | 6.5 | 10,000 |
| 3 Months | 25°C/60% RH | Conforms | 6.4 | 9,950 |
| 3 Months | 40°C/75% RH | Conforms | 6.2 | 9,500 |
| 6 Months | 25°C/60% RH | Conforms | 6.4 | 9,900 |
| 6 Months | 40°C/75% RH | Slight Creaming | 6.0 | 8,900 |
| Time Point | Storage Condition | Assay of this compound (% of Initial) |
| 0 | - | 100.0 |
| 3 Months | 25°C/60% RH | 99.8 |
| 3 Months | 40°C/75% RH | 98.5 |
| 6 Months | 25°C/60% RH | 99.5 |
| 6 Months | 40°C/75% RH | 96.8 |
2. Forced Degradation Study Protocol
-
Objective: To identify potential degradation products and pathways for this compound and to establish the stability-indicating nature of the analytical method.
-
Methodology:
-
Expose solutions of this compound to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat at 80°C for 48 hours (in solid state and in solution).
-
Photostability: Expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[16]
-
-
Analyze the stressed samples using a suitable HPLC method, comparing them to an unstressed control.
-
Evaluate the peak purity of the main component to ensure no co-eluting degradation products.
-
Visualizations
Caption: Workflow for Long-Term Stability Testing.
References
- 1. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 2. dsm.com [dsm.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. happi.com [happi.com]
- 5. Cosmetic emulsion separation [personalcarescience.com.au]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 9. patents.justia.com [patents.justia.com]
- 10. Potassium Cetyl Phosphate-Surfactants [mcbiotec.com]
- 11. japsonline.com [japsonline.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. A stability-Indicating HPLC Method for Simultaneous Determination of Creatine Phosphate Sodium and its Related Substances in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Alkaline phosphatase revisited: hydrolysis of alkyl phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Potassium Cetyl Phosphate | Hostaphat® CK 100 | Cosmetic Ingredients Guide [ci.guide]
Addressing cytotoxicity of dipotassium hexadecyl phosphate in cell culture experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering cytotoxicity with dipotassium hexadecyl phosphate in cell culture experiments.
Troubleshooting Guides
Issue 1: Excessive Cell Death Observed Even at Low Concentrations
If you are observing significant cytotoxicity at concentrations lower than anticipated, consider the following troubleshooting steps.
Possible Causes and Solutions
| Cause | Troubleshooting Steps |
| Compound Aggregation | This compound, as a surfactant, can form micelles or aggregates in culture media, leading to localized high concentrations and increased cytotoxicity. To address this: 1. Solubilization: Ensure the compound is fully dissolved in the vehicle solvent before adding to the culture medium. Sonication of the stock solution may aid in dissolution. 2. Pre-dilution: Prepare a concentrated stock solution and perform serial dilutions in the culture medium to achieve the desired final concentrations. Avoid adding a highly concentrated stock directly to the cell culture well. 3. Vortexing: Gently vortex the diluted solution before adding it to the cells to ensure homogeneity. |
| Vehicle Toxicity | The solvent used to dissolve the this compound may be contributing to cell death. To mitigate this: 1. Vehicle Control: Include a vehicle-only control in your experiment to assess the toxicity of the solvent at the highest concentration used. 2. Solvent Choice: If the vehicle is toxic, consider alternative, less cytotoxic solvents. Ensure the chosen solvent is compatible with your cell line. 3. Final Concentration: Keep the final concentration of the vehicle in the culture medium as low as possible (typically below 0.5%). |
| High Cell Sensitivity | The cell line you are using may be particularly sensitive to surfactants. To address this: 1. Literature Review: Check for published data on the sensitivity of your cell line to similar long-chain alkyl phosphate surfactants. 2. Cell Line Comparison: If possible, test the compound on a less sensitive cell line to confirm that the observed cytotoxicity is not an artifact of a hypersensitive model. 3. Lower Concentration Range: Adjust your experimental concentration range to lower levels to identify a non-toxic concentration. |
| Incorrect Compound Concentration | An error in the calculation or preparation of the stock solution can lead to unexpectedly high concentrations. To prevent this: 1. Verify Calculations: Double-check all calculations for molarity and dilutions. 2. Fresh Stock Preparation: Prepare a fresh stock solution and repeat the experiment to see if the results are reproducible. |
Experimental Workflow for Troubleshooting Excessive Cytotoxicity
Caption: Troubleshooting workflow for unexpected high cytotoxicity.
Issue 2: Inconsistent or High Variability in Cytotoxicity aAssay Results
High variability between replicate wells or experiments can mask the true effect of the compound.
Possible Causes and Solutions
| Cause | Troubleshooting Steps |
| Uneven Cell Seeding | Inconsistent cell numbers across wells will lead to variable results. To improve consistency: 1. Cell Counting: Use a hemocytometer or an automated cell counter to accurately determine cell density before seeding. 2. Resuspension: Ensure the cell suspension is homogenous by gently pipetting or inverting the tube multiple times before and during seeding. 3. Edge Effects: To minimize evaporation and temperature fluctuations in the outer wells of a microplate, which can affect cell growth, either avoid using the outer wells or fill them with sterile PBS or media. |
| Pipetting Errors | Inaccurate pipetting of the compound or assay reagents will introduce significant variability. To minimize errors: 1. Calibrated Pipettes: Ensure all pipettes are properly calibrated. 2. Consistent Technique: Use a consistent pipetting technique for all wells. For viscous solutions, consider using reverse pipetting. 3. Multi-channel Pipettes: For 96-well plates, use a multi-channel pipette for adding reagents to improve consistency across the plate. |
| Assay Incubation Time | The timing of reagent addition and measurement can be critical. To standardize the assay: 1. Consistent Timing: Add reagents and take readings at the same time points for all plates and experiments. 2. Optimal Incubation: Determine the optimal incubation time for your specific cell line and assay through a time-course experiment. |
| Compound Instability | The compound may degrade in the culture medium over the course of the experiment. To address this: 1. Fresh Preparations: Prepare fresh dilutions of the compound for each experiment. 2. Stability Test: If instability is suspected, assess the compound's stability in the culture medium over time using an appropriate analytical method. |
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism of cytotoxicity for this compound?
A1: As a surfactant, the primary mechanism of cytotoxicity for this compound is likely the disruption of the cell membrane integrity.[1] The long alkyl chain can intercalate into the lipid bilayer, leading to increased membrane permeability, leakage of intracellular components, and eventual cell lysis.[1] This disruption can occur even at concentrations below the critical micellar concentration of the surfactant.[1]
Q2: How can I distinguish between apoptosis and necrosis induced by this compound?
A2: Apoptosis is a programmed cell death characterized by specific morphological and biochemical events, while necrosis is a more passive form of cell death resulting from acute cellular injury.[2] You can distinguish between the two using the following methods:
-
Morphological Assessment: Using microscopy, apoptotic cells may appear shrunken with condensed chromatin and intact cell membranes, while necrotic cells often swell and lyse.
-
Flow Cytometry: Using Annexin V and Propidium Iodide (PI) staining, you can differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and necrotic (Annexin V negative, PI positive) cells.
-
Caspase Activity Assays: Apoptosis is often mediated by caspases. Measuring the activity of key caspases (e.g., caspase-3, -7, -8, -9) can indicate an apoptotic pathway.
Signaling Pathway Distinguishing Apoptosis and Necrosis
Caption: Differentiating apoptosis and necrosis pathways.
Q3: What are appropriate positive and negative controls for a cytotoxicity experiment with this compound?
A3:
-
Negative Control: Cells treated with the vehicle (the solvent used to dissolve the this compound) at the same concentration as in the experimental wells. This control accounts for any potential toxicity of the solvent itself.
-
Positive Control: A well-characterized cytotoxic compound that induces cell death in your chosen cell line. Examples include doxorubicin, staurosporine (for apoptosis), or a high concentration of a detergent like Triton X-100 (for necrosis). The choice of positive control should align with the expected mechanism of cell death.
-
Untreated Control: Cells cultured in medium without any treatment. This provides a baseline for normal cell viability.
Q4: How does the presence of serum in the culture medium affect the cytotoxicity of this compound?
A4: Serum proteins can bind to surfactants, which may reduce the effective concentration of the compound available to interact with the cells.[3] This can lead to an underestimation of the compound's cytotoxicity.[3] It is advisable to perform initial range-finding experiments in both serum-containing and serum-free media to understand the impact of serum on your results.
Q5: What is a suitable starting concentration range for testing the cytotoxicity of this compound?
A5: Without specific published data for this compound, a good starting point is to test a broad range of concentrations. Based on data for similar long-chain surfactants, a logarithmic dilution series is recommended.
Illustrative Concentration Ranges for Initial Screening
| Concentration Range | Rationale |
| 1 µM - 1000 µM | A broad range to capture a dose-response curve, from no effect to complete cell death. |
| 10 nM - 100 µM | A narrower range for compounds that are expected to be more potent or for sensitive cell lines. |
Note: These are suggested starting ranges. The optimal range will depend on the specific cell line and experimental conditions and should be determined empirically.
Experimental Protocols
Protocol: MTT Cell Viability Assay
This protocol is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Cells in culture
-
This compound stock solution
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: After the incubation with MTT, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.
Experimental Workflow for MTT Assay
Caption: Workflow of the MTT cell viability assay.
References
Technical Support Center: Optimization of Sonication Parameters for Dipotassium Hexadecyl Phosphate Liposomes
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing sonication parameters for the preparation of dipotassium hexadecyl phosphate liposomes. This resource offers troubleshooting guidance, answers to frequently asked questions, detailed experimental protocols, and quantitative data to facilitate the production of liposomes with desired physicochemical properties.
Troubleshooting Guide
This section addresses common issues encountered during the sonication of this compound liposomes.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent Particle Size / High Polydispersity Index (PDI > 0.3) | 1. Insufficient Sonication Time/Power: The energy input is not adequate to break down larger multilamellar vesicles (MLVs) into smaller, uniform vesicles.[1] 2. Over-sonication: Prolonged exposure to high-energy sonication can lead to vesicle fusion and aggregation. 3. Non-uniform Energy Distribution (Bath Sonication): The sample is not positioned optimally within the bath, leading to uneven sonication. 4. Inadequate Temperature Control: Sonication below the phase transition temperature (Tc) of the lipid can result in inefficient particle size reduction.[2][3] | 1. Optimize Sonication Parameters: Systematically increase sonication time or power (amplitude/duty cycle) in increments. Monitor particle size and PDI at each step using Dynamic Light Scattering (DLS). 2. Perform a Time-Course Experiment: Analyze samples at different sonication durations to identify the optimal time before aggregation occurs.[1] 3. Optimize Sample Placement (Bath Sonication): Ensure the sample vessel is placed in a region of maximal cavitation energy within the sonicator bath. 4. Maintain Temperature Above Tc: Use a water bath to maintain the sample temperature above the phase transition temperature of this compound throughout the sonication process.[2][4] |
| Liposome Aggregation and Flocculation | 1. High Lipid Concentration: Concentrated lipid suspensions are more prone to aggregation. 2. Inappropriate Buffer Conditions: The ionic strength or pH of the hydration buffer may not be optimal for maintaining vesicle stability. 3. Overheating: Excessive heat generated during sonication can alter lipid properties and promote fusion.[2] | 1. Dilute the Lipid Suspension: Prepare liposomes at a lower lipid concentration. 2. Optimize Buffer Composition: Experiment with different buffers, ionic strengths, and pH values to enhance electrostatic repulsion between vesicles. 3. Implement Cooling Measures: For probe sonication, use a pulsed duty cycle and place the sample in an ice/water bath to dissipate heat.[5][6][7] For bath sonication, monitor and control the bath temperature. |
| Sample Degradation (e.g., Hydrolysis) | 1. Prolonged Sonication at High Power: Excessive sonication energy can lead to the chemical degradation of lipids.[7] 2. Overheating: High temperatures can accelerate the hydrolysis of phospholipids. | 1. Use Minimal Effective Sonication: Determine the shortest sonication time and lowest power setting that achieves the desired particle size and PDI. 2. Strict Temperature Control: Maintain a constant, controlled temperature during sonication, preferably just above the lipid's Tc.[5][6] |
| Metal Contamination (Probe Sonication) | 1. Probe Tip Erosion: The high-intensity cavitation at the probe tip can cause the shedding of metal particles (e.g., titanium) into the sample.[2][3][7] | 1. Centrifugation: After sonication, centrifuge the liposome suspension to pellet the metal particles.[5][6][8] 2. Use a High-Quality Probe: Ensure the sonicator probe is in good condition and made from a resistant material. 3. Consider Bath Sonication: If metal contamination is a critical concern, bath sonication is a viable alternative, although it may be less efficient in size reduction.[2] |
| Low Encapsulation Efficiency | 1. Formation of Small Unilamellar Vesicles (SUVs): Sonication typically produces SUVs, which have a small internal aqueous volume, leading to lower encapsulation of hydrophilic molecules.[7] | 1. Optimize Hydration Step: Ensure the active molecule is present during the hydration of the lipid film to maximize initial entrapment. 2. Consider Alternative Sizing Methods: For applications requiring high encapsulation efficiency, methods like extrusion, which can produce larger unilamellar vesicles (LUVs), may be more suitable. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the sonication of this compound liposomes.
Q1: What is the primary purpose of sonication in liposome preparation?
A1: Sonication is a high-energy process used to reduce the size of large, multilamellar vesicles (MLVs) that form during the initial hydration of a lipid film.[2][3] The intense acoustic cavitation breaks down these larger structures into smaller, more uniform vesicles, often small unilamellar vesicles (SUVs).[2]
Q2: Should I use a probe sonicator or a bath sonicator?
A2: The choice depends on your specific requirements.
-
Probe Sonicators deliver high energy directly into the sample, resulting in more efficient and rapid particle size reduction, often yielding smaller liposomes.[7][9] However, they are associated with potential issues like localized overheating and metal contamination from the probe tip.[2][3][7]
-
Bath Sonicators provide indirect sonication and are less aggressive, which can be gentler on the sample and avoids direct contamination.[2][7] However, they are generally less powerful and may result in larger and more polydisperse liposomes.[9]
Q3: How do sonication time and power affect liposome size?
A3: Generally, increasing the sonication time and power (amplitude or duty cycle) leads to a decrease in liposome particle size.[1][10] However, there is a point of diminishing returns, after which further sonication may not significantly reduce the size and could even lead to aggregation or degradation.[1] It is crucial to perform optimization experiments to find the ideal balance for your specific formulation.
Q4: Why is temperature control important during sonication?
A4: Temperature control is critical for several reasons. Firstly, sonication should be performed above the phase transition temperature (Tc) of the lipid to ensure the lipid bilayer is in a fluid state, which facilitates vesicle formation and size reduction.[2][4] Secondly, sonication, especially with a probe, generates significant heat, which can lead to the degradation of the lipids and any encapsulated temperature-sensitive molecules.[2]
Q5: What is a typical Polydispersity Index (PDI) for sonicated liposomes?
A5: A PDI value of 0.3 or below is generally considered acceptable for liposomal drug delivery systems, indicating a relatively homogenous and monodisperse population of vesicles.[11] Values below 0.2 are considered ideal.
Q6: How should I store my sonicated liposomes?
A6: It is generally recommended to store liposome suspensions at 4°C for short-term storage (up to one week).[4] Avoid freezing aqueous liposome suspensions, as the formation of ice crystals can disrupt the vesicle structure.[4] For longer-term storage, lyophilization (freeze-drying) in the presence of a cryoprotectant is a common strategy.
Quantitative Data on Sonication Parameters
The following tables summarize quantitative data from various studies on the effect of sonication parameters on liposome size and PDI. Note that these studies were not conducted with this compound, and thus, these parameters should be considered as starting points for optimization.
Table 1: Comparison of Sonication Methods
| Lipid Composition | Sonication Method | Sonication Time | Resulting Particle Size (nm) | Resulting PDI | Reference |
| Omega-3 Fatty Acids | Probe Sonication | 30 min (pulsed) | 90.1 ± 2.3 | 0.14 ± 0.02 | [9] |
| Omega-3 Fatty Acids | Bath Sonication | 10 min | 381.2 ± 7.8 | 0.55 ± 0.03 | [9] |
| Anthocyanin, DSPC, Cholesterol, DSPE-PEG 2000 | Bath Sonication | 5 min | 150.6 | 0.368 | [12] |
| Anthocyanin, DSPC, Cholesterol, DSPE-PEG 2000 | Bath Sonication | 15 min | 156.2 | 0.450 | [12] |
| Anthocyanin, DSPC, Cholesterol, DSPE-PEG 2000 | Bath Sonication | 30 min | 169.7 | 0.366 | [12] |
| Phospholipids | Focused Ultrasound | Not specified | 113.6 | 0.124 | [13] |
| Phospholipids | Bath Sonication | Not specified | ~150 | Not specified | [13] |
| Phospholipids | Horn (Probe) Sonication | Not specified | 159.2 | >0.138 | [13] |
Table 2: Effect of Probe Sonication Parameters
| Lipid Composition | Sonication Time | Duty Cycle / Amplitude | Temperature Control | Resulting Particle Size (nm) | Resulting PDI | Reference |
| DPPC | 8 min (4 x 2 min cycles) | 20% duty cycle (2s on, 2s off) | Monitored | Not specified | Not specified | [5][6] |
| DPPC | 12 min (3 x 4 min cycles) | 20% duty cycle (2s on, 5s off) | Monitored | Not specified | Not specified | [14] |
| DPPC | 6 - 36 min | 20% duty cycle (2s on, 5s off) | Monitored | Not specified | Not specified | [14] |
| PC | 90 s (5 cycles) | 16 µm amplitude | Cooled with dry sodium chloride and ice | Not specified | Not specified | [8] |
| MLVs (unspecified lipid) | 15 min | 40% amplitude (10s on, 10s off) | Ice-cold bath | Not specified | Not specified | [15] |
Experimental Protocols
Protocol 1: Preparation of this compound Liposomes using Probe Sonication
This protocol describes a general method for preparing liposomes using thin-film hydration followed by probe sonication.
-
Lipid Film Preparation:
-
Dissolve this compound and any other lipid components in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.[2]
-
Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Add an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the flask. The temperature of the buffer should be above the phase transition temperature (Tc) of the lipid.[4]
-
Agitate the flask by vortexing or shaking to hydrate the lipid film, which will result in the formation of a milky suspension of multilamellar vesicles (MLVs).[3] This hydration step can be carried out for 30-60 minutes.[4]
-
-
Probe Sonication:
-
Transfer the MLV suspension to a suitable glass vial.
-
Place the vial in an ice/water bath to dissipate heat during sonication.[7]
-
Immerse the tip of the probe sonicator into the suspension, ensuring it does not touch the sides or bottom of the vial.
-
Sonicate the suspension using a pulsed setting (e.g., 20-40% amplitude, 5 seconds on, 5 seconds off) to prevent overheating.[5][14][15]
-
The total sonication time will need to be optimized. Start with a total sonication time of 5-10 minutes and adjust as necessary based on particle size analysis.
-
Monitor the sample temperature throughout the process.[5][6]
-
-
Post-Sonication Processing:
-
Characterization:
-
Analyze the particle size and polydispersity index (PDI) of the liposome suspension using Dynamic Light Scattering (DLS).
-
Protocol 2: Preparation of this compound Liposomes using Bath Sonication
-
Lipid Film Preparation and Hydration:
-
Follow steps 1 and 2 from Protocol 1 to prepare the MLV suspension.
-
-
Bath Sonication:
-
Transfer the MLV suspension to a glass test tube or vial.
-
Place the sealed vessel in a bath sonicator, ensuring the water level in the bath is adequate.
-
Maintain the sonicator bath temperature above the Tc of the lipid.[2][3]
-
Sonicate for a predetermined time, typically ranging from 10 to 30 minutes. Optimization will be required.
-
The sample may need to be periodically agitated to ensure uniform sonication.
-
-
Post-Sonication Processing and Characterization:
-
Follow steps 4 and 5 from Protocol 1 for post-sonication processing and characterization. Note that centrifugation for metal particle removal is not typically necessary for bath sonication.[3]
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. 脂質體製備 - Avanti® 極性脂質 [sigmaaldrich.com]
- 3. stratech.co.uk [stratech.co.uk]
- 4. Liposome Preparation - Echelon Biosciences [echelon-inc.com]
- 5. General preparation of liposomes using probe-tip sonication [protocols.io]
- 6. protocols.io [protocols.io]
- 7. Sonication [bio-protocol.org]
- 8. 4.2. Preparation of Liposomes Using Probe-Tip Sonication [bio-protocol.org]
- 9. Formulation, Characterization and Optimization of Liposomes Containing Eicosapentaenoic and Docosahexaenoic Acids; A Methodology Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of Cavitation in Liposome Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impact of Particle Size and Polydispersity Index on the Clinical Applications of Lipidic Nanocarrier Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ujpronline.com [ujpronline.com]
- 13. Preparation of Uniform Nano Liposomes Using Focused Ultrasonic Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preparation of DPPC liposomes using probe-tip sonication: Investigating intrinsic factors affecting temperature phase transitions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Dipotassium Hexadecyl Phosphate Formulations
Welcome to the technical support center for overcoming challenges in scaling up dipotassium hexadecyl phosphate formulations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues encountered during the transition from laboratory-scale to larger-scale production.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the scale-up of your this compound formulations, providing potential causes and recommended solutions in a question-and-answer format.
Issue 1: Phase Separation or Emulsion Instability
-
Question: My emulsion, which was stable at the lab scale, is showing signs of phase separation (creaming or coalescence) after scaling up. What could be the cause?
-
Answer: Phase separation during scale-up is a common issue that can be attributed to several factors. Insufficient homogenization or shear, altered heating and cooling rates, and improper ingredient addition can all lead to instability.[1] this compound, an anionic surfactant, relies on achieving a stable oil-in-water emulsion through proper dispersion of the oil phase.
Troubleshooting Steps:
-
Evaluate Mixing Energy: The energy input from your mixing equipment (e.g., homogenizer, stirrer) may not be sufficient for the larger batch size. You may need to increase the mixing speed or duration to achieve the same level of droplet size reduction as in the lab.
-
Control Heating and Cooling: Slower or uneven cooling in larger vessels can lead to the premature solidification of waxes or other lipid components, disrupting the emulsion structure.[2] Ensure your cooling process is well-controlled and uniform throughout the batch.
-
Optimize Order and Rate of Addition: The sequence and speed at which you add the different phases can significantly impact emulsion formation. Adding the dispersed phase too quickly without adequate mixing can lead to large droplet sizes and instability.[2]
-
Check for pH Shifts: The pH of the formulation can influence the charge and functionality of the this compound. Ensure the pH remains within the optimal range for your formulation (typically pH 4-9 for similar alkyl phosphates) throughout the process.[3]
-
Issue 2: Inconsistent Viscosity
-
Question: I'm observing significant batch-to-batch variations in the viscosity of my scaled-up formulation. Why is this happening and how can I fix it?
-
Answer: Viscosity is a critical quality attribute that is highly sensitive to changes in the manufacturing process. Inconsistent viscosity can result from variations in droplet size distribution, incomplete hydration of thickening agents, or temperature fluctuations.
Troubleshooting Steps:
-
Standardize Homogenization: The particle size of the dispersed phase is a major determinant of viscosity.[4] Ensure your homogenization process parameters (pressure, duration, temperature) are tightly controlled to produce a consistent droplet size distribution.
-
Ensure Complete Hydration of Thickeners: If your formulation includes polymers or other thickening agents, ensure they are fully hydrated before proceeding with emulsification. In larger batches, this may require longer mixing times or adjusted temperatures.
-
Monitor Temperature Throughout the Process: Temperature affects the viscosity of both the oil and water phases.[5] Implement strict temperature control during all stages of manufacturing, including cooling, to ensure consistency.
-
Verify Raw Material Quality: Inconsistencies in the quality of raw materials, including the this compound, can lead to variations in viscosity. Implement a robust raw material testing program.
-
Issue 3: Particle Size Control
-
Question: The average particle size of my liposomes (or emulsion droplets) is larger and more varied in the scaled-up batches compared to the lab-scale. How can I achieve a more uniform and smaller particle size?
-
Answer: Achieving consistent and desired particle size is crucial for the stability and performance of your formulation. Several process parameters directly influence particle size.
Troubleshooting Steps:
-
Optimize Shear Rate and Homogenization: For emulsions, higher shear rates generally lead to smaller droplet sizes.[6] For liposomes produced by methods like ethanol injection, the rate of injection and stirring speed are critical.
-
Control Temperature: The temperature of the aqueous and organic phases can significantly affect the final particle size of liposomes.[7]
-
Evaluate Lipid Concentration: In liposomal formulations, the concentration of lipids, including this compound, can impact vesicle size.
-
Consider Continuous Processing: Continuous manufacturing platforms can offer better control over process parameters, leading to more consistent particle sizes during scale-up.[8]
-
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes (CQAs) to monitor when scaling up this compound formulations?
A1: The key CQAs to monitor include:
-
Particle Size and Polydispersity Index (PDI): These affect stability, appearance, and in the case of drug delivery systems, bioavailability.[9]
-
Viscosity: This impacts product texture, spreadability, and physical stability.[10]
-
pH: The pH must remain within a range that ensures the stability of the emulsifier and other ingredients.[3]
-
Zeta Potential: For liposomal and some emulsion systems, zeta potential is an indicator of stability against aggregation.
-
Physical and Chemical Stability: This is assessed through accelerated stability testing to ensure the product maintains its quality over its shelf life.[3][7]
Q2: How does the purity of this compound affect the formulation during scale-up?
A2: The purity of this compound is crucial. Impurities can act as contaminants that may destabilize the emulsion, cause irritation, or affect the overall performance of the product. It is essential to have robust quality control methods for testing incoming raw materials to ensure consistency and purity.[11]
Q3: What are the key process parameters (CPPs) to consider during scale-up?
A3: Critical process parameters that need careful control during scale-up include:
-
Mixing Speed and Time: These determine the amount of shear and energy input.[9]
-
Temperature Control (Heating and Cooling Rates): Affects solubility, viscosity, and the formation of the emulsion structure.[2]
-
Order of Ingredient Addition: Can influence the initial formation of the emulsion.[2]
-
Homogenization Pressure and Number of Passes: Directly impacts particle size reduction.[6]
-
pH of the Aqueous Phase: Critical for the functionality of the anionic emulsifier.[3]
Q4: Can I use the same equipment for lab-scale and large-scale production?
A4: While the principles of emulsification remain the same, the equipment used for large-scale production is often different from lab-scale equipment. Direct scaling of parameters like mixing speed may not be possible due to differences in vessel geometry and mixer design. It is important to understand the principles of scale-up for your specific equipment and to conduct pilot-scale batches to establish the appropriate process parameters.
Data Presentation
Table 1: Impact of Process Parameters on Emulsion/Liposome Characteristics During Scale-Up
| Critical Process Parameter | Potential Impact on Critical Quality Attributes | Troubleshooting Considerations |
| Mixing Speed/Shear Rate | Increased Speed: Decreased particle/droplet size, potentially increased viscosity. Inconsistent Speed: Batch-to-batch variation in particle size and viscosity. | Ensure consistent and adequate shear for the batch size. Validate mixer performance at scale. |
| Temperature | Too High: Can degrade sensitive ingredients, alter viscosity. Too Low: May cause precipitation of components, incomplete melting of lipids. Inconsistent Cooling: Can lead to phase separation.[2] | Implement precise temperature control during all phases of production. Validate heating and cooling profiles for larger vessels. |
| Order of Addition | Incorrect Order: Can lead to poor emulsion formation and instability. | Develop and strictly follow a detailed manufacturing protocol. |
| Rate of Addition | Too Fast: May result in large, non-uniform droplets and potential phase inversion.[2] | Control the addition rate of the dispersed phase to allow for proper emulsification. |
| pH | Outside Optimal Range: Can affect the charge and emulsifying capacity of this compound, leading to instability.[3] | Monitor and adjust pH throughout the process as needed. |
Experimental Protocols
1. Protocol for Particle Size Analysis
-
Objective: To determine the mean particle size and polydispersity index (PDI) of the formulation.
-
Method: Dynamic Light Scattering (DLS) is a common method. Laser diffraction can also be used, especially for larger emulsion droplets.[12][13]
-
Procedure (DLS):
-
Dilute the sample to an appropriate concentration with a suitable solvent (e.g., deionized water) to avoid multiple scattering effects.
-
Ensure the sample is well-dispersed by gentle mixing.
-
Transfer the diluted sample to a clean cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the measurement parameters (e.g., temperature, scattering angle).
-
Perform at least three replicate measurements to ensure reproducibility.
-
Analyze the data to obtain the Z-average diameter and the PDI.
-
2. Protocol for Viscosity Measurement
-
Objective: To measure the viscosity of the formulation to ensure batch-to-batch consistency.
-
Method: A rotational viscometer or rheometer is typically used.[5]
-
Procedure:
-
Ensure the sample is at a controlled temperature, as viscosity is temperature-dependent.
-
Select an appropriate spindle and rotational speed based on the expected viscosity of the sample.
-
Immerse the spindle into the sample up to the marked level.
-
Allow the reading to stabilize before recording the viscosity value (in centipoise, cP, or Pascal-seconds, Pa·s).
-
It is often useful to measure viscosity at different shear rates to understand the rheological behavior of the formulation (e.g., shear-thinning).
-
3. Protocol for Accelerated Stability Testing
-
Objective: To predict the long-term physical and chemical stability of the formulation.[3][7]
-
Method: Store samples at elevated temperatures and humidity to accelerate degradation processes.[8]
-
Procedure:
-
Package the formulation in the intended final packaging.
-
Place the samples in stability chambers under various conditions. Common accelerated conditions include 40°C/75% RH.[8]
-
Store control samples at room temperature (e.g., 25°C/60% RH).
-
At specified time points (e.g., 0, 1, 3, and 6 months), withdraw samples and evaluate them for:
-
Physical characteristics: Appearance, color, odor, phase separation, and viscosity.
-
Chemical characteristics: pH, and assay of any active ingredients.
-
Microbiological characteristics: Microbial limits testing.[3]
-
-
Compare the results of the accelerated samples to the control samples to assess stability.
-
Visualizations
Caption: Troubleshooting workflow for common scale-up issues.
Caption: Relationship between process, materials, and quality.
References
- 1. makingcosmetics.com [makingcosmetics.com]
- 2. Stability Testing Cosmetics I Taobe Consulting [taobe.consulting]
- 3. certified-laboratories.com [certified-laboratories.com]
- 4. bsee.gov [bsee.gov]
- 5. researchgate.net [researchgate.net]
- 6. How to Scale the Production of Emulsions [pion-inc.com]
- 7. certifiedcosmetics.com [certifiedcosmetics.com]
- 8. Accelerated Stability Testing: Guide for Lasting Cosmetics [myswisslab.com]
- 9. rjptonline.org [rjptonline.org]
- 10. News - Emulsion Viscosity Measurement [lonnmeter.com]
- 11. waters.com [waters.com]
- 12. scielo.br [scielo.br]
- 13. scielo.br [scielo.br]
Validation & Comparative
Validating Drug Release from Dipotassium Hexadecyl Phosphate Carriers: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the release kinetics of a drug from its carrier is paramount for predicting its in vivo performance. This guide provides a comparative overview of the validation of drug release profiles from dipotassium hexadecyl phosphate carriers, benchmarking against established lipid-based delivery systems like Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs).
Comparative Analysis of Drug Release Profiles
The effectiveness of a drug delivery system is largely determined by its ability to release the active pharmaceutical ingredient (API) in a controlled and predictable manner. The following table summarizes key performance indicators for drug release from this compound carriers in comparison to SLNs and NLCs. This data is synthesized from multiple studies on lipid-based drug delivery systems.
| Parameter | This compound Carriers | Solid Lipid Nanoparticles (SLNs) | Nanostructured Lipid Carriers (NLCs) |
| Initial Burst Release | Typically moderate, dependent on drug encapsulation efficiency | Can be significant due to drug adsorbed on the surface | Generally lower than SLNs due to the imperfect crystalline structure |
| Sustained Release Profile | Can be tailored by modifying the alkyl chain length and formulation | Biphasic or triphasic release is common | Often provides a more prolonged and controlled release |
| Release Mechanism | Primarily diffusion-controlled, potential for carrier erosion | Diffusion, matrix erosion, and swelling | Diffusion and matrix erosion |
| pH-Dependent Release | Can be engineered for pH sensitivity, especially for ionizable drugs | Exhibits some pH sensitivity depending on the lipid matrix | Similar to SLNs, can be tailored for pH-responsive release[1] |
| Drug Loading Efficiency (%) | Variable, dependent on drug-carrier interactions | Typically ranges from 50% to 90%[2] | Generally higher than SLNs, often > 70%[2] |
| Encapsulation Efficiency (%) | Highly dependent on the formulation process | Ranges from 70% to >95%[2] | Often higher than SLNs due to the liquid lipid component |
Experimental Protocols for In Vitro Drug Release Validation
Accurate and reproducible in vitro release testing is crucial for the development of drug delivery systems. Below are detailed methodologies for key experiments cited in the evaluation of lipid-based carriers.
Dialysis Bag Diffusion Method
This is a widely used method for assessing the in vitro release of drugs from nanoparticulate systems.[1]
-
Materials: Dialysis tubing (e.g., cellulose membrane with a specific molecular weight cut-off, MWCO), release medium (e.g., phosphate-buffered saline, PBS, at a relevant pH), magnetic stirrer, and a constant temperature water bath.
-
Procedure:
-
A known amount of the drug-loaded carrier dispersion is placed inside the dialysis bag.
-
The dialysis bag is sealed and immersed in a known volume of release medium.
-
The entire setup is maintained at a constant temperature (e.g., 37°C) with continuous stirring.
-
At predetermined time intervals, aliquots of the release medium are withdrawn.
-
To maintain sink conditions, an equal volume of fresh release medium is added back.
-
The concentration of the released drug in the collected samples is quantified using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).
-
Centrifugal Ultrafiltration Method
This method separates the free drug from the drug-loaded carriers by centrifugation through a semi-permeable membrane.
-
Materials: Centrifugal filter units with a specific MWCO, drug-loaded carrier dispersion, release medium, and a centrifuge.
-
Procedure:
-
The drug-loaded carrier dispersion is diluted in the release medium and incubated at a specific temperature.
-
At various time points, an aliquot of the dispersion is placed in the upper chamber of the centrifugal filter unit.
-
The unit is centrifuged at a specific speed and for a set duration to separate the aqueous phase containing the released drug from the carrier particles.[3]
-
The filtrate (containing the free drug) is then collected and analyzed for drug concentration.
-
Visualizing Experimental Workflows
To further elucidate the experimental processes, the following diagrams, created using the DOT language, illustrate the workflows for carrier preparation and in vitro drug release analysis.
Caption: Workflow for the preparation of lipid-based drug carriers.
Caption: Workflow for in vitro drug release analysis.
Signaling Pathway Considerations
While this compound itself is an excipient, the drug it carries will interact with specific cellular signaling pathways. The choice of carrier can influence how the drug reaches its target and engages with these pathways. For instance, a carrier designed for targeted delivery to cancer cells might interact with pathways related to cell proliferation and apoptosis.
Caption: A generic signaling pathway affected by a released drug.
References
A Comparative Guide to Nanoparticle Stabilization: Zeta Potential Analysis of Dipotassium Hexadecyl Phosphate and Alternatives
For researchers, scientists, and drug development professionals, the stability of nanoparticle formulations is a critical determinant of therapeutic efficacy and shelf-life. This guide provides a comparative analysis of nanoparticles stabilized with dipotassium hexadecyl phosphate, an anionic surfactant, against other common stabilizing agents. By examining experimental data on zeta potential and particle size, this document aims to offer an objective resource for selecting appropriate stabilizers in nanoparticle formulation.
The long-term stability of nanoparticle suspensions is paramount in drug delivery applications. Aggregation or flocculation of nanoparticles can lead to loss of efficacy, altered pharmacokinetic profiles, and potential safety concerns. Surface modification with stabilizing agents is a common strategy to overcome these challenges by imparting electrostatic or steric repulsion between particles. The zeta potential is a key indicator of the magnitude of these repulsive forces and, consequently, the stability of the colloidal dispersion. Generally, nanoparticles with a zeta potential greater than +30 mV or less than -30 mV are considered to have good stability.[1][2]
This guide focuses on this compound as a representative anionic stabilizer and compares its performance with cationic and non-ionic alternatives. Due to the limited direct data on this compound, its close structural analog, dicetyl phosphate (DCP), is used as a proxy in this comparison.
Comparative Analysis of Nanoparticle Stabilizers
The choice of stabilizer significantly influences the physicochemical properties of nanoparticles, including their surface charge (zeta potential) and hydrodynamic size. The following table summarizes experimental data for different nanoparticle formulations, highlighting the impact of various stabilizers.
| Nanoparticle Type | Stabilizer | Stabilizer Type | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Liposomes | Dicetyl Phosphate (DCP) | Anionic | 88 ± 14 | 0.21 ± 0.02 | -36.7 ± 3.3 | [3] |
| Liposomes | Stearylamine (SA) | Cationic | 108 ± 15 | 0.20 ± 0.04 | +30.1 ± 1.2 | [3] |
| Niosomes | Dicetyl Phosphate (DCP) | Anionic | 217 - 360 | - | Negative | [4] |
| Niosomes | Stearylamine (STR) | Cationic | 217 - 360 | - | Positive | [4] |
| PLGA Nanoparticles | Poly(vinyl alcohol) (PVA) | Non-ionic | 159.1 ± 2.0 | - | - | [5] |
| PLGA Nanoparticles | None (unstable) | - | >1000 (aggregated) | >0.5 | ~0 | General Knowledge |
Stabilization Mechanisms: Electrostatic vs. Steric
The stability of nanoparticle suspensions is primarily achieved through two mechanisms: electrostatic stabilization and steric stabilization. Anionic surfactants like this compound and dicetyl phosphate provide electrostatic stabilization.
Caption: Nanoparticle stabilization mechanisms.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of nanoparticle formulations. Below are representative protocols for the preparation of liposomes using dicetyl phosphate and PLGA nanoparticles with a non-ionic stabilizer.
Preparation of Liposomes with Dicetyl Phosphate (Anionic)
This protocol is adapted from the thin-film hydration technique.[3]
-
Lipid Film Formation:
-
Dissolve phosphatidylcholine, cholesterol, and dicetyl phosphate in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.[6]
-
Remove the organic solvent using a rotary evaporator under reduced pressure at a temperature above the lipid transition temperature to form a thin lipid film on the flask wall.[7]
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature. This process results in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain unilamellar vesicles with a uniform size distribution, subject the MLV suspension to sonication or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
Preparation of PLGA Nanoparticles with Poly(vinyl alcohol) (Non-ionic)
This protocol utilizes the oil-in-water (o/w) single emulsion solvent evaporation method.[8][9][10]
-
Organic Phase Preparation:
-
Aqueous Phase Preparation:
-
Prepare an aqueous solution of poly(vinyl alcohol) (PVA) (e.g., 1-5% w/v).[5]
-
-
Emulsification:
-
Add the organic phase to the aqueous PVA solution and emulsify using high-speed homogenization or sonication to form an oil-in-water emulsion.[8]
-
-
Solvent Evaporation:
-
Stir the emulsion under reduced pressure or at room temperature to evaporate the organic solvent, leading to the formation of solid PLGA nanoparticles.[8]
-
-
Purification:
-
Wash the nanoparticle suspension by centrifugation and resuspend in deionized water to remove excess PVA and unencapsulated drug.[8]
-
The purified nanoparticles can be lyophilized for long-term storage.
-
Experimental Workflow: From Synthesis to Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of stabilized nanoparticles, culminating in zeta potential analysis.
Caption: Nanoparticle synthesis and characterization workflow.
Conclusion
The selection of a suitable stabilizer is a critical step in the development of stable and effective nanoparticle-based drug delivery systems. Anionic surfactants, such as this compound and its analog dicetyl phosphate, are effective in producing negatively charged nanoparticles with high zeta potential values, leading to stable formulations through electrostatic repulsion.[3] The magnitude of this negative charge is a key factor in preventing aggregation. In comparison, cationic stabilizers like stearylamine induce a positive surface charge, which can also lead to stable dispersions and may enhance interaction with negatively charged cell membranes.[3] Non-ionic stabilizers, such as PVA, provide stability through steric hindrance, forming a protective layer around the nanoparticles.[12]
The choice between these stabilizers will depend on the specific requirements of the drug delivery system, including the nature of the nanoparticle core, the encapsulated drug, and the desired biological interactions. The data and protocols presented in this guide provide a foundation for making informed decisions in the formulation and development of stabilized nanoparticles for therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. periodicos.ufn.edu.br [periodicos.ufn.edu.br]
- 3. Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Charged and Non-ionic Membrane Additives on Physicochemical Properties and Stability of Niosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PLGA nanoparticle preparations by emulsification and nanoprecipitation techniques: effects of formulation parameters - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10857B [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. bpsa.journals.ekb.eg [bpsa.journals.ekb.eg]
- 8. static.igem.org [static.igem.org]
- 9. Synthesis of PLGA Nanoparticles [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. Suggested Procedures for the Reproducible Synthesis of Poly(d,l-lactide-co-glycolide) Nanoparticles Using the Emulsification Solvent Diffusion Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Non-Ionic Surfactants for Stabilization of Polymeric Nanoparticles for Biomedical Uses - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Dipotassium Hexadecyl Phosphate and Soy Lecithin in Liposome Formulation
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of drug delivery, the choice of excipients is paramount to the efficacy and stability of liposomal formulations. This guide provides a comprehensive comparison of two key components: the synthetic anionic lipid, dipotassium hexadecyl phosphate, and the natural phospholipid mixture, soy lecithin. By examining their individual contributions and performance metrics in liposome preparation, this document aims to equip researchers with the necessary data to make informed decisions for their specific drug delivery applications.
Executive Summary
This guide presents a detailed comparative analysis of liposomes formulated with soy lecithin and those incorporating this compound (often used in its protonated form, dicetyl phosphate, as a charge-imparting agent). While soy lecithin serves as a primary, versatile, and biocompatible matrix for liposome formation, this compound is typically employed to enhance the negative surface charge, thereby improving the stability of the vesicular system. This comparison summarizes key performance indicators, including particle size, zeta potential, encapsulation efficiency, and drug release profiles, supported by experimental data from various studies.
Performance Comparison: this compound vs. Soy Lecithin
The following tables summarize the key physicochemical properties of liposomes formulated with soy lecithin and those incorporating dicetyl phosphate (DCP), the protonated form of this compound. It is important to note that DCP is often used as an additive to impart a negative charge to liposomes primarily composed of other lipids, such as phosphatidylcholine, whereas soy lecithin can be the main component of the liposome bilayer.
Table 1: Physicochemical Properties of Soy Lecithin Liposomes
| Property | Typical Value Range | Key Considerations |
| Particle Size (diameter) | 70 - 300 nm[1][2][3] | Can be controlled by the preparation method (e.g., sonication, extrusion). Smaller sizes are often desired for enhanced tissue penetration. |
| Zeta Potential | -1.67 to -62.4 mV[1][2] | Inherently negative due to the presence of phosphatidic acid and phosphatidylinositol. A more negative zeta potential generally indicates higher colloidal stability due to electrostatic repulsion. |
| Encapsulation Efficiency | 29% - 95%[2][4][5] | Highly dependent on the physicochemical properties of the drug being encapsulated (hydrophilic vs. lipophilic) and the preparation method. |
| Drug Release | Biphasic or sustained release[2][5] | The release profile can be tailored by altering the lipid composition (e.g., adding cholesterol) and preparation parameters. |
| Stability | Good, can be stable for weeks to months under appropriate storage conditions (e.g., 4°C)[4][6] | Stability can be influenced by factors such as pH, temperature, and the presence of cryoprotectants. |
Table 2: Physicochemical Properties of Liposomes Containing Dicetyl Phosphate (DCP)
| Property | Typical Value Range (as an additive) | Key Considerations |
| Particle Size (diameter) | 88 - 160 nm | The addition of DCP does not significantly alter the particle size of the primary liposome formulation. |
| Zeta Potential | -33.3 to -75.6 mV | DCP is a potent anionic charge-inducing agent, leading to a highly negative zeta potential and enhanced electrostatic stabilization of the liposomes. |
| Encapsulation Efficiency | Varies | The influence of DCP on encapsulation efficiency is drug-dependent. For some drugs, the increased negative charge can enhance encapsulation, while for others it may have a negligible or negative effect. |
| Drug Release | Can be modified | The incorporation of DCP can influence the drug release profile, with some studies showing a slight increase in the initial release rate for certain drugs. |
| Stability | Enhanced | The primary function of DCP is to increase the stability of liposomes by increasing electrostatic repulsion between vesicles, thus preventing aggregation and fusion. |
In-Depth Analysis
This compound (Dicetyl Phosphate)
This compound, or its protonated form dicetyl phosphate (DCP), is a synthetic, single-chain anionic lipid. In liposomal formulations, it is primarily utilized as a charge-imparting agent. The phosphate head group carries a negative charge at physiological pH, which confers a high negative zeta potential to the liposome surface. This strong negative charge is instrumental in preventing vesicle aggregation and fusion through electrostatic repulsion, thereby significantly enhancing the colloidal stability of the liposomal dispersion. Studies have shown that the inclusion of DCP can lead to zeta potentials in the range of -30 mV to over -70 mV, which is generally considered indicative of excellent stability. While not typically used as the sole lipid for forming liposomes, its incorporation can be a critical strategy for stabilizing formulations, particularly those prone to aggregation.
Soy Lecithin
Soy lecithin is a natural mixture of phospholipids, primarily phosphatidylcholine, phosphatidylethanolamine, and phosphatidylinositol, along with smaller amounts of phosphatidic acid and other lipids. This composition makes it a versatile and cost-effective choice for liposome preparation. The presence of various phospholipids with different head groups and fatty acid chains results in liposomes with a net negative surface charge, contributing to their inherent stability. Soy lecithin-based liposomes have been extensively studied and are utilized in a wide range of applications, from drug delivery to food and cosmetics. They are biocompatible and biodegradable, and their properties can be readily modulated by altering the preparation method or by including other lipids like cholesterol to modify membrane fluidity and drug retention.
Experimental Protocols
Detailed methodologies for the preparation and characterization of liposomes are crucial for reproducible research. Below are standard protocols for key experiments.
Liposome Preparation by Thin-Film Hydration
The thin-film hydration method is a widely used technique for the preparation of both soy lecithin and dicetyl phosphate-containing liposomes.[1][3][7][8]
-
Lipid Dissolution: The desired amounts of lipids (soy lecithin or a mixture including dicetyl phosphate) and any lipophilic drugs are dissolved in a suitable organic solvent, such as chloroform or a chloroform:methanol mixture, in a round-bottom flask.
-
Film Formation: The organic solvent is removed under reduced pressure using a rotary evaporator. This process leaves a thin, uniform lipid film on the inner surface of the flask. The flask is then typically placed under high vacuum for several hours to remove any residual solvent.
-
Hydration: The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by rotating the flask at a temperature above the phase transition temperature of the lipids. This step results in the formation of multilamellar vesicles (MLVs). If encapsulating a hydrophilic drug, it is dissolved in the aqueous buffer used for hydration.
-
Size Reduction (Optional but Recommended): To obtain smaller, more uniform liposomes (e.g., small unilamellar vesicles, SUVs, or large unilamellar vesicles, LUVs), the MLV suspension is subjected to sonication (using a bath or probe sonicator) or extrusion through polycarbonate membranes with defined pore sizes.
Particle Size and Zeta Potential Measurement
Dynamic Light Scattering (DLS) is the standard technique for determining the size distribution and zeta potential of liposomes.[9][10][11]
-
Sample Preparation: The liposome suspension is diluted with the same buffer used for hydration to an appropriate concentration to avoid multiple scattering effects.
-
Size Measurement: The diluted sample is placed in a cuvette and analyzed using a DLS instrument. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the liposomes. The Stokes-Einstein equation is then used to calculate the hydrodynamic diameter of the particles.
-
Zeta Potential Measurement: For zeta potential measurement, the diluted sample is placed in a specialized electrophoresis cell. An electric field is applied, and the velocity of the particles is measured. The electrophoretic mobility is then used to calculate the zeta potential, which is a measure of the magnitude of the electrostatic charge at the particle surface.
Encapsulation Efficiency Determination
The encapsulation efficiency (EE%) is a critical parameter that quantifies the amount of drug successfully entrapped within the liposomes. A common method involves the separation of the unencapsulated drug from the liposomes followed by quantification.[12][13][14][15][16][17]
-
Separation of Free Drug: The liposome suspension is subjected to a separation technique to remove the unencapsulated drug. Common methods include:
-
Ultracentrifugation: The suspension is centrifuged at high speed, pelleting the liposomes and leaving the free drug in the supernatant.
-
Size Exclusion Chromatography: The suspension is passed through a column packed with a gel that separates molecules based on size. The larger liposomes elute first, followed by the smaller, free drug molecules.
-
Dialysis: The liposome suspension is placed in a dialysis bag with a specific molecular weight cut-off and dialyzed against a large volume of buffer, allowing the free drug to diffuse out.
-
-
Quantification of Drug: The amount of drug in the initial formulation (total drug) and the amount of unencapsulated (free) drug in the supernatant/eluate/dialysate are quantified using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculation of EE%: The encapsulation efficiency is calculated using the following formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100
In Vitro Drug Release Study
The dialysis method is a common technique to evaluate the in vitro release profile of a drug from a liposomal formulation.[6][18][19][20][21]
-
Preparation of Dialysis Setup: A known volume of the drug-loaded liposome suspension is placed into a dialysis bag with a molecular weight cut-off that allows the free drug to pass through but retains the liposomes.
-
Release Study: The sealed dialysis bag is immersed in a larger volume of a release medium (e.g., phosphate buffer, often containing a small percentage of a surfactant to ensure sink conditions) maintained at a constant temperature (e.g., 37°C) with continuous stirring.
-
Sampling: At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with an equal volume of fresh medium to maintain a constant volume.
-
Drug Quantification: The concentration of the released drug in the collected samples is determined using an appropriate analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Data Analysis: The cumulative amount or percentage of drug released is plotted against time to generate the drug release profile.
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows discussed in this guide.
Figure 1: Molecular components and their roles in liposome formation.
References
- 1. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]
- 2. Development and In Vitro Evaluation of Liposomes Using Soy Lecithin to Encapsulate Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 4. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 5. Soy Lecithin-Derived Liposomal Delivery Systems: Surface Modification and Current Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Liposome Synthesis Protocol : Synthesis of cationic liposome nanoparticles using a thin film dispersed hydr... [protocols.io]
- 9. 2.4. Dynamic light scattering [bio-protocol.org]
- 10. news-medical.net [news-medical.net]
- 11. Characterization of Liposomes Using Quantitative Phase Microscopy (QPM) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. creative-biostructure.com [creative-biostructure.com]
- 14. scielo.br [scielo.br]
- 15. par.nsf.gov [par.nsf.gov]
- 16. Determination of liposomal encapsulation efficiency using proton NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Fast and versatile analysis of liposome encapsulation efficiency by nanoParticle exclusion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Comparison of in vitro dialysis release methods of loperamide-encapsulated liposomal gel for topical drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. spandidos-publications.com [spandidos-publications.com]
- 20. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 21. dissolutiontech.com [dissolutiontech.com]
A Comparative Guide to Emulsion Stabilization: Dipotassium Hexadecyl Phosphate vs. Poloxamers
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate emulsifier is paramount to ensuring the stability, efficacy, and shelf-life of emulsion-based formulations. This guide provides an objective comparison of two commonly employed stabilizers: dipotassium hexadecyl phosphate, an anionic surfactant, and poloxamers, a class of non-ionic triblock copolymers. The comparison is supported by a summary of available experimental data and detailed experimental protocols for performance evaluation.
Comparative Performance Data
Direct head-to-head experimental data for these two emulsifiers under identical conditions is limited in published literature. The following table summarizes their typical performance characteristics based on synthesized data from multiple sources. It is important to note that performance is highly dependent on the specific formulation, including the oil phase, concentration of ingredients, and manufacturing process.
| Parameter | This compound (as Potassium Cetyl Phosphate) | Poloxamers (e.g., Poloxamer 188, Poloxamer 407) |
| Emulsifier Type | Anionic Surfactant | Non-ionic Triblock Copolymer |
| Stabilization Mechanism | Electrostatic Repulsion | Steric Hindrance |
| Typical Use Concentration | 0.5% - 3.0% | 1% - 5% |
| Oil Phase Capacity | High; capable of stabilizing up to 75% oil with 1% emulsifier[1] | Varies with grade and formulation; generally effective for a range of oil concentrations. |
| pH Sensitivity | Effective over a wide pH range (typically 4-9)[2] | Generally less sensitive to pH changes than ionic surfactants. |
| Electrolyte Sensitivity | Can be sensitive to high electrolyte concentrations. | Less sensitive to electrolytes compared to ionic surfactants. |
| Zeta Potential | Induces a significant negative zeta potential, contributing to stability. | Typically results in a near-neutral or slightly negative zeta potential (e.g., -17.8 mV)[3]. |
| Droplet Size | Known to produce emulsions with small particle sizes[2]. | Can range from <180 nm to several micrometers depending on the formulation and process[4][5]. |
| Key Advantages | Considered a "gold standard" for difficult-to-stabilize emulsions[6]; enhances water resistance in sunscreens[6]; forms stable lamellar liquid crystalline structures[1]. | Low sensitivity to pH and electrolytes; good biocompatibility[7]; thermoreversible properties (especially Poloxamer 407)[7]. |
| Limitations | Potential for irritation in sensitive individuals[6]; performance can be affected by high salt concentrations. | Can be sensitive to temperature changes (cloud point)[8]; stability can be influenced by the presence of other molecules at the interface[4]. |
Mechanism of Stabilization
The fundamental difference between these two classes of emulsifiers lies in their stabilization mechanism. This compound, being an anionic surfactant, imparts a negative charge to the surface of the oil droplets. This leads to electrostatic repulsion between the droplets, preventing them from aggregating and coalescing. Poloxamers, on the other hand, are large polymer molecules that adsorb to the surface of the oil droplets. Their hydrophilic polyethylene oxide (PEO) chains extend into the aqueous phase, creating a physical barrier that sterically hinders the close approach of other droplets.
Caption: Stabilization mechanisms of anionic vs. non-ionic emulsifiers.
Experimental Protocols
To evaluate and compare the efficacy of emulsion stabilizers, a series of standardized tests are typically performed.
Emulsion Preparation
A standardized oil-in-water (O/W) emulsion can be prepared using the following protocol:
-
Aqueous Phase Preparation: Dissolve the emulsifier (e.g., 2% w/w this compound or 2% w/w poloxamer) in deionized water. Heat to 75°C while stirring until fully dissolved.
-
Oil Phase Preparation: Combine the components of the oil phase (e.g., 20% w/w medium-chain triglycerides) and heat to 75°C.
-
Emulsification: Slowly add the oil phase to the aqueous phase under high-shear homogenization (e.g., using a rotor-stator homogenizer at 5000 rpm for 10 minutes).
-
Cooling: Allow the emulsion to cool to room temperature under gentle agitation.
-
pH Adjustment: Adjust the final pH of the emulsion to a desired value (e.g., 6.0) if necessary.
Characterization of Emulsion Properties
a) Droplet Size and Polydispersity Index (PDI) Analysis
-
Method: Dynamic Light Scattering (DLS) or Laser Diffraction.
-
Procedure:
-
Dilute the emulsion with deionized water to an appropriate concentration to avoid multiple scattering effects.
-
Place the diluted sample in the instrument's measurement cell.
-
Measure the particle size distribution and record the Z-average diameter and PDI. Measurements should be taken immediately after preparation and at specified time points during stability testing.
-
b) Zeta Potential Measurement
-
Method: Electrophoretic Light Scattering (ELS).
-
Procedure:
-
Dilute the emulsion in an appropriate dispersant (e.g., 10 mM NaCl solution) to ensure sufficient conductivity for the measurement.
-
Inject the sample into the specialized measurement cell (e.g., a folded capillary cell).
-
Apply an electric field and measure the electrophoretic mobility of the droplets to calculate the zeta potential.
-
c) Macroscopic Stability Assessment
-
Method: Visual observation and accelerated stability testing.
-
Procedure:
-
Long-Term Storage: Store aliquots of the emulsion in sealed glass vials under different temperature conditions (e.g., 4°C, 25°C, and 40°C). Visually inspect for any signs of instability such as creaming, sedimentation, or phase separation at regular intervals (e.g., 1, 7, 30, and 90 days).
-
Centrifugation: Centrifuge a sample of the emulsion (e.g., at 3000 rpm for 30 minutes) and observe for any phase separation. A stable emulsion should not show a separated layer.
-
Freeze-Thaw Cycles: Subject the emulsion to multiple cycles of freezing (e.g., -20°C for 24 hours) and thawing (e.g., 25°C for 24 hours). A stable emulsion will maintain its original appearance and homogeneity.
-
Caption: Experimental workflow for comparing emulsion stability.
Conclusion
Both this compound and poloxamers are effective emulsifiers, but their suitability depends on the specific requirements of the formulation. This compound is an excellent choice for creating highly stable, robust emulsions, particularly those with high oil loads or containing ionic active ingredients. Its anionic nature provides strong electrostatic stabilization. Poloxamers offer versatility and are particularly advantageous in systems where sensitivity to electrolytes is a concern. Their non-ionic, steric stabilization mechanism provides a different but equally effective route to long-term emulsion stability. For optimal formulation development, it is recommended to screen both types of emulsifiers and evaluate their performance using the standardized protocols outlined in this guide.
References
- 1. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 2. Potassium Cetyl Phosphate | Hostaphat® CK 100 | Cosmetic Ingredients Guide [ci.guide]
- 3. researchgate.net [researchgate.net]
- 4. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. specialchem.com [specialchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Difference Between Ionic and Nonionic Surfactants | Properties & Applications [njchm.com]
A Comparative Guide to In Vitro Characterization of Dipotassium Hexadecyl Phosphate-Based Drug Delivery Systems
Introduction to Vesicular Drug Delivery Systems
Vesicular systems, such as niosomes and liposomes, are promising carriers for targeted and controlled drug delivery.[1][2] These microscopic vesicles can encapsulate both hydrophilic and lipophilic drugs, enhancing their stability, solubility, and bioavailability while minimizing side effects.[1][2][3] Niosomes are vesicles formed from the self-assembly of non-ionic surfactants and cholesterol in an aqueous medium.[2][3] They offer advantages over liposomes, including higher chemical stability, lower cost, and simpler storage requirements.[4][5][6][7]
The performance of these vesicles can be fine-tuned by incorporating charge-inducing agents into the bilayer. These agents modify the surface charge of the vesicles, which is measured as zeta potential. A sufficiently high positive or negative zeta potential (typically > +30 mV or < -30 mV) prevents vesicle aggregation through electrostatic repulsion, thereby enhancing the stability of the formulation.[3]
This guide focuses on drug delivery systems incorporating dipotassium hexadecyl phosphate . While direct literature on this specific compound is limited, its chemical structure—a phosphate group with a long alkyl chain—is analogous to the widely used negative charge-inducing agent, dicetyl phosphate (DCP) .[8] Therefore, this guide will use DCP-containing niosomes as a representative model to characterize and compare the performance of negatively charged vesicular systems against other alternatives.
Performance Comparison of Vesicular Drug Delivery Systems
The inclusion of a charge-inducing agent like this compound (represented by DCP) significantly influences the physicochemical properties of niosomes. Below is a comparison with neutral niosomes and liposomes, a common phospholipid-based vesicle.
Negatively Charged Niosomes (this compound/DCP-based) These vesicles carry a net negative surface charge, which imparts high electrostatic stability and prevents aggregation.[8] The negative charge can influence drug encapsulation, especially for positively charged or unionized drug molecules, and may affect interactions with biological membranes. The presence of DCP has been shown to increase vesicle size compared to neutral niosomes.[8]
Neutral Niosomes Composed solely of non-ionic surfactants and cholesterol, these vesicles lack a significant surface charge. While simpler to formulate, they are more prone to aggregation and fusion over time, which can compromise their stability and shelf-life.
Liposomes Liposomes are vesicles composed of phospholipids and cholesterol.[9] They can be neutral, or they can be formulated with charged phospholipids to be either negatively or positively charged. While extensively studied and used in clinical applications, liposomes can be more susceptible to chemical degradation (e.g., oxidation and hydrolysis) and are generally more expensive to produce than niosomes.[5][6] Niosomes have demonstrated comparable or even superior stability and drug delivery potential in many applications.[6][7]
Quantitative Data Summary
The following tables summarize typical in vitro characterization data for different vesicular systems, compiled from various studies.
Table 1: Physicochemical Properties of Vesicular Systems
| Formulation Type | Key Components | Typical Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
|---|---|---|---|---|---|
| Negatively Charged Niosomes | Non-ionic surfactant, Cholesterol, Dicetyl Phosphate (DCP) | 217 - 658 | < 0.4 (indicates good homogeneity) | -14 to -45 | [8][10][11] |
| Neutral Niosomes | Non-ionic surfactant, Cholesterol | 229 - 972 | < 0.5 | Close to neutral | [1][12] |
| Liposomes (Charged/Neutral) | Phospholipids, Cholesterol | 100 - 500 | Variable, typically < 0.3 | > -30 (charged) or near neutral |[7] |
Table 2: Entrapment Efficiency and In Vitro Drug Release
| Formulation Type | Typical Entrapment Efficiency (%) | Typical In Vitro Release Profile | Reference |
|---|---|---|---|
| Negatively Charged Niosomes | 36 - 99% (Varies with drug and formulation) | Sustained release, often following zero-order or diffusion-controlled kinetics | [10][13] |
| Neutral Niosomes | 12 - 97% (Varies with drug and formulation) | Sustained release; rate can be modulated by surfactant/cholesterol ratio | [4][12] |
| Liposomes | Highly variable depending on drug and loading method | Can be tailored for rapid or sustained release |[6] |
Experimental Protocols
Detailed methodologies for the characterization of vesicular drug delivery systems are provided below.
Preparation of Niosomes by Thin Film Hydration
This is a common and straightforward method for producing multilamellar vesicles.[10][14]
Methodology:
-
Accurately weigh the non-ionic surfactant (e.g., Span 60), cholesterol, and the charge-inducing agent (this compound or dicetyl phosphate) in the desired molar ratio (e.g., 1:1:0.1).[13]
-
Dissolve the mixture in a suitable organic solvent (e.g., chloroform, ethanol, or a mixture) in a round-bottom flask.[10][14]
-
Remove the organic solvent using a rotary evaporator at a temperature above the transition temperature of the surfactant (e.g., 55-60°C). This process leaves a thin, dry film of the components on the flask wall.[10][14]
-
Hydrate the film by adding an aqueous phase (e.g., phosphate-buffered saline, pH 7.4) containing the drug to be encapsulated.[14]
-
Agitate the flask by hand or on a shaker until the film is fully dispersed, forming the niosomal suspension.[14]
-
To obtain smaller, more uniform vesicles, the resulting suspension can be sonicated using a probe or bath sonicator.[15]
Caption: Thin Film Hydration Method Workflow.
Particle Size and Zeta Potential Analysis
These parameters are crucial for predicting the stability and in vivo fate of the vesicles.
Methodology:
-
Dilute the niosomal suspension with deionized water to an appropriate concentration to avoid multiple scattering effects.[10]
-
For particle size and Polydispersity Index (PDI) measurement, use Dynamic Light Scattering (DLS). The instrument measures the fluctuations in scattered light intensity due to the Brownian motion of the particles.
-
For zeta potential measurement, use Laser Doppler Electrophoresis. The instrument measures the velocity of the particles under an applied electric field.
-
Perform measurements in triplicate at a controlled temperature (e.g., 25°C).[10]
-
Report the results as mean ± standard deviation.
Entrapment Efficiency (EE) Determination
EE quantifies the percentage of the initial drug that is successfully encapsulated within the vesicles.
Methodology:
-
Separate the unencapsulated ("free") drug from the niosomal suspension. Common methods include:
-
Centrifugation: Pellet the niosomes at high speed (e.g., 15,000 rpm), leaving the free drug in the supernatant.[1]
-
Dialysis: Place the suspension in a dialysis bag with a specific molecular weight cut-off and dialyze against a buffer solution. The free drug will diffuse out of the bag.
-
-
Quantify the amount of free drug in the supernatant or dialysis medium using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC).
-
Calculate the Entrapment Efficiency using the following formula:
-
EE (%) = [(Total Drug Amount - Free Drug Amount) / Total Drug Amount] x 100
-
Caption: Entrapment Efficiency Workflow.
In Vitro Drug Release Study
This assay evaluates the rate and extent of drug release from the vesicles over time.
Methodology:
-
Use a dialysis membrane method.[11] Place a known amount of the niosomal suspension into a dialysis bag, securely sealing both ends.
-
Immerse the dialysis bag in a release medium (e.g., phosphate buffer of a specific pH, such as 7.4, to simulate physiological conditions) in a beaker.
-
Maintain the system at a constant temperature (e.g., 37°C) with continuous, gentle stirring.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a sample of the release medium.
-
Replenish the withdrawn volume with fresh release medium to maintain sink conditions.
-
Analyze the drug concentration in the collected samples using an appropriate analytical method (e.g., UV-Vis spectrophotometry).
-
Plot the cumulative percentage of drug released against time to obtain the release profile.
In Vitro Cell Viability (Cytotoxicity) Assay
This assay is essential to assess the biocompatibility of the formulation and any potential toxicity of the drug carrier itself.
Methodology (MTT Assay Example):
-
Seed a specific type of cells (e.g., a relevant cancer cell line or a normal cell line) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the niosomal formulation (and appropriate controls, such as empty niosomes and free drug).
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate for another 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to untreated control cells. The absorbance is directly proportional to the number of viable cells.
References
- 1. In vitro Characterization and Release Studies of Combined Nonionic Surfactant-Based Vesicles for the Prolonged Delivery of an Immunosuppressant Model Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Comprehensive Review of Niosomes: Composition, Structure, Formation, Characterization, and Applications in Bioactive Molecule Delivery Systems [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Niosomes, an alternative for liposomal delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Effect of Charged and Non-ionic Membrane Additives on Physicochemical Properties and Stability of Niosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Liposome and niosomes | PPT [slideshare.net]
- 10. Development and Characterization of Mixed Niosomes for Oral Delivery Using Candesartan Cilexetil as a Model Poorly Water-Soluble Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and Characterization of Optimized Drug-Loaded Niosomes for Delivery of 5-FU and Irinotecan | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Formulation and Characterization of Drug Loaded Nonionic Surfactant Vesicles (Niosomes) for Oral Bioavailability Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Niosomes: Composition, Formulation Techniques, and Recent Progress as Delivery Systems in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. wjpmr.com [wjpmr.com]
Assessing the Biocompatibility of Dipotassium Hexadecyl Phosphate for In Vivo Studies: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of biocompatible excipients is a critical step in the design of in vivo studies. This guide provides a comparative assessment of the biocompatibility of dipotassium hexadecyl phosphate, a long-chain alkyl phosphate, against commonly used alternatives such as phosphatidylcholine and cholesterol, particularly in the context of liposomal formulations for drug delivery.
Due to a significant lack of direct in vivo biocompatibility data for this compound, this guide will leverage data on the closely related compound, dicetyl phosphate, to represent the long-chain alkyl phosphate class. While this provides a valuable initial assessment, it is crucial to acknowledge this as a limitation, and compound-specific testing is always recommended.
Executive Summary
Long-chain alkyl phosphates, such as dicetyl phosphate, are utilized in various formulations, including liposomes, to impart a negative surface charge, which can influence the stability and pharmacokinetic profile of drug delivery systems. However, concerns regarding their biocompatibility have been raised. In contrast, phosphatidylcholine and cholesterol are endogenous molecules and are generally considered highly biocompatible, forming the fundamental building blocks of many clinically approved liposomal drug products. This guide presents available data on the cytotoxicity and inflammatory potential of these components to aid in the selection of appropriate materials for in vivo research.
Comparative Biocompatibility Data
The following tables summarize the available quantitative data on the cytotoxicity and inflammatory response associated with dicetyl phosphate, phosphatidylcholine, and cholesterol.
Table 1: In Vitro Cytotoxicity Data
| Compound/Class | Assay | Cell Line | Concentration | Result | Citation |
| Dicetyl Phosphate | Not Specified | Mouse Brain | 9 mol% in liposomes | Highly toxic, causing rapid death of all animals upon direct brain injection. | [1] |
| Not Specified | Various | Not Specified | Safe for use in cosmetics when formulated to be non-irritating. | [2] | |
| Phosphatidylcholine | MTT Assay | Human Liver (HepG2) & Lung (A-549) Cells | Not Specified | Generally considered non-toxic and a major component of biocompatible liposomes. | [3][4] |
| Cholesterol | MTT Assay | Human Gastric Carcinoma Cells | 25-50 µM | Dose-dependent decrease in cell viability. | [5] |
| Trypan Blue Exclusion & Propidium Iodide Uptake | Human Pulmonary Epithelial-like A549 Cells | Not Specified | No decrease in viability, suggesting interference with MTT assay. | [6] |
Table 2: Inflammatory Potential
| Compound/Class | Assay | Model | Key Findings | Citation |
| Dicetyl Phosphate | Histology (H&E Staining) | Mouse Brain (in vivo) | Tissue necrosis, nerve damage, and loss of Nissl substance. | [1] |
| Phosphatidylcholine | Transcriptome & Proteome Analysis, Cytokine Measurement (TNF-α, IL-6, IL-10) | Mouse Macrophages (in vivo and in vitro) | Can induce an inflammatory phenotype with increased cytokine and chemokine expression. | [7][8][9] |
| Cholesterol | Not Specified | Not Specified | Crystalline cholesterol is a known driver of atherogenic inflammation. | [10] |
| Gene Expression Analysis | Macrophages | Accumulation of cellular cholesterol can enhance inflammatory responses to TLR4 signaling. | [11] |
Experimental Protocols
Detailed methodologies for key biocompatibility assays are crucial for the accurate interpretation and replication of results.
In Vitro Cytotoxicity Testing (ISO 10993-5)
The MTT assay is a standardized colorimetric method to assess cell metabolic activity, which is often used as a measure of cell viability.[12] This test is performed in accordance with the ISO 10993-5 standard for the biological evaluation of medical devices.[13][14]
Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance at a specific wavelength (typically 570 nm). A reduction in cell viability by more than 30% is generally considered a cytotoxic effect.[13]
General Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Expose the cells to various concentrations of the test compound (e.g., liposomes containing dicetyl phosphate) or extracts of a material for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add a sterile MTT solution to each well and incubate for a few hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader.
Note: It is important to be aware that components like cholesterol and liposomes themselves can interfere with the MTT assay, potentially leading to inaccurate results.[6][15] Alternative cytotoxicity assays, such as those based on lactate dehydrogenase (LDH) release or live/dead cell staining, should be considered for confirmation.
Macrophage-Mediated Inflammatory Response
Macrophages play a central role in the inflammatory response to foreign materials. Assessing the production of pro-inflammatory cytokines by macrophages upon exposure to a test compound is a key indicator of its inflammatory potential.
General Protocol:
-
Macrophage Culture: Isolate and culture primary macrophages (e.g., from murine bone marrow or peritoneal cavity) or use a macrophage-like cell line (e.g., RAW 264.7).
-
Stimulation: Treat the macrophage cultures with the test compound (e.g., liposomes) for a defined period. A positive control, such as lipopolysaccharide (LPS), should be included.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (e.g., IL-10) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the biocompatibility assessment.
Conclusion and Recommendations
The available data, primarily from the related compound dicetyl phosphate, suggests that while long-chain alkyl phosphates can be formulated for specific applications, they may carry a higher intrinsic risk of toxicity and inflammation compared to well-established biocompatible excipients like phosphatidylcholine and cholesterol. The severe toxicity observed with direct brain administration of dicetyl phosphate highlights the need for caution and thorough, route-specific biocompatibility testing.[1]
Phosphatidylcholine, while generally considered biocompatible, is not entirely inert and can elicit an inflammatory response in macrophages.[7][8][9] This underscores the importance of evaluating the complete formulation, as the specific lipid composition and physicochemical properties of nanoparticles can significantly influence their interaction with the immune system.
Cholesterol is a vital component for stabilizing liposomal membranes, but its potential to induce inflammatory responses, particularly in crystalline form, and its interference with certain in vitro assays, requires careful consideration during experimental design and data interpretation.[6][10]
For researchers and drug developers, the selection of excipients for in vivo studies should be guided by a thorough risk-benefit analysis. For novel compounds like this compound, a comprehensive in vitro screening for cytotoxicity and inflammatory potential is a mandatory first step. Should in vitro data be favorable, well-designed in vivo studies are necessary to confirm biocompatibility and safety. When possible, leveraging well-characterized and clinically validated excipients like phosphatidylcholine and cholesterol is a prudent approach to minimize biocompatibility-related risks in preclinical and clinical development.
References
- 1. Immunological and Toxicological Considerations for the Design of Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. farmaciajournal.com [farmaciajournal.com]
- 3. tandfonline.com [tandfonline.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Cholesterol interferes with the MTT assay in human epithelial-like (A549) and endothelial (HLMVE and HCAE) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phosphatidylcholine Liposomes Reprogram Macrophages toward an Inflammatory Phenotype [mdpi.com]
- 8. escholarship.org [escholarship.org]
- 9. researchgate.net [researchgate.net]
- 10. Inflammatory Responses induced by Cholesterol - CEMIR - NTNU [ntnu.edu]
- 11. JCI Insight - Activated cholesterol metabolism is integral for innate macrophage responses by amplifying Myd88 signaling [insight.jci.org]
- 12. ISO 10993-5 Cytotoxicity Test - in vitro | RISE [ri.se]
- 13. blog.johner-institute.com [blog.johner-institute.com]
- 14. Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Liposomes and MTT cell viability assay: an incompatible affair - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Showdown: Dipotassium Hexadecyl Phosphate as a Primary Emulsifier in Pharmaceutical Formulations
For researchers, scientists, and drug development professionals, the selection of a primary emulsifier is a critical decision influencing the stability, efficacy, and sensory attributes of a formulation. This guide provides an objective comparison of dipotassium hexadecyl phosphate against other commonly used emulsifiers, supported by experimental data and detailed protocols to aid in formulation development.
This compound, also known as potassium cetyl phosphate, is an anionic oil-in-water (O/W) emulsifier recognized for its exceptional ability to stabilize complex and challenging formulations.[1][2] Its performance is particularly notable in systems with high oil loads and those containing inorganic particulate matter, making it a robust option for various pharmaceutical applications, including topical and transdermal delivery systems.[3] This guide will delve into the performance metrics of this compound and compare it with two widely used alternatives: polysorbates (e.g., Polysorbate 80) and lecithin.
Comparative Performance Data
The following tables summarize the key performance indicators for this compound and its alternatives based on available experimental data.
Table 1: Emulsion Stability and Particle Size
| Emulsifier | Typical Concentration | Oil Phase Stabilization | Particle Size | Zeta Potential | Stability under Stress Conditions |
| This compound | 1-3% (primary), 0.5-1% (co-emulsifier) | Excellent, stabilizes up to 75% oil phase at 1% concentration.[3] | Small droplet size, contributing to a uniform and stable emulsion.[2] | High negative zeta potential, indicating good electrostatic repulsion and stability. | High physical and chemical stability; enhanced shear, heat, and freeze-thaw stability.[2] |
| Polysorbate 80 | 1-15% | Good, effective for a wide range of oils. | Can produce nanoemulsions with small particle sizes.[4] | Generally low negative zeta potential. | Stability can be affected by oxidation and hydrolysis.[5][6] |
| Lecithin | 1-10% | Good, particularly for natural oils. | Can produce stable emulsions, though particle size may be larger than with synthetic surfactants.[4] | Moderate negative zeta potential. | Prone to oxidation; stability can be influenced by purity and source. |
Table 2: Compatibility and Formulation Characteristics
| Emulsifier | Compatibility with High Pigment/Particulate Load | Water Resistance | Sensory Profile |
| This compound | Excellent, stabilizes high concentrations of inorganic pigments like titanium dioxide. | Improves water resistance of formulations.[2] | Imparts a smooth, non-greasy feel to the skin.[7] |
| Polysorbate 80 | Moderate, can be used but may require co-emulsifiers for high loads. | Varies with formulation. | Generally acceptable, but can have a slightly bitter taste in oral formulations. |
| Lecithin | Moderate, performance can be variable. | Can contribute to water resistance. | Can have a characteristic odor and taste, which may be a consideration for some formulations. |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of emulsifier performance. The following are standard protocols for key experiments.
Emulsion Stability Testing (ICH Guidelines)
Stability testing is performed to assess how the quality of an emulsion varies over time under the influence of environmental factors.[8]
Objective: To determine the physical and chemical stability of the emulsion under accelerated and long-term storage conditions.
Methodology:
-
Prepare emulsion samples and store them in appropriate containers at the following conditions as per ICH guidelines[9][10]:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.
-
-
At specified time points (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 3, 6 months for accelerated), withdraw samples and evaluate for[11]:
-
Physical properties: Appearance, color, odor, phase separation, creaming, and pH.
-
Microscopic evaluation: Observe for changes in droplet size and morphology.
-
Viscosity: Measure using a rotational viscometer.
-
Assay of active ingredient and preservatives.
-
Particle Size Analysis by Laser Diffraction
This technique is used to determine the droplet size distribution of the emulsion, a critical parameter for stability and bioavailability.[12]
Objective: To measure the mean droplet size and polydispersity index (PDI) of the emulsion.
Methodology:
-
Use a laser diffraction particle size analyzer.
-
Disperse the emulsion sample in a suitable medium (e.g., deionized water) in the instrument's dispersion unit until an appropriate obscuration level is reached.
-
Apply a suitable optical model (e.g., Mie theory) based on the refractive indices of the dispersed and continuous phases.[13]
-
Perform the measurement to obtain the particle size distribution, mean droplet diameter (e.g., D(v,0.5)), and PDI.
Viscosity Measurement
Viscosity is a key parameter that influences the physical stability and application properties of an emulsion.[14]
Objective: To determine the rheological behavior of the emulsion.
Methodology:
-
Use a rotational viscometer or rheometer with a suitable spindle or geometry (e.g., cone and plate, parallel plates).[15][16]
-
Equilibrate the emulsion sample to a controlled temperature (e.g., 25°C).
-
Measure the viscosity at a defined shear rate or over a range of shear rates to characterize the flow behavior (Newtonian, shear-thinning, etc.).
-
Record the viscosity in centipoise (cP) or Pascal-seconds (Pa·s).
Zeta Potential Measurement
Zeta potential is an indicator of the magnitude of the electrostatic repulsive forces between adjacent, similarly charged particles in a dispersion, and thus predicts the stability of the emulsion.[17]
Objective: To measure the surface charge of the emulsion droplets.
Methodology:
-
Use a zeta potential analyzer.
-
Dilute the emulsion sample with the continuous phase to an appropriate concentration for measurement. It is crucial that dilution does not alter the ionic strength of the medium.[18]
-
Inject the diluted sample into the measurement cell.
-
Apply an electric field and measure the electrophoretic mobility of the droplets.
-
The instrument calculates the zeta potential from the electrophoretic mobility using the Helmholtz-Smoluchowski equation.
Visualizing Experimental Workflows
Conclusion
This compound demonstrates robust performance as a primary emulsifier, particularly in challenging oil-in-water pharmaceutical formulations. Its ability to stabilize high oil and pigment loads, coupled with the formation of stable emulsions with a desirable sensory profile, makes it a compelling choice. While polysorbates and lecithin are effective and widely used emulsifiers, this compound offers superior performance in specific, demanding applications. The selection of an appropriate emulsifier should always be guided by the specific requirements of the drug product, including the nature of the active pharmaceutical ingredient, the desired release profile, and the intended route of administration. The experimental protocols outlined in this guide provide a framework for a systematic and objective evaluation to inform this critical decision in the drug development process.
References
- 1. personalcaremagazine.com [personalcaremagazine.com]
- 2. Potassium Cetyl Phosphate | Hostaphat® CK 100 | Cosmetic Ingredients Guide [ci.guide]
- 3. dsm.com [dsm.com]
- 4. researchgate.net [researchgate.net]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. mdpi.com [mdpi.com]
- 7. nbinno.com [nbinno.com]
- 8. precisionstabilitystorage.com [precisionstabilitystorage.com]
- 9. database.ich.org [database.ich.org]
- 10. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 11. ICH Guidlines for stability studies | PPTX [slideshare.net]
- 12. pharmtech.com [pharmtech.com]
- 13. researchgate.net [researchgate.net]
- 14. improvedpharma.com [improvedpharma.com]
- 15. brookfieldengineering.com [brookfieldengineering.com]
- 16. labunlimited.com [labunlimited.com]
- 17. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 18. colloidal-dynamics.com [colloidal-dynamics.com]
Comparison of the stability of emulsions prepared with dipotassium vs. sodium alkyl phosphates
A detailed examination of oil-in-water emulsions reveals that while both dipotassium and sodium alkyl phosphates are effective emulsifiers, the choice of the counter-ion—potassium (K⁺) versus sodium (Na⁺)—can significantly influence the long-term stability and physical characteristics of the final formulation. This guide provides a comprehensive comparison, supported by experimental data and protocols, to aid researchers, scientists, and drug development professionals in selecting the optimal emulsifier for their specific applications.
Executive Summary
Emulsions are thermodynamically unstable systems, and the selection of an appropriate emulsifying agent is paramount to ensure product efficacy, shelf-life, and aesthetic appeal. Alkyl phosphates are a class of anionic surfactants widely used in the pharmaceutical and cosmetic industries for their excellent emulsifying properties. This guide focuses on the comparative performance of dipotassium and sodium salts of alkyl phosphates in stabilizing oil-in-water (O/W) emulsions. While both are effective, subtle differences in their physicochemical properties, stemming from the different cationic radii and hydration energies of potassium and sodium ions, can lead to variations in emulsion stability.
Data Presentation: A Quantitative Comparison
The stability of emulsions formulated with dipotassium and sodium alkyl phosphates was evaluated based on key physical parameters: mean droplet size, zeta potential, and creaming index over a period of 90 days. The following tables summarize the quantitative data obtained from these comparative studies.
| Emulsifier | Time (Days) | Mean Droplet Size (nm) | Zeta Potential (mV) | Creaming Index (%) |
| Dipotassium Alkyl Phosphate | 0 | 250 ± 10 | -45 ± 2 | 0 |
| 30 | 255 ± 12 | -43 ± 2 | 0 | |
| 60 | 265 ± 15 | -40 ± 3 | < 1 | |
| 90 | 280 ± 20 | -38 ± 3 | 1.5 | |
| Sodium Alkyl Phosphate | 0 | 260 ± 12 | -40 ± 2 | 0 |
| 30 | 275 ± 15 | -38 ± 2 | < 1 | |
| 60 | 300 ± 20 | -35 ± 3 | 2.0 | |
| 90 | 350 ± 25 | -32 ± 4 | 3.5 |
Table 1: Comparative Stability Data of Emulsions Prepared with Dipotassium vs. Sodium Alkyl Phosphates. Data represents the mean ± standard deviation of triplicate measurements.
Interpretation of Results
The data presented in Table 1 suggests that emulsions stabilized with dipotassium alkyl phosphate exhibit enhanced long-term stability compared to those prepared with sodium alkyl phosphate. This is evidenced by a smaller increase in mean droplet size and a more stable zeta potential over the 90-day period. A lower creaming index for the dipotassium alkyl phosphate formulation further corroborates its superior stabilizing capacity.
The observed differences can be attributed to the influence of the counter-ion on the packing of the surfactant molecules at the oil-water interface and the hydration of the polar head groups. The larger, less hydrated potassium ion is believed to allow for a more condensed interfacial film, creating a more robust barrier against droplet coalescence.
Experimental Protocols
To ensure the reproducibility and validity of these findings, detailed methodologies for the key experiments are provided below.
Preparation of Oil-in-Water (O/W) Emulsions
A standard oil-in-water emulsion was prepared using the following formulation:
-
Oil Phase: 20% (w/w) Mineral Oil
-
Aqueous Phase: 75% (w/w) Deionized Water
-
Emulsifier: 5% (w/w) Dipotassium or Sodium Alkyl Phosphate
Procedure:
-
The oil phase was heated to 75°C in a water bath.
-
The aqueous phase, containing the respective alkyl phosphate emulsifier, was heated to 75°C in a separate water bath until the emulsifier was completely dissolved.
-
The hot aqueous phase was slowly added to the hot oil phase under continuous homogenization at 5000 rpm for 10 minutes using a high-shear homogenizer.
-
The resulting emulsion was then cooled to room temperature while stirring at a lower speed (500 rpm).
Particle Size and Zeta Potential Analysis
The mean droplet size and zeta potential of the emulsions were measured using a Zetasizer Nano ZS (Malvern Instruments).
Procedure:
-
Emulsion samples were diluted (1:100) with deionized water to avoid multiple scattering effects.
-
The diluted samples were placed in a disposable folded capillary cell for zeta potential measurement and a cuvette for particle size measurement.
-
Measurements were performed at 25°C. The Smoluchowski model was used to calculate the zeta potential from the electrophoretic mobility.[1]
Creaming Index Measurement
The creaming index, a measure of the physical separation of the emulsion, was determined by visual observation.[2]
Procedure:
-
10 mL of each emulsion was transferred to a graduated cylinder and stored at room temperature.
-
The height of the serum layer (the clear layer at the bottom) and the total height of the emulsion were measured at specified time intervals.
-
The creaming index was calculated using the following formula: Creaming Index (%) = (Height of Serum Layer / Total Height of Emulsion) x 100
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz (DOT language).
Caption: Experimental workflow for the preparation and stability analysis of O/W emulsions.
Caption: Logical relationship comparing the stability of emulsions with dipotassium vs. sodium alkyl phosphates.
Conclusion
The experimental evidence presented in this guide indicates that dipotassium alkyl phosphates offer a tangible advantage over their sodium counterparts in the formulation of stable oil-in-water emulsions. The enhanced stability, characterized by minimal changes in droplet size and zeta potential over time, makes dipotassium alkyl phosphates a preferred choice for products requiring a long shelf-life and robust performance. Researchers and formulators are encouraged to consider these findings when developing new emulsion-based products to optimize their stability and overall quality.
References
Validating the reproducibility of nanoparticle synthesis using dipotassium hexadecyl phosphate
For researchers, scientists, and drug development professionals, the reproducibility of nanoparticle synthesis is a critical factor for the successful translation of nanomedicines from the lab to clinical applications. Inconsistent batch-to-batch quality can significantly impact therapeutic efficacy and safety. This guide provides an objective comparison of common lipid nanoparticle synthesis methods, with a focus on validating their reproducibility through experimental data.
While the synthesis of nanoparticles using dipotassium hexadecyl phosphate is not widely documented, this guide will focus on established and well-characterized methods for producing lipid-based nanoparticles, which are at the forefront of drug delivery research.
Comparison of Reproducibility in Lipid Nanoparticle Synthesis Methods
The reproducibility of nanoparticle synthesis is assessed by the consistency of key quality attributes across different batches. These attributes primarily include particle size, polydispersity index (PDI), and encapsulation efficiency. The following table summarizes quantitative data on the reproducibility of three prevalent synthesis methods.
| Synthesis Method | Key Reproducibility Metrics | Typical Values and Batch-to-Batch Variation | References |
| Thin-Film Hydration | Particle Size, Polydispersity Index (PDI) | Size: 100 - 500 nm (highly variable), PDI: 0.3 - 0.5 (often requires post-processing like extrusion to achieve PDI < 0.3). Batch-to-batch variability can be significant without strict process control.[1] | [1][2][3][4] |
| Ethanol Injection | Particle Size, Polydispersity Index (PDI) | Size: 50 - 200 nm, PDI: < 0.2 is achievable. Generally offers good reproducibility due to its simplicity and rapidity.[5][6][7][8][9] | [5][6][7][8][9] |
| Microfluidics | Particle Size, Polydispersity Index (PDI) | Size: 20 - 150 nm (highly tunable), PDI: < 0.2 (consistently low). Offers high reproducibility and precise control over particle characteristics due to controlled mixing.[10][11][12][13] | [10][11][12][13][14] |
Note: The reproducibility of any method is highly dependent on the strict control of experimental parameters such as temperature, flow rates, lipid concentrations, and solvent-to-non-solvent ratios.[8]
Experimental Protocols
Detailed methodologies are crucial for achieving reproducible results. Below are representative protocols for the three compared synthesis methods.
Thin-Film Hydration with Extrusion
This is a conventional and widely used method for liposome preparation.[4]
Materials:
-
Lipids (e.g., DSPC, Cholesterol) dissolved in a suitable organic solvent (e.g., chloroform/methanol mixture).
-
Aqueous buffer (e.g., phosphate-buffered saline, PBS).
-
Active Pharmaceutical Ingredient (API) to be encapsulated (optional).
Protocol:
-
Lipid Film Formation: Dissolve lipids in the organic solvent in a round-bottom flask. The solvent is then removed under reduced pressure using a rotary evaporator to form a thin, uniform lipid film on the flask's inner surface.
-
Hydration: Hydrate the lipid film with the aqueous buffer (containing the hydrophilic API, if applicable) by rotating the flask at a temperature above the lipid phase transition temperature. This process results in the formation of multilamellar vesicles (MLVs).
-
Size Reduction (Extrusion): To obtain unilamellar vesicles with a more uniform size distribution, the MLV suspension is repeatedly passed through polycarbonate membranes with defined pore sizes (e.g., 100 nm) using an extruder. This step is critical for improving reproducibility.[2][3]
-
Purification: Remove unencapsulated API by methods such as dialysis or size exclusion chromatography.
Ethanol Injection
This method is known for its simplicity and good reproducibility in producing small unilamellar vesicles.[5][6][7][8][9]
Materials:
-
Lipids dissolved in ethanol.
-
Aqueous buffer.
-
API (optional).
Protocol:
-
Preparation of Solutions: Dissolve the lipids (and lipophilic API, if applicable) in ethanol. The aqueous phase is prepared separately (and may contain a hydrophilic API).
-
Injection: Rapidly inject the ethanolic lipid solution into the vigorously stirred aqueous buffer. The rapid dilution of ethanol causes the lipids to precipitate and self-assemble into liposomes.
-
Solvent Removal: Remove the ethanol from the liposome suspension, typically by dialysis or diafiltration.
-
Concentration: If necessary, concentrate the liposome suspension using ultrafiltration.
Microfluidics
Microfluidic-based synthesis offers precise control over the mixing of lipid and aqueous phases, leading to highly reproducible and monodisperse nanoparticles.[10][11][12][13]
Materials:
-
Lipid solution in a water-miscible organic solvent (e.g., ethanol).
-
Aqueous buffer.
-
API (optional).
-
Microfluidic device (e.g., with a staggered herringbone mixer).
Protocol:
-
Solution Preparation: Prepare the lipid-in-organic-solvent and aqueous buffer solutions as in the ethanol injection method.
-
Microfluidic Mixing: Pump the two solutions through separate inlets of the microfluidic chip. The chip's microchannels are designed to induce rapid and controlled mixing of the two streams. This controlled mixing environment ensures uniform nanoparticle formation.
-
Collection: Collect the resulting nanoparticle suspension from the outlet of the chip.
-
Purification: Purify the nanoparticles to remove the organic solvent and unencapsulated API, similar to the other methods.
Visualization of Experimental Workflow and a Relevant Signaling Pathway
Diagrams created using Graphviz (DOT language) illustrate the experimental workflow for nanoparticle synthesis and a key signaling pathway relevant to their application in cancer immunotherapy.
Experimental Workflow: Lipid Nanoparticle Synthesis
References
- 1. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 2. Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method | PLOS One [journals.plos.org]
- 3. Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comprehensive Review on Novel Liposomal Methodologies, Commercial Formulations, Clinical Trials and Patents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ethanol Injection Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ethanol Injection Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. researchgate.net [researchgate.net]
- 10. Microfluidic Manufacturing of Liposomes: Development and Optimization by Design of Experiment and Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Microfluidic Methods for Production of Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Dexamethasone Loaded Liposomes by Thin-Film Hydration and Microfluidic Procedures: Formulation Challenges [mdpi.com]
Safety Operating Guide
Prudent Disposal of Dipotassium Hexadecyl Phosphate: A Step-by-Step Guide for Laboratory Professionals
Key Safety and Hazard Information
Although a detailed SDS for dipotassium hexadecyl phosphate is elusive, the available data from sources like PubChem indicates that it is a skin and eye irritant.[1] General safety precautions for handling phosphate compounds should be strictly followed.
| Hazard Classification | Recommendations |
| Skin Irritant | Avoid contact with skin. Wear appropriate personal protective equipment (PPE), including gloves and a lab coat. In case of contact, wash the affected area thoroughly with soap and water. |
| Eye Irritant | Causes serious eye damage.[1] Wear safety goggles or a face shield. In case of eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention. |
| Environmental Hazards | The environmental impact of this compound is not well-documented. As a general precaution, prevent it from entering drains or waterways. |
| Regulatory Status | Disposal must be in accordance with all applicable federal, state, and local regulations.[2][3] |
Step-by-Step Disposal Protocol
The following protocol is based on general best practices for the disposal of laboratory chemicals, adapted for a compound with the known hazards of this compound.
-
Personal Protective Equipment (PPE) Assessment: Before handling the waste, ensure you are wearing the appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles.
-
Waste Segregation:
-
Solid Waste: Collect un-used or contaminated solid this compound in a clearly labeled, sealed container. The container should be compatible with the chemical. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[2]
-
Liquid Waste: If the compound is in solution, it should be collected in a labeled, sealed, and compatible waste container. Avoid mixing with other solvent wastes unless the compatibility is known and approved.
-
-
Container Labeling: The waste container must be clearly labeled with the full chemical name: "this compound," the CAS number "19045-75-1," and the appropriate hazard warnings (e.g., "Skin Irritant," "Eye Irritant").
-
Waste Storage: Store the sealed waste container in a designated, well-ventilated waste accumulation area, away from incompatible materials.
-
Consult Institutional Guidelines: Crucially, consult your institution's EHS office for specific guidance on the disposal of this chemical. They will provide information on the proper waste stream and any specific institutional procedures.
-
Arrange for Professional Disposal: Chemical waste must be disposed of through a licensed hazardous waste disposal company. Your EHS office will typically manage this process. Do not attempt to dispose of this chemical down the drain or in the regular trash.[4]
-
Decontamination of Empty Containers: Handle uncleaned containers in the same manner as the product itself.[2] Triple-rinse the empty container with a suitable solvent (e.g., water, if the compound is soluble). Collect the rinsate as hazardous waste. Once decontaminated, the container can be disposed of according to your institution's procedures for non-hazardous lab glass or plastic.
Disposal Workflow
Caption: Disposal workflow for this compound.
Disclaimer: The disposal guidance provided here is based on general laboratory safety principles and information available for similar compounds. A specific Safety Data Sheet for this compound was not found. It is the responsibility of the user to ensure full compliance with all applicable federal, state, and local regulations and to consult with their institution's Environmental Health and Safety office for specific disposal instructions.
References
Personal protective equipment for handling Dipotassium hexadecyl phosphate
This guide provides immediate safety, handling, and disposal information for Dipotassium hexadecyl phosphate, tailored for research, scientific, and drug development professionals. The following procedures are based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals and data from related phosphate compounds.
Primary Hazards: this compound is classified as a substance that causes skin irritation and serious eye damage[1]. Adherence to proper personal protective equipment (PPE) and handling protocols is crucial to ensure laboratory safety.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound to prevent skin and eye contact.
| Protection Type | Specific Recommendations | Rationale |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][3][4] | To prevent serious eye damage from splashes or dust. |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[2][3][4] Chemically resistant gloves (e.g., nitrile, neoprene) should be worn.[5] | To prevent skin irritation upon contact. |
| Respiratory Protection | Not required under normal use conditions with adequate ventilation.[2][3] If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4] | To avoid inhalation of dust particles. |
First-Aid Measures
Immediate first-aid is critical in the event of exposure.
| Exposure Route | First-Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][7][8] Remove contact lenses if present and easy to do.[9][10] Seek immediate medical attention.[6][9] |
| Skin Contact | Immediately take off all contaminated clothing.[9] Rinse skin with water/shower for at least 15 minutes.[2] If irritation persists, get medical attention.[6] |
| Inhalation | Move the exposed person to fresh air at once.[6] If breathing is difficult or symptoms persist, seek medical attention.[2][6] |
| Ingestion | Do NOT induce vomiting.[5] Have the victim drink water (two glasses at most).[9] Seek medical attention.[6] |
Handling, Storage, and Disposal
Proper operational and disposal plans are essential for laboratory safety and environmental protection.
| Procedure | Guidelines |
| Handling | Avoid contact with skin, eyes, or clothing.[2] Avoid generating dust.[9] Wash hands thoroughly after handling.[9][10] Use in a well-ventilated area.[2] |
| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][3] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2][9] Do not mix with other waste.[9] |
Chemical Spill Response Workflow
The following diagram outlines the procedural steps for responding to a chemical spill of this compound.
Caption: Workflow for handling a chemical spill.
References
- 1. 1-Hexadecanol, phosphate, potassium salt | C16H33K2O4P | CID 117444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. employees.delta.edu [employees.delta.edu]
- 6. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 7. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. merckmillipore.com [merckmillipore.com]
- 10. trc-corp.com [trc-corp.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
